molecular formula C8H4BrF3N2 B168716 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile CAS No. 155255-45-1

4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile

Cat. No.: B168716
CAS No.: 155255-45-1
M. Wt: 265.03 g/mol
InChI Key: VDQSOTIHVAEDDZ-UHFFFAOYSA-N
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Description

4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile is a valuable multifunctional intermediate in organic synthesis and pharmaceutical research. The compound integrates three distinct pharmacophores—an amino group, a bromo substituent, and a trifluoromethyl group—on a benzonitrile scaffold, making it a versatile building block for constructing more complex molecules . Its primary research application lies in participation in metal-catalyzed cross-coupling reactions, where the bromo moiety acts as a handle for further functionalization . Additionally, the electron-withdrawing nature of the trifluoromethyl and nitrile groups can significantly influence the electronic properties of the resulting molecules, which is a key consideration in the design of materials and active pharmaceutical ingredients. The amino group provides a site for the formation of amides or imines, further expanding the compound's utility in creating diverse chemical libraries. This reagent is strictly for research applications and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-amino-5-bromo-2-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-6-1-4(3-13)5(2-7(6)14)8(10,11)12/h1-2H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQSOTIHVAEDDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)N)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10596681
Record name 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155255-45-1
Record name 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-depth Technical Guide: 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 155255-45-1

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile. Due to the limited publicly available information on the specific biological activity of this compound, this document focuses on its established chemical data and outlines general methodologies for its synthesis.

Chemical and Physical Properties

This compound is a substituted aromatic nitrile. Its structure incorporates an amino group, a bromine atom, and a trifluoromethyl group, which are all known to influence the molecule's chemical reactivity and potential biological interactions. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₈H₄BrF₃N₂N/A
Molecular Weight 265.03 g/mol N/A
CAS Number 155255-45-1N/A
Appearance White to off-white solidN/A
Melting Point 137-142 °C[1]
Purity ≥97% (typical)N/A
Solubility Partially soluble in organic solvents like ethanol and DMSO.N/A

Synthesis

General Synthetic Workflow

Synthetic Workflow Start Starting Material: 2-(Trifluoromethyl)aniline derivative Step1 Bromination Start->Step1 Intermediate1 4-Bromo-2-(trifluoromethyl)aniline Step1->Intermediate1 Step2 Diazotization Intermediate1->Step2 Intermediate2 Diazonium Salt Step2->Intermediate2 Step3 Sandmeyer Reaction (e.g., with CuCN) Intermediate2->Step3 Intermediate3 4-Bromo-2-(trifluoromethyl)benzonitrile Step3->Intermediate3 Step4 Nitration Intermediate3->Step4 Intermediate4 Nitro-substituted benzonitrile Step4->Intermediate4 Step5 Reduction Intermediate4->Step5 Product This compound Step5->Product

Caption: Generalized synthetic pathway for this compound.

Experimental Protocol: A General Approach

Step 1: Bromination of a 2-(Trifluoromethyl)aniline Derivative A suitable 2-(trifluoromethyl)aniline derivative would be dissolved in a solvent such as acetic acid. A brominating agent, like N-bromosuccinimide (NBS) or bromine, would be added portion-wise at a controlled temperature to achieve regioselective bromination at the para-position to the amino group.

Step 2: Introduction of the Nitrile Group The resulting 4-bromo-2-(trifluoromethyl)aniline could then be converted to the corresponding benzonitrile. This can be achieved through a Sandmeyer reaction, which involves the diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt, followed by treatment with a cyanide salt, such as copper(I) cyanide.

Step 3: Nitration The 4-bromo-2-(trifluoromethyl)benzonitrile would then undergo nitration to introduce a nitro group onto the aromatic ring. This is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature. The position of nitration would be directed by the existing substituents.

Step 4: Reduction of the Nitro Group Finally, the nitro group would be reduced to an amino group. This can be accomplished using various reducing agents, such as tin(II) chloride in hydrochloric acid, or through catalytic hydrogenation.

Biological Activity and Signaling Pathways

As of the date of this document, there is a notable lack of publicly available scientific literature detailing the specific biological targets, mechanism of action, or signaling pathway involvement of this compound.

While some patents describe broad classes of compounds that include this molecule for potential therapeutic applications, such as in the context of androgen receptor modulation, specific biological data for this particular compound is not provided. The benzonitrile moiety is a common feature in many biologically active molecules and can act as a hydrogen bond acceptor or a bioisostere for other functional groups. The trifluoromethyl group often enhances metabolic stability and binding affinity. The presence and positions of the amino and bromo substituents would further modulate the electronic and steric properties of the molecule, influencing its potential biological interactions.

Further research and screening are required to elucidate the pharmacological profile of this compound.

Conclusion

This compound is a well-defined chemical entity with established physical properties. While a definitive, step-by-step synthesis protocol is not publicly documented, its preparation can be approached through standard organic chemistry transformations. The most significant gap in the current knowledge base for this compound is the lack of specific biological data. For researchers and drug development professionals, this presents an opportunity for investigation into its potential pharmacological activities. Future studies should focus on screening this compound against various biological targets to identify any potential therapeutic applications.

References

An In-depth Technical Guide to the Physical Properties of 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile, a key intermediate in pharmaceutical and agrochemical synthesis. This document is intended for researchers, scientists, and professionals in drug development who require detailed information for process development, quality control, and further synthetic applications.

Core Physical and Chemical Properties

This compound is a solid organic compound with the molecular formula C₈H₄BrF₃N₂.[1][2][3][4] Its structure, featuring an amino group, a bromo substituent, a trifluoromethyl group, and a nitrile moiety on a benzene ring, makes it a versatile building block in organic synthesis.

Quantitative Physical Properties

The following table summarizes the key quantitative physical and chemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₈H₄BrF₃N₂[1][2][3][4]
Molecular Weight 265.03 g/mol [2]
Melting Point 137 to 142 °C[1]
Physical State Solid[1][5]
Purity ≥ 95.0%[1][4][5]
CAS Number 155255-45-1[1][2][3]
Exact Mass 263.95100 Da[2]
Monoisotopic Mass 263.95100 Da[2]
Topological Polar Surface Area 49.8 Ų[2]
XLogP3-AA (Computed) 2.5[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 1[2]

Experimental Protocols for Physical Property Determination

The following sections detail generalized experimental protocols for the determination of key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.[6]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)[6]

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional)

Procedure:

  • Ensure the sample of this compound is finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

  • Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[5]

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

  • Decrease the heating rate to 1-2°C per minute to ensure accurate determination.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[4][5]

  • A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound.

Solubility Assessment

Determining the solubility of a compound in various solvents provides insights into its polarity and potential for use in different reaction conditions.[2][7]

Apparatus:

  • Small test tubes

  • Vortex mixer or stirring rod

  • Spatula

  • Graduated pipettes

Solvents:

  • Water (H₂O)

  • 5% Sodium Hydroxide (NaOH) solution

  • 5% Hydrochloric Acid (HCl) solution

  • Ethanol

  • Dichloromethane

  • Hexane

Procedure:

  • Place approximately 25 mg of this compound into a small test tube.[2]

  • Add 0.75 mL of the chosen solvent in small portions, shaking or stirring vigorously after each addition.[2]

  • Observe whether the solid dissolves completely. If the compound dissolves, it is considered soluble in that solvent.

  • Record the solubility in each solvent. Solubility in aqueous acid or base can indicate the presence of basic or acidic functional groups, respectively.[8]

Spectroscopic Analysis

1. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Apparatus:

  • FT-IR spectrometer

  • Potassium Bromide (KBr) plates or an Attenuated Total Reflectance (ATR) accessory[9][10]

  • Spatula

  • Volatile solvent (e.g., methylene chloride or acetone)[1]

Procedure (Thin Solid Film Method): [1]

  • Dissolve a small amount (approx. 50 mg) of the compound in a few drops of a volatile solvent.[1]

  • Apply a drop of this solution to a clean KBr plate.

  • Allow the solvent to evaporate, leaving a thin film of the solid compound on the plate.[1]

  • Place the KBr plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule.

Apparatus:

  • NMR spectrometer

  • 5 mm NMR tubes[11]

  • Deuterated solvent (e.g., Chloroform-d, DMSO-d₆)[11]

  • Volumetric flask and pipette

Procedure:

  • For a standard ¹H NMR spectrum, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.[12] For ¹³C NMR, a higher concentration (50-100 mg) may be required.[12]

  • Ensure the sample is fully dissolved. If necessary, gently warm the solution or use a vortex mixer.

  • Transfer the solution to an NMR tube.

  • Place the NMR tube in the spectrometer and acquire the spectrum according to the instrument's standard operating procedures.

3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound.[13][14]

Apparatus:

  • Mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI)

Procedure:

  • Prepare a dilute solution of the compound in a suitable volatile solvent.

  • Introduce the sample into the mass spectrometer. For EI, the sample is typically vaporized before ionization. For ESI, the solution is directly infused.[14]

  • The instrument ionizes the molecules and separates them based on their mass-to-charge ratio (m/z).[13]

  • The resulting mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound.[15]

Generalized Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of a specialty chemical like this compound.

G Generalized Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_documentation Documentation start Starting Materials reaction Chemical Reaction (e.g., Bromination, Amination) start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Crystallization, Chromatography) workup->purification product Isolated Product: 4-Amino-5-bromo-2- (trifluoromethyl)benzonitrile purification->product mp Melting Point Determination product->mp solubility Solubility Testing product->solubility ftir FT-IR Spectroscopy product->ftir nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) product->nmr ms Mass Spectrometry product->ms purity Purity Analysis (HPLC, GC) product->purity report Technical Data Sheet & Certificate of Analysis mp->report solubility->report ftir->report nmr->report ms->report purity->report

Caption: Generalized workflow from synthesis to characterization.

Application in Drug Development

This compound is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its trifluoromethyl and amino groups make it a suitable precursor for creating complex molecules, particularly in the fields of oncology, cardiovascular health, and neurological research.[16] The nitrile group can serve as a hydrogen bond acceptor, mimicking other functional groups in interactions with biological targets.[17] The bromine atom provides a reactive handle for cross-coupling reactions, allowing for the construction of more elaborate molecular scaffolds.[18]

References

An In-depth Technical Guide to 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological significance of 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Compound Properties

This compound is a substituted aromatic nitrile. The presence of a trifluoromethyl group, a bromine atom, and an amino group on the benzonitrile scaffold makes it a versatile building block for the synthesis of more complex molecules.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference
Molecular Weight 265.03 g/mol [1]
Molecular Formula C₈H₄BrF₃N₂[1]
CAS Number 155255-45-1[1]
IUPAC Name This compound[1]
Melting Point 137 to 142 °C[2]
Physical State Solid[2]
Purity Typically ≥95%[2]

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, a plausible and efficient synthetic route can be extrapolated from established methods for structurally similar compounds, such as 4-amino-2-(trifluoromethyl)benzonitrile.[3][4] The following protocol describes a representative multi-step synthesis.

General Synthetic Workflow

The synthesis of this compound can be logically approached through a series of well-established organic reactions. A high-level overview of this process is depicted in the following workflow diagram.

G A Starting Material: 2-(Trifluoromethyl)aniline B Step 1: Bromination A->B C Intermediate: 4-Bromo-2-(trifluoromethyl)aniline B->C D Step 2: Sandmeyer Reaction C->D E Intermediate: 4-Bromo-2-(trifluoromethyl)benzonitrile D->E F Step 3: Nitration E->F G Intermediate: 4-Bromo-5-nitro-2-(trifluoromethyl)benzonitrile F->G H Step 4: Reduction G->H I Final Product: This compound H->I

A logical workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)

Step 1: Bromination of 2-(Trifluoromethyl)aniline

  • Dissolve 2-(trifluoromethyl)aniline in a suitable solvent such as glacial acetic acid.

  • Slowly add a brominating agent, for example, N-bromosuccinimide (NBS), to the solution at room temperature while stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromo-2-(trifluoromethyl)aniline.

Step 2: Sandmeyer Reaction to Introduce the Nitrile Group

  • Prepare a solution of 4-bromo-2-(trifluoromethyl)aniline in an acidic aqueous medium (e.g., HCl).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN).

  • Slowly add the cold diazonium salt solution to the cyanide solution, maintaining a low temperature.

  • Allow the reaction to warm to room temperature and then heat gently to ensure complete reaction.

  • Extract the resulting 4-bromo-2-(trifluoromethyl)benzonitrile with an organic solvent and purify by column chromatography.

Step 3: Nitration of 4-Bromo-2-(trifluoromethyl)benzonitrile

  • Carefully add 4-bromo-2-(trifluoromethyl)benzonitrile to a mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C.

  • Stir the mixture at a controlled temperature, monitoring the reaction by TLC.

  • Pour the reaction mixture onto ice and extract the product with a suitable solvent.

  • Wash the organic layer with water and brine, dry, and concentrate to obtain 4-bromo-5-nitro-2-(trifluoromethyl)benzonitrile.

Step 4: Reduction of the Nitro Group

  • Dissolve the nitrated intermediate in a solvent like ethanol or ethyl acetate.

  • Add a reducing agent, such as tin(II) chloride dihydrate or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • After the reaction is complete, filter the catalyst (if used) and neutralize the reaction mixture.

  • Extract the final product, this compound, with an organic solvent.

  • Purify the product by recrystallization or column chromatography to obtain a high-purity solid.

Potential Biological Significance and Applications

While direct biological activity data for this compound is scarce in the public domain, its structural motifs are present in molecules with significant pharmacological activities. It is primarily considered a key intermediate in the synthesis of more complex drug candidates.

Role as a Pharmaceutical Intermediate

The chemical structure of this compound makes it a valuable precursor for creating libraries of compounds for high-throughput screening. The amino group can be readily functionalized, and the bromine atom allows for various cross-coupling reactions to introduce further molecular diversity.

Potential as an Androgen Receptor Modulator

Derivatives of aminobenzonitriles are being investigated as non-steroidal androgen receptor (AR) modulators. The core structure of this compound could be a building block for the synthesis of novel AR antagonists for the treatment of prostate cancer.

Putative Role in Kinase Inhibition

The trifluoromethyl-substituted aminobenzonitrile scaffold is found in some kinase inhibitors. For instance, structurally related compounds have been explored as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[5] The nitrile group can act as a hydrogen bond acceptor in the kinase active site.

The following diagram illustrates a simplified EGFR signaling pathway, where a hypothetical inhibitor derived from this compound could act.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Growth TF->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor Hypothetical Inhibitor (Derived from title compound) Inhibitor->EGFR

A simplified EGFR signaling pathway with a potential point of inhibition.

Conclusion

This compound is a chemical compound with significant potential as a building block in medicinal chemistry and drug discovery. Its synthesis, while requiring a multi-step process, relies on well-understood chemical transformations. Although direct biological data is limited, its structural features suggest that its derivatives could be valuable in developing novel therapeutics, particularly in the areas of oncology and endocrinology. Further research into the biological activities of compounds derived from this intermediate is warranted.

References

Solubility of 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile, a key intermediate in pharmaceutical synthesis. A comprehensive review of publicly available data reveals a lack of quantitative solubility information for this compound in organic solvents. Consequently, this document provides a qualitative assessment of its expected solubility based on its molecular structure, a detailed and robust experimental protocol for determining its solubility, and a visual workflow to guide laboratory practice. This guide is intended to equip researchers and drug development professionals with the necessary tools to ascertain the solubility of this compound, a critical parameter for process development, purification, and formulation.

Introduction: The Data Gap

An extensive search of scientific literature, patent databases, and chemical supplier information indicates that there is no publicly available quantitative solubility data for this compound in organic solvents. One major supplier explicitly states "Solubility: No data available" for this compound.[1] This absence of data highlights a critical knowledge gap for chemists and pharmaceutical scientists working with this intermediate. Understanding solubility is paramount for optimizing reaction conditions, developing effective purification strategies, and designing suitable formulations. This guide, therefore, provides a framework for addressing this data gap through a combination of theoretical assessment and practical experimental guidance.

Qualitative Solubility Assessment

The solubility of a chemical compound is fundamentally governed by its molecular structure. The structure of this compound features several functional groups that influence its polarity and hydrogen bonding capabilities, thus determining its affinity for various organic solvents.

  • Amino Group (-NH₂): The presence of an amino group introduces polarity and the capacity for hydrogen bond donation, which generally enhances solubility in polar protic solvents.

  • Nitrile Group (-C≡N): The nitrile group is strongly polar and can act as a hydrogen bond acceptor.

  • Trifluoromethyl Group (-CF₃): This group is highly electron-withdrawing and increases the lipophilicity of the molecule.

  • Aromatic Ring and Bromo Substituent: The substituted benzene ring is largely nonpolar, though the bromine atom adds to the molecular weight and polarizability.

Based on these structural features, a qualitative prediction of solubility can be made:

  • High Expected Solubility: In polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) , the compound is expected to be highly soluble due to the strong dipole-dipole interactions.

  • Good to Moderate Expected Solubility: In polar protic solvents like methanol and ethanol , hydrogen bonding between the solvent and the amino group should lead to good solubility. Solubility is also expected to be favorable in other polar solvents like acetone and acetonitrile .

  • Limited Expected Solubility: In non-polar solvents such as hexane and toluene , the compound is expected to have poor solubility due to the significant polarity imparted by the amino and nitrile groups.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent.

Objective: To determine the equilibrium solubility of this compound in various organic solvents at a specified temperature.

Materials and Equipment:

  • This compound (analytical standard)

  • A range of organic solvents of interest (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, toluene, hexane)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Constant temperature orbital shaker or water bath

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) with a UV detector or other suitable quantitative analytical instrumentation

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached with a saturated solution.

    • Record the mass of the added solid.

    • Add a known volume or mass of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by sampling at various time points (e.g., 8, 16, 24, and 48 hours) and analyzing the solute concentration until it becomes constant.

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, cease agitation and allow the vials to rest at the constant temperature for at least one hour to permit the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

    • Record the mass of the filtered solution.

    • Dilute the filtered solution to a suitable concentration for analysis with the chosen analytical method.

  • Quantitative Analysis:

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Analyze the calibration standards and the prepared sample solution using a validated HPLC method.

    • Construct a calibration curve and determine the concentration of the solute in the sample solution.

  • Calculation of Solubility:

    • Calculate the solubility from the determined concentration, accounting for any dilutions made.

    • Express the solubility in standard units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or molarity (mol/L).

Visualized Experimental Workflow

The following diagram provides a clear, step-by-step visual representation of the experimental workflow for determining the solubility of this compound.

experimental_workflow cluster_setup 1. Setup cluster_equilibration 2. Equilibration cluster_sampling 3. Sampling cluster_analysis 4. Analysis cluster_result 5. Result A Weigh excess solid B Add known volume of solvent A->B C Shake at constant temperature (24-72 hours) B->C D Allow solid to settle C->D E Withdraw and filter supernatant D->E F Prepare dilutions E->F G Quantify by HPLC F->G H Calculate solubility (e.g., g/100mL) G->H

Caption: A logical workflow for the experimental determination of solubility.

References

An In-depth Technical Guide to 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile, a key intermediate in pharmaceutical and chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications.

Chemical and Physical Properties

This compound is a solid compound at room temperature.[1] Its key properties are summarized in the table below.

PropertyValueSource
CAS Number 155255-45-1[1][2][3]
Molecular Formula C₈H₄BrF₃N₂[1][2][3]
Molecular Weight 265.03 g/mol [1][2]
Melting Point 137 to 142°C[1]
Appearance Solid[1]
Purity ≥95.0%[1]
IUPAC Name This compound[1][2]

Experimental Protocols

Synthesis of this compound:

The synthesis of this compound can be conceptualized based on synthetic strategies for related aromatic compounds. A plausible synthetic route starts from a more readily available precursor, such as 4-amino-2-(trifluoromethyl)benzonitrile. The key transformation is the selective bromination of the aromatic ring.

Illustrative Synthetic Step: Electrophilic Bromination

  • Starting Material: 4-Amino-2-(trifluoromethyl)benzonitrile.

  • Reagents: A suitable brominating agent, such as N-Bromosuccinimide (NBS), in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile.

  • Procedure:

    • Dissolve 4-amino-2-(trifluoromethyl)benzonitrile in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution in an ice bath to 0-5°C.

    • Add N-Bromosuccinimide portion-wise to the stirred solution, maintaining the temperature. The amino group is a strong activating group and directs the electrophilic substitution to the ortho and para positions. Since the para position is blocked, bromination is expected to occur at the ortho position (position 5).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Melting Point Determination:

The melting point of a synthesized compound is a crucial indicator of its purity.

  • Apparatus: A standard melting point apparatus (e.g., capillary tube method).

  • Procedure:

    • A small, dry sample of the crystalline compound is packed into a capillary tube.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.

    • The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted is recorded as the melting point range. For this compound, this range is reported as 137 to 142°C.[1]

Applications in Drug Development

This compound serves as a versatile building block in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). The trifluoromethyl group is a common feature in modern pharmaceuticals, often enhancing metabolic stability and binding affinity. This intermediate is valuable in the development of therapies targeting a range of conditions, including those related to cardiovascular health, neurological disorders, and oncology.[4]

Visualizations

Synthesis_Workflow start Starting Material (4-Amino-2-(trifluoromethyl)benzonitrile) bromination Electrophilic Bromination start->bromination NBS, Solvent intermediate Crude Product bromination->intermediate purification Purification (Chromatography/ Recrystallization) intermediate->purification final_product Final Product (4-Amino-5-bromo-2- (trifluoromethyl)benzonitrile) purification->final_product

Caption: A generalized workflow for the synthesis of this compound.

Drug_Development_Logic intermediate 4-Amino-5-bromo-2- (trifluoromethyl)benzonitrile scaffold Core Chemical Scaffold intermediate->scaffold Provides modification Further Chemical Modifications scaffold->modification Undergoes api Active Pharmaceutical Ingredient (API) modification->api Leads to

Caption: Role of the compound as an intermediate in the drug development pipeline.

References

Analysis of the 1H NMR Spectrum of 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile. Due to the absence of publicly available experimental spectra, this guide is based on established principles of NMR spectroscopy and data from analogous compounds. It serves as a predictive framework for the interpretation of the ¹H NMR spectrum of this compound, which is of interest in pharmaceutical and agrochemical research.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectral data for this compound is summarized in the table below. These predictions are based on the analysis of substituent effects on the chemical shifts of aromatic protons. The molecule possesses two aromatic protons and an amino group, which will give rise to distinct signals in the ¹H NMR spectrum.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-37.5 - 7.8Singlet1HN/A
H-66.8 - 7.1Singlet1HN/A
-NH₂4.5 - 5.5Broad Singlet2HN/A

Interpretation of the Predicted Spectrum

Aromatic Protons (H-3 and H-6):

The benzene ring has two protons at positions 3 and 6.

  • H-3: This proton is situated between the electron-withdrawing trifluoromethyl (-CF₃) and nitrile (-CN) groups. These groups are strongly deshielding, causing the H-3 proton to resonate at a relatively downfield chemical shift, predicted to be in the range of 7.5 - 7.8 ppm. Due to the absence of adjacent protons, this signal is expected to appear as a singlet.

  • H-6: This proton is positioned between the electron-donating amino (-NH₂) group and the bromine (-Br) atom. The amino group is shielding, while the bromine atom is deshielding. The net effect is a resonance at a more upfield position compared to H-3, likely in the range of 6.8 - 7.1 ppm. This signal is also anticipated to be a singlet as there are no neighboring protons.

Amino Protons (-NH₂):

The two protons of the primary amine will typically appear as a broad singlet in the region of 4.5 - 5.5 ppm. The broadness of the signal is a result of quadrupole broadening from the nitrogen atom and chemical exchange with trace amounts of water or other protic species. The chemical shift of the amino protons can be highly variable and is dependent on the solvent, concentration, and temperature.

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a general methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of the -NH₂ protons.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The ¹H NMR spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

  • The spectrometer should be properly tuned and shimmed to ensure a homogeneous magnetic field.

3. Data Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds. A longer delay may be necessary for quantitative integration.

  • Number of Scans: 16-64 scans are usually adequate to obtain a good signal-to-noise ratio.

  • Spectral Width: A spectral width of 12-16 ppm is generally appropriate for most organic molecules.

4. Data Processing:

  • The acquired Free Induction Decay (FID) should be Fourier transformed to obtain the frequency-domain spectrum.

  • The spectrum should be phased and baseline corrected.

  • The chemical shifts of the signals should be referenced to the internal standard (TMS).

  • The signals should be integrated to determine the relative number of protons.

  • Coupling constants, if any, should be measured.

Logical Workflow for ¹H NMR Analysis

The following diagram illustrates the logical workflow for the analysis of the ¹H NMR spectrum of this compound.

G A Acquire 1H NMR Spectrum B Process Spectrum (FT, Phasing, Baseline Correction) A->B C Reference to TMS B->C D Identify Signals (Aromatic, Amine) C->D E Determine Chemical Shifts (ppm) D->E F Analyze Multiplicity (Singlets) D->F G Integrate Signals D->G H Assign Protons to Structure E->H F->H G->H I Final Structure Confirmation H->I

Caption: Workflow for 1H NMR spectral analysis.

This guide provides a foundational understanding of the expected ¹H NMR spectrum of this compound and a standard protocol for its experimental determination. The predictive nature of this analysis underscores the importance of obtaining high-quality experimental data for definitive structural elucidation.

FT-IR spectrum of 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the FT-IR Spectrum of 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound, a substituted aromatic nitrile of significant interest in synthetic chemistry and drug development. Spectroscopic analysis is fundamental for the structural verification and quality assessment of such complex organic molecules.[1] This document, intended for researchers and scientists, delineates the theoretical principles, a detailed predictive analysis of the vibrational spectrum based on its constituent functional groups, a validated experimental protocol for data acquisition, and an interpretation of the key spectral features. By correlating specific vibrational modes with characteristic absorption bands, this guide serves as an essential reference for the characterization of this compound and its derivatives.

Molecular Structure and Spectroscopic Significance

The structure of this compound (Molecular Formula: C₈H₄BrF₃N₂) is characterized by a polysubstituted benzene ring.[2][3] The unique arrangement of an amino (-NH₂), a bromo (-Br), a trifluoromethyl (-CF₃), and a nitrile (-C≡N) group on the aromatic scaffold gives rise to a distinct and predictable infrared spectrum. Each functional group possesses characteristic vibrational modes (stretching, bending, wagging) that absorb infrared radiation at specific frequencies, creating a unique molecular "fingerprint." Understanding this fingerprint is paramount for confirming the molecule's identity and purity.

Caption: Key functional groups of the target molecule.

Principles of FT-IR Spectroscopic Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavenumber (cm⁻¹). When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, absorption occurs. For a vibration to be "IR active," it must cause a change in the molecule's net dipole moment. The resulting spectrum is a plot of infrared absorption versus wavenumber, where absorption bands identify the functional groups present. The intensity of a peak is related to the magnitude of the dipole moment change, while its position is determined by the bond strength and the masses of the bonded atoms.[4]

Predictive Analysis of the Vibrational Spectrum

While an experimental spectrum provides definitive data, a predictive analysis based on established group frequencies is crucial for interpretation. The electronic effects of the various substituents—the electron-donating amino group and the electron-withdrawing nitrile, trifluoromethyl, and bromo groups—influence the precise position and intensity of the absorption bands.

Diagnostic Region (4000 cm⁻¹ - 1500 cm⁻¹)

This region is typically used to identify key functional groups.

  • N-H Stretching (Amino Group): As a primary aromatic amine, two distinct bands are expected.[5] The asymmetric N-H stretch typically appears at a higher frequency (3400-3300 cm⁻¹) than the symmetric N-H stretch (3330-3250 cm⁻¹).[6][7] The intensity of these bands in aromatic amines is often significant.[8]

  • C-H Stretching (Aromatic Ring): Aromatic C-H stretching vibrations characteristically appear at wavenumbers just above 3000 cm⁻¹ (typically in the 3100-3000 cm⁻¹ range).[6] These bands are generally of weak to medium intensity.

  • C≡N Stretching (Nitrile Group): The nitrile group gives rise to one of the most characteristic peaks in the IR spectrum. For aromatic nitriles, this sharp, intense absorption is found between 2240 and 2220 cm⁻¹.[4][9] Its conjugation with the benzene ring lowers the frequency compared to saturated nitriles.[4][10]

  • N-H Bending (Amino Group): The in-plane bending or "scissoring" vibration of the primary amine group is expected in the 1650-1580 cm⁻¹ region.[5] This band can sometimes be sharp and must be distinguished from carbonyl absorptions, which are absent in this molecule.

  • C=C Stretching (Aromatic Ring): The benzene ring exhibits several carbon-carbon stretching vibrations, typically appearing as a set of bands in the 1600-1400 cm⁻¹ region.[6][11]

Fingerprint Region (< 1500 cm⁻¹)

This region contains a high density of complex vibrations, including bending and combination bands, that are unique to the molecule as a whole.

  • C-F Stretching (Trifluoromethyl Group): The C-F bonds in the -CF₃ group produce very strong and characteristic absorption bands. These are typically found in the 1300-1000 cm⁻¹ range.[12] The intense, complex pattern in this area is a strong indicator of a trifluoromethyl group.[13][14]

  • C-N Stretching (Aromatic Amine): The stretching vibration of the bond between the aromatic carbon and the amino nitrogen results in a strong band, typically observed between 1335-1250 cm⁻¹.[5][6]

  • C-H Bending (Aromatic Ring): Out-of-plane (oop) C-H bending bands are highly sensitive to the substitution pattern on the aromatic ring and appear in the 900-675 cm⁻¹ range.[6]

  • C-Br Stretching: The C-Br stretching vibration absorbs at low frequencies, typically below 700 cm⁻¹, and is found deep within the fingerprint region.[15][16]

Summary of Predicted Frequencies
Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3400 - 3300Asymmetric N-H StretchPrimary Aromatic AmineMedium - Strong
3330 - 3250Symmetric N-H StretchPrimary Aromatic AmineMedium - Strong
3100 - 3000C-H StretchAromatic RingWeak - Medium
2240 - 2220C≡N StretchAromatic NitrileStrong, Sharp
1650 - 1580N-H Bend (Scissoring)Primary Aromatic AmineMedium
1600 - 1400C=C StretchAromatic RingMedium
1335 - 1250C-N StretchAromatic AmineStrong
1300 - 1000C-F StretchesTrifluoromethylVery Strong, Complex
910 - 665N-H WagPrimary Aromatic AmineMedium, Broad
< 700C-Br StretchAryl HalideMedium

Standard Experimental Protocol for FT-IR Analysis

To ensure the acquisition of a high-quality, reproducible FT-IR spectrum, a validated experimental protocol is essential. The following steps describe a standard procedure for analyzing a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is common for its simplicity and minimal sample preparation.

Step-by-Step Methodology
  • Instrument Preparation:

    • Power on the FT-IR spectrometer and allow the source and detector to stabilize for at least 15-30 minutes.

    • Ensure the sample compartment is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal (typically diamond or zinc selenide) with an appropriate solvent (e.g., isopropanol) and allow it to dry completely.

    • Record a background spectrum. This scan measures the ambient conditions and the instrument's response, which will be automatically subtracted from the sample spectrum.[1]

  • Sample Application:

    • Place a small amount of the solid this compound powder onto the ATR crystal.

    • Apply consistent pressure using the ATR's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.

  • Sample Spectrum Acquisition:

    • Scan the sample over the desired range, typically 4000 to 400 cm⁻¹.[1]

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The instrument software will automatically perform the Fourier transform and ratio the sample scan against the background scan to generate the final absorbance or transmittance spectrum.

    • Perform baseline correction and peak picking to identify the precise wavenumbers of the absorption maxima.

    • Compare the resulting spectrum with the predicted frequencies to confirm the structure.

start Start prep Instrument Stabilization & Purging start->prep background Acquire Background Spectrum (Clean ATR Crystal) prep->background sample Apply Solid Sample to ATR Crystal background->sample pressure Apply Consistent Pressure sample->pressure scan Acquire Sample Spectrum (e.g., 16 scans, 4000-400 cm⁻¹) pressure->scan process Process Data (Background Subtraction, Baseline Correction) scan->process analyze Analyze Spectrum & Peak Assignment process->analyze end_node End analyze->end_node

Caption: Workflow for FT-IR data acquisition using an ATR accessory.

Conclusion

The is rich with information, providing clear and distinct signatures for each of its key functional groups. The most prominent and readily identifiable features are the sharp, intense C≡N stretch around 2230 cm⁻¹, the dual N-H stretching bands of the primary amine above 3300 cm⁻¹, and the very strong, complex C-F stretching absorptions between 1300-1000 cm⁻¹. These characteristic bands, supplemented by the absorptions from the aromatic ring in the diagnostic and fingerprint regions, allow for unambiguous confirmation of the molecule's structure. This guide provides the foundational knowledge for researchers to confidently acquire, interpret, and utilize the FT-IR spectrum for the quality control and structural elucidation of this important chemical entity.

References

An In-depth Technical Guide to the Structural Analogs of 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile: A Core Scaffold for Androgen Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-amino-5-bromo-2-(trifluoromethyl)benzonitrile, a key pharmacological scaffold, and its structural analogs, with a primary focus on their role as nonsteroidal androgen receptor (AR) antagonists. The androgen receptor is a critical therapeutic target in the management of prostate cancer.[1] This document delves into the synthetic methodologies for the core structure and its derivatives, explores the nuanced structure-activity relationships (SAR) that govern their biological efficacy, and provides detailed experimental protocols for their synthesis and evaluation. By synthesizing technical data with mechanistic insights, this guide serves as an essential resource for researchers engaged in the discovery and development of novel AR-targeted therapies.

Introduction: The Significance of the this compound Scaffold

The this compound core represents a privileged scaffold in the design of nonsteroidal androgen receptor antagonists. These agents are pivotal in the treatment of androgen-dependent conditions, most notably prostate cancer.[1] Unlike steroidal antiandrogens, nonsteroidal antagonists like bicalutamide and enzalutamide offer the advantage of high specificity for the AR, minimizing cross-reactivity with other steroid receptors and often exhibiting a more favorable side-effect profile.[2][3]

The substituents on the benzonitrile ring are critical for its antiandrogenic activity. The trifluoromethyl group, a strong electron-withdrawing moiety, has been shown to be a key contributor to the binding affinity of these compounds to the androgen receptor.[4] The cyano and amino groups are also essential pharmacophoric elements, often involved in crucial hydrogen bonding interactions within the AR ligand-binding domain.[5] The strategic placement of a bromine atom further modulates the electronic properties and steric bulk of the molecule, influencing its pharmacokinetic and pharmacodynamic profile. This guide will explore the synthesis of this core and the subsequent generation and evaluation of its structural analogs.

Synthesis of the Core Scaffold and Its Analogs

The synthesis of this compound and its analogs is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity and yield.

Synthesis of the Precursor: 4-Amino-2-(trifluoromethyl)benzonitrile

A common route to the precursor, 4-amino-2-(trifluoromethyl)benzonitrile, starts from m-trifluoromethyl fluorobenzene. This process typically involves three key steps:

  • Positional Bromination: The starting material undergoes bromination to introduce a bromine atom at a specific position on the aromatic ring.[6][7]

  • Cyanation: The bromo group is then displaced by a cyano group, often through a cyanation reaction.[6][7]

  • Aminolysis: Finally, the fluoro group is substituted with an amino group via aminolysis to yield the desired 4-amino-2-(trifluoromethyl)benzonitrile.[6][7]

Bromination of the Core Scaffold

To introduce the bromine atom at the 5-position of 4-amino-2-(trifluoromethyl)benzonitrile, a regioselective bromination step is necessary. This can be achieved using a suitable brominating agent in the presence of an acid.[8]

General Scheme for Analog Synthesis

The this compound scaffold serves as a versatile starting point for the synthesis of a wide array of structural analogs. The primary amino group is a key handle for derivatization, allowing for the introduction of various side chains and heterocyclic moieties through reactions such as acylation, alkylation, and condensation.

A general synthetic approach to introduce a side chain involves the reaction of the amino group with a suitable electrophile. For instance, reaction with an isothiocyanate can lead to the formation of thiourea derivatives, which can then be cyclized to form thiohydantoin-based antagonists, a class of potent AR inhibitors that includes enzalutamide.[9]

Structure-Activity Relationships (SAR)

The biological activity of this compound analogs as androgen receptor antagonists is highly dependent on the nature and position of the substituents on the benzonitrile core and the appended side chains.

  • The Benzonitrile Core: The 4-cyano-3-(trifluoromethyl)phenyl moiety is a common feature in many nonsteroidal antiandrogens. The cyano and trifluoromethyl groups are strong electron-withdrawing groups that are crucial for high binding affinity to the androgen receptor.[4] The amino group at the 4-position serves as a critical attachment point for side chains that can further enhance binding and modulate the pharmacological profile from agonist to antagonist.

  • Role of the Bromo Substituent: The bromine atom at the 5-position influences the electronic environment of the aromatic ring and provides steric bulk. This can affect the compound's binding affinity, selectivity, and pharmacokinetic properties. The introduction of a halogen can also impact metabolic stability.

  • Side Chain Modifications: The nature of the side chain attached to the amino group is a primary determinant of the compound's activity. Structure-activity relationship studies have shown that bulky and hydrophobic side chains can enhance antagonist activity. For instance, the development of thiohydantoin-based antagonists has demonstrated that modifications to the N-1 position of the thiohydantoin ring can significantly impact potency.[9]

The following table summarizes the structure-activity relationships for a series of nonsteroidal androgen receptor antagonists based on a substituted benzonitrile scaffold.

Modification Effect on Activity Rationale
Trifluoromethyl group at C2 Essential for high antagonist activityStrong electron-withdrawing nature enhances binding to the AR ligand-binding domain.[4]
Cyano group at C4 Crucial for antagonist activityParticipates in key hydrogen bonding interactions within the AR.[5]
Amino group at C4 Point of attachment for side chainsAllows for the introduction of diverse functionalities to modulate activity and properties.
Bromo group at C5 Modulates activityInfluences electronic and steric properties, potentially enhancing binding and metabolic stability.
Bulky, hydrophobic side chains Generally increases antagonist potencyOccupies a hydrophobic pocket in the AR ligand-binding domain, stabilizing the antagonist conformation.[9]

Experimental Protocols

General Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile

This protocol is adapted from patented industrial processes.[6][7]

Step 1: Positional Bromination of m-Trifluoromethyl Fluorobenzene

  • To a reactor charged with m-trifluoromethyl fluorobenzene and glacial acetic acid, slowly add concentrated sulfuric acid while maintaining the temperature.

  • Heat the mixture to reflux.

  • Add dibromohydantoin portion-wise over a period of 5-7 hours.

  • After the reaction is complete, cool the mixture and quench with an ice-water solution.

  • Extract the product, 4-fluoro-2-bromo-5-(trifluoromethyl)benzene, with a suitable organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Cyanation

  • To a solution of 4-fluoro-2-bromo-5-(trifluoromethyl)benzene in a suitable solvent such as quinoline, add cuprous cyanide.

  • Heat the mixture to reflux and maintain for several hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

  • Extract the product, 4-fluoro-2-(trifluoromethyl)benzonitrile, with an organic solvent.

  • Wash the organic layer, dry, and concentrate. Purify the crude product by distillation or chromatography.

Step 3: Aminolysis

  • Dissolve 4-fluoro-2-(trifluoromethyl)benzonitrile in ethanol in a pressure vessel.

  • Cool the solution and introduce liquid ammonia.

  • Seal the vessel and heat to 120-125°C for 8-10 hours.

  • After cooling, carefully vent the excess ammonia.

  • Concentrate the reaction mixture to obtain the crude product.

  • Recrystallize the crude 4-amino-2-(trifluoromethyl)benzonitrile from a suitable solvent system (e.g., toluene) to obtain the pure product.[6]

Androgen Receptor Competitive Binding Assay

This protocol provides a general framework for assessing the binding affinity of synthesized analogs to the androgen receptor.[10]

  • Receptor Preparation: Prepare a cytosolic fraction containing the androgen receptor from a suitable source, such as rat prostate tissue or a cell line overexpressing the human AR.

  • Radioligand: Use a high-affinity radiolabeled androgen, such as [³H]-R1881, as the tracer.

  • Competition Assay:

    • Incubate a fixed concentration of the AR preparation and the radioligand with varying concentrations of the test compound (structural analog).

    • Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a non-radiolabeled androgen).

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as hydroxylapatite precipitation or filter binding.[10]

  • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

Visualization of Key Concepts

Synthetic Workflow

Synthetic_Workflow start m-Trifluoromethyl fluorobenzene step1 Positional Bromination (Dibromohydantoin, H2SO4) start->step1 intermediate1 4-Fluoro-2-bromo-5- (trifluoromethyl)benzene step1->intermediate1 step2 Cyanation (CuCN, Quinoline) intermediate1->step2 intermediate2 4-Fluoro-2-(trifluoromethyl) benzonitrile step2->intermediate2 step3 Aminolysis (Liquid Ammonia, Ethanol) intermediate2->step3 precursor 4-Amino-2-(trifluoromethyl) benzonitrile step3->precursor step4 Regioselective Bromination precursor->step4 core 4-Amino-5-bromo-2- (trifluoromethyl)benzonitrile step4->core step5 Derivatization of Amino Group (e.g., Acylation, Alkylation) core->step5 analogs Structural Analogs step5->analogs

Caption: Synthetic pathway to this compound and its analogs.

Androgen Receptor Signaling Pathway

AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (T/DHT) AR_inactive Inactive AR (bound to HSPs) Androgen->AR_inactive Binds AR_active Active AR AR_inactive->AR_active Conformational Change & HSP Dissociation No_Transcription Inhibition of Gene Transcription AR_inactive->No_Transcription Blocked by Antagonist AR_dimer AR Dimerization AR_active->AR_dimer Translocation Analog Structural Analog (Antagonist) Analog->AR_inactive Binds & Prevents Activation ARE Androgen Response Element (on DNA) AR_dimer->ARE Binds Transcription Gene Transcription (Cell Growth, PSA production) ARE->Transcription

Caption: Simplified schematic of the androgen receptor signaling pathway and antagonist action.[5][6][11]

Conclusion

The this compound scaffold is a cornerstone in the development of potent and selective nonsteroidal androgen receptor antagonists. A thorough understanding of its synthesis, coupled with a nuanced appreciation of the structure-activity relationships of its analogs, is paramount for the rational design of next-generation therapeutics for prostate cancer and other androgen-driven diseases. This guide has provided a foundational framework for researchers in this field, from synthetic protocols to biological evaluation strategies. Future research will undoubtedly continue to explore the vast chemical space around this privileged core, leading to the discovery of novel agents with improved efficacy and safety profiles.

References

The Ascendant Role of Trifluoromethyl-Substituted Benzonitriles in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl (-CF3) group being of paramount importance. When appended to the benzonitrile scaffold, the resulting trifluoromethyl-substituted benzonitriles emerge as a class of compounds with significant and diverse biological activities. This technical guide provides a comprehensive overview of the biological activities of these compounds, with a particular focus on their anticancer and antimicrobial properties. We delve into their mechanisms of action, present quantitative data on their efficacy, detail relevant experimental protocols, and visualize key biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutic agents.

Introduction: The Significance of the Trifluoromethyl Group

The trifluoromethyl group is a key pharmacophore in contemporary drug design, prized for its unique electronic properties and steric profile.[1] Its introduction into a molecule can profoundly influence its physicochemical and pharmacological characteristics.[2] The strong electronegativity of the fluorine atoms often enhances the metabolic stability of the parent molecule by blocking sites susceptible to oxidative metabolism.[3] Furthermore, the lipophilicity of the -CF3 group can improve a compound's ability to cross cellular membranes, thereby increasing its bioavailability.[3] These attributes have led to the successful development of numerous FDA-approved drugs containing the trifluoromethyl moiety.[4]

Benzonitrile derivatives, characterized by a cyano (-C≡N) group attached to a benzene ring, are versatile intermediates in organic synthesis.[5] The combination of the trifluoromethyl group and the benzonitrile core creates a molecular framework with a wide spectrum of biological activities, including potent anticancer and antimicrobial effects.

Anticancer Activity of Trifluoromethyl-Substituted Benzonitriles

Trifluoromethyl-substituted benzonitriles and their derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[1]

Mechanism of Action: Targeting Key Oncogenic Pathways

A primary mechanism by which these compounds exert their anticancer effects is through the inhibition of critical signaling pathways that are often dysregulated in cancer.

2.1.1. Epidermal Growth Factor Receptor (EGFR) Inhibition:

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival.[6] Its overexpression or mutation is a common feature in many cancers. Several trifluoromethyl-substituted compounds have been shown to be effective inhibitors of EGFR.

Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Binding & Dimerization RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation Inhibitor Trifluoromethyl- substituted Benzonitrile Inhibitor->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival

Figure 1: Simplified EGFR Signaling Pathway and Inhibition.

2.1.2. Tubulin Polymerization Inhibition:

Microtubules are dynamic polymers essential for cell division, intracellular transport, and maintenance of cell shape.[7] Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain trifluoromethyl-substituted benzonitriles act as tubulin polymerization inhibitors, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8]

The downstream consequences of inhibiting tubulin polymerization are depicted in the following diagram.

Tubulin_Inhibition_Pathway Inhibitor Trifluoromethyl- substituted Benzonitrile Tubulin Tubulin Inhibitor->Tubulin Inhibition of Polymerization Microtubule_Formation Microtubule Formation Tubulin->Microtubule_Formation Mitotic_Spindle Mitotic Spindle Assembly Microtubule_Formation->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Figure 2: Downstream Effects of Tubulin Polymerization Inhibition.

Quantitative Data: Anticancer Activity

The in vitro anticancer activity of trifluoromethyl-substituted benzonitriles is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Benzofuran-nicotinonitrileHePG216.08 - 23.67[9]
Benzofuran-nicotinonitrileHCT-1168.81 - 13.85[9]
Benzofuran-nicotinonitrileMCF-78.36 - 17.28[9]
Pyrazolo-pyrimidineMCF-74.93 - 26.64[10]
Thiazoline-tetralinMCF-719.13[4]
Thiazoline-tetralinA54915.69[4]
Thiazoline-tetralinHepG213.68[4]
Thiazolo[4,5-d]pyrimidineA375, C32, DU145, MCF-7/WTVaries[11]
QuinobenzothiaziniumPanc-1, AsPC-3, BxPC-30.051 - 0.222[12]

Antimicrobial Activity of Trifluoromethyl-Substituted Benzonitriles

In addition to their anticancer properties, trifluoromethyl-substituted benzonitriles and related heterocyclic systems have shown promising activity against a range of microbial pathogens.

Mechanism of Action

The precise mechanisms of antimicrobial action are varied and depend on the specific molecular structure. However, it is generally understood that these compounds can disrupt essential cellular processes in bacteria and fungi. Some proposed mechanisms include the inhibition of crucial enzymes involved in cell wall synthesis or DNA replication.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
N-(trifluoromethyl)phenyl pyrazoleStaphylococcus aureus (MRSA)0.78 - 3.12[1]
N-(trifluoromethyl)phenyl pyrazoleEnterococcus faecium0.78 - 1.56[1]
Trifluoromethyl-substituted chalconeStaphylococcus aureus51 µM[13]
Trifluoromethyl-substituted chalconeBacillus subtilis24 µM[13]
Trifluoromethyl-substituted chalconeEscherichia coliA3 was 7.64x more active than benzylpenicillin[13]
Trifluoromethyl-substituted chalconeProteus vulgarisB3 was 3.97x more active than benzylpenicillin[13]
Trifluoromethyl benzimidazolesYeasts25 - 100[14]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile

A common route for the synthesis of 4-amino-2-(trifluoromethyl)benzonitrile involves a multi-step process starting from m-trifluoromethyl fluorobenzene.[2][15]

Step 1: Positional Bromination m-Trifluoromethylfluorobenzene is reacted with dibromohydantoin in the presence of glacial acetic acid and concentrated sulfuric acid to yield 4-fluoro-2-trifluoromethyl bromobenzene.[2]

Step 2: Cyanation The resulting brominated compound is then reacted with cuprous cyanide in a solvent such as quinoline to replace the bromine atom with a cyano group, forming 4-fluoro-2-(trifluoromethyl)benzonitrile.

Step 3: Ammonolysis Finally, the fluoro-substituted benzonitrile is treated with liquid ammonia in ethanol under heat and pressure to replace the fluorine atom with an amino group, yielding the final product, 4-amino-2-(trifluoromethyl)benzonitrile.[2]

The following diagram outlines the general synthetic workflow.

Synthesis_Workflow Start m-Trifluoromethyl fluorobenzene Step1 Positional Bromination Start->Step1 Intermediate1 4-Fluoro-2-trifluoromethyl bromobenzene Step1->Intermediate1 Step2 Cyanation Intermediate1->Step2 Intermediate2 4-Fluoro-2-(trifluoromethyl) benzonitrile Step2->Intermediate2 Step3 Ammonolysis Intermediate2->Step3 Product 4-Amino-2-(trifluoromethyl) benzonitrile Step3->Product

Figure 3: General Synthesis Workflow.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[16]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[8]

  • Compound Treatment: The cells are then treated with serial dilutions of the trifluoromethyl-substituted benzonitrile compounds and incubated for a further 48-72 hours.[8]

  • MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization and Measurement: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Determination: The IC50 value is calculated from the dose-response curve.

Below is a diagram of the experimental workflow for the MTT assay.

MTT_Assay_Workflow Start Cancer Cell Culture Seeding Seed cells in 96-well plate Start->Seeding Incubation1 Incubate 24h Seeding->Incubation1 Treatment Treat with compound dilutions Incubation1->Treatment Incubation2 Incubate 48-72h Treatment->Incubation2 MTT Add MTT solution Incubation2->MTT Incubation3 Incubate 4h MTT->Incubation3 Solubilize Solubilize formazan Incubation3->Solubilize Read Read absorbance Solubilize->Read Analysis Calculate IC50 Read->Analysis

Figure 4: MTT Assay Experimental Workflow.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]

  • Preparation of Antimicrobial Agent Dilutions: Serial two-fold dilutions of the trifluoromethyl-substituted benzonitrile are prepared in a suitable broth medium in a 96-well microtiter plate.[9]

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).[9]

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.[9]

  • Controls: Positive (broth and inoculum) and negative (broth only) controls are included.[9]

  • Incubation: The plate is incubated under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[9]

Structure-Activity Relationships (SAR)

The biological activity of trifluoromethyl-substituted benzonitriles is highly dependent on the nature and position of other substituents on the benzonitrile ring.

Anticancer Activity SAR
  • Position of the Trifluoromethyl Group: The position of the -CF3 group on the benzonitrile ring can significantly impact activity.

  • Other Substituents: The presence of other functional groups, such as halogens or heterocyclic rings, can modulate the anticancer potency. For instance, in some series, the presence of small lipophilic substituents like fluorine has been shown to increase antiproliferative activity.[17]

Antimicrobial Activity SAR
  • Hydrophobicity: Increasing the hydrophobicity of the molecule, for example, by adding alkyl or aryl groups, can enhance antimicrobial activity.[18]

  • Electronic Effects: The electronic properties of other substituents can influence the overall activity. Electron-withdrawing groups in certain positions may be beneficial.[19]

The following diagram illustrates the general concept of structure-activity relationship studies.

SAR_Concept Core_Scaffold Trifluoromethyl- benzonitrile Core Modification Systematic Modification of R-groups Core_Scaffold->Modification Analog_Library Analog 1 (R1) Analog 2 (R2) ... Analog n (Rn) Modification->Analog_Library Biological_Assay Biological Activity Screening Analog_Library->Biological_Assay Data_Analysis Data Analysis (e.g., IC50, MIC) Biological_Assay->Data_Analysis SAR_Elucidation Elucidation of SAR Data_Analysis->SAR_Elucidation

Figure 5: Structure-Activity Relationship (SAR) Workflow.

Conclusion and Future Directions

Trifluoromethyl-substituted benzonitriles represent a promising and versatile class of compounds with significant potential in drug discovery. Their demonstrated anticancer and antimicrobial activities, coupled with the favorable pharmacokinetic properties imparted by the trifluoromethyl group, make them attractive candidates for further development. Future research should focus on the synthesis and evaluation of novel analogs to further elucidate their structure-activity relationships, optimize their potency and selectivity, and explore their efficacy in in vivo models. A deeper understanding of their mechanisms of action will also be crucial for their rational design and clinical translation. The continued exploration of this chemical space is likely to yield new and effective therapeutic agents for a range of diseases.

References

electron-withdrawing effects of trifluoromethyl group in aromatic rings

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electron-Withdrawing Effects of the Trifluoromethyl Group in Aromatic Rings

For Researchers, Scientists, and Drug Development Professionals

The trifluoromethyl (CF₃) group is a cornerstone in modern medicinal chemistry and materials science, primarily due to its profound impact on the electronic properties of aromatic systems.[1] Its strong electron-withdrawing nature, a consequence of the high electronegativity of fluorine atoms, significantly alters the reactivity, acidity, basicity, and metabolic stability of parent molecules.[1][2] This guide provides a detailed examination of these effects, supported by quantitative data, experimental methodologies, and visual representations of the underlying chemical principles.

The Dual Nature of Electronic Influence: Inductive vs. Resonance Effects

The electron-withdrawing character of the trifluoromethyl group is predominantly an inductive effect (-I) . The three highly electronegative fluorine atoms pull electron density away from the carbon atom to which they are attached. This effect is then transmitted through the sigma (σ) bonds of the aromatic ring, reducing the overall electron density of the π-system.[2][3][4]

In contrast to many other substituents, the CF₃ group does not have a significant resonance effect (+M or -M) because it lacks lone pairs or π-orbitals that can overlap effectively with the aromatic π-system.[3] While some hyperconjugative resonance structures can be drawn to show a weak electron-withdrawing resonance, the inductive effect is overwhelmingly dominant in determining its influence on the aromatic ring.[5]

Figure 1: Inductive electron withdrawal by the CF₃ group.

Quantitative Analysis of Electron-Withdrawing Strength

The potency of the CF₃ group's electron-withdrawing effect can be quantified using Hammett constants and by observing its impact on the pKa of acidic and basic compounds.

Hammett Substituent Constants

The Hammett equation (log(k/k₀) = σρ) is a fundamental tool in physical organic chemistry for correlating reaction rates and equilibrium constants. The substituent constant, σ, measures the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group. The CF₃ group exhibits strongly positive σ values, confirming its electron-withdrawing nature.[5][6]

Constant meta-Position (σ_m) para-Position (σ_p) para-Position (σ_p+)
CF₃ 0.520[6]0.612[6]0.612[5]
NO₂ 0.674[6]0.790[6]0.790
CN 0.562[6]0.659[6]0.660
CH₃ -0.069[6]-0.170[6]-0.311
Table 1: Hammett Substituent Constants for CF₃ and other common groups.
Acidity and Basicity (pKa Values)

The electron-withdrawing CF₃ group stabilizes the conjugate base of an acid, thereby increasing its acidity (lowering its pKa). Conversely, it destabilizes the conjugate acid of a base by pulling electron density away from the basic center (e.g., the nitrogen in aniline), thus decreasing its basicity (lowering the pKa of the conjugate acid).

Compound Substituent Position pKa
Benzoic AcidUnsubstituted4.20[7]
m-CF₃3.86 (approx.)
p-CF₃3.66 (approx.)
Anilinium IonUnsubstituted4.58[8]
m-CF₃2.69
p-CF₃1.74
PhenolUnsubstituted9.95
m-CF₃9.08[9]
p-CF₃8.61
Table 2: pKa values for aromatic compounds with and without CF₃ substitution. (Note: Exact pKa for CF₃-benzoic acids can vary slightly by source, values are illustrative of the trend.)

Impact on Aromatic Ring Reactivity

The significant reduction in electron density in the aromatic ring by the CF₃ group has opposing effects on electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS)

In EAS, the aromatic ring acts as a nucleophile. The CF₃ group is a strong deactivating group because it withdraws electron density, making the ring less nucleophilic and thus less reactive towards electrophiles.[10][11] It is also a meta-director . This is because attack at the ortho and para positions places a positive charge on the carbon atom directly attached to the electron-withdrawing CF₃ group, a highly destabilizing arrangement. The intermediate for meta attack avoids this unfavorable situation.[12][13]

EAS_Mechanism Intermediates in Electrophilic Aromatic Substitution cluster_ortho Ortho Attack (Destabilized) cluster_meta Meta Attack (Favored) cluster_para Para Attack (Destabilized) ortho1 CF₃ + E H ortho2 CF₃ E\nH + ortho3 CF₃ E\nH + label_ortho Highly Destabilized (Positive charge adjacent to CF₃) meta1 CF₃ E H meta2 CF₃ E\nH + meta3 CF₃ E\nH + label_meta More Stable (Positive charge avoids C-CF₃) para1 CF₃ E H para2 CF₃ E\nH + para3 CF₃ E\nH + label_para Highly Destabilized (Positive charge adjacent to CF₃)

Figure 2: Resonance structures for EAS intermediates.
Nucleophilic Aromatic Substitution (SₙAr)

Conversely, the CF₃ group is a strong activating group for SₙAr reactions, provided it is positioned ortho or para to the leaving group.[14][15] In this mechanism, a nucleophile attacks the electron-deficient ring. The electron-withdrawing CF₃ group is highly effective at stabilizing the resulting negative charge in the Meisenheimer intermediate complex through its powerful -I effect.[14][16]

SnAr_Mechanism Nucleophilic Aromatic Substitution (SₙAr) Pathway cluster_stabilization Stabilization of Intermediate start Aromatic Ring (p-CF₃-Ph-LG) meisenheimer Meisenheimer Complex (Stabilized by CF₃) start->meisenheimer + Nu⁻ product Substituted Product (p-CF₃-Ph-Nu) meisenheimer->product - LG⁻ stabilization_text The strong -I effect of the CF₃ group pulls electron density towards it, delocalizing and stabilizing the negative charge on the ring.

Figure 3: SₙAr mechanism showing CF₃ stabilization.

Experimental Protocols for Characterization

Protocol: Determination of pKa by ¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive method for determining the pKa of trifluoromethyl-containing compounds, as the chemical shift of the ¹⁹F nucleus is sensitive to the protonation state of the molecule.[17]

  • Sample Preparation : Prepare a series of buffer solutions with known pH values spanning the expected pKa range. Dissolve a constant, low concentration of the trifluoromethyl-substituted compound in each buffer. Add a reference compound (e.g., 1,4-bis(trifluoromethyl)benzene) with a known, stable chemical shift.[18]

  • NMR Acquisition : Record the ¹⁹F NMR spectrum for each sample under constant temperature conditions.

  • Data Analysis : Measure the chemical shift (δ) of the CF₃ group at each pH.

  • pKa Calculation : Plot the observed chemical shift (δ_obs) against the pH. Fit the data to the following equation, derived from the Henderson-Hasselbalch relationship: δ_obs = (δ_A + δ_B * 10^(pH - pKa)) / (1 + 10^(pH - pKa)) where δ_A is the chemical shift of the fully protonated species and δ_B is the chemical shift of the fully deprotonated species. The pKa is determined from the best fit of the curve to the experimental data.

pKa_Workflow Workflow for pKa Determination via ¹⁹F NMR prep Prepare Samples: CF₃-Compound in Buffers of Varying pH nmr Acquire ¹⁹F NMR Spectra for Each Sample prep->nmr plot Plot ¹⁹F Chemical Shift (δ) vs. pH nmr->plot fit Fit Data to Sigmoidal Curve (Henderson-Hasselbalch) plot->fit pka Determine pKa at Inflection Point fit->pka

Figure 4: Experimental workflow for pKa measurement.
Protocol: Spectroscopic Analysis of Electronic Effects

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR : Protons on a CF₃-substituted aromatic ring are deshielded and appear at a higher chemical shift (downfield) compared to benzene (7.34 ppm). This shift is a direct result of the reduced electron density around them.[19]

  • ¹³C NMR : Similarly, the carbon atoms of the aromatic ring experience deshielding. The carbon directly attached to the CF₃ group shows a characteristic quartet in the proton-decoupled spectrum due to coupling with the three fluorine atoms.

  • ¹⁹F NMR : This is a direct and powerful tool for studying trifluoromethylated compounds. The chemical shift of the CF₃ group provides information about its electronic environment.[20][21]

Infrared (IR) Spectroscopy: The CF₃ group gives rise to strong and characteristic absorption bands in the IR spectrum, typically in the range of 1100-1400 cm⁻¹. These absorptions are due to the C-F stretching vibrations and are a reliable indicator of the group's presence.[22][23] Aromatic rings themselves show characteristic C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1450-1600 cm⁻¹ region.[24][25]

Conclusion

The trifluoromethyl group exerts a powerful electron-withdrawing effect on aromatic rings, primarily through a strong inductive mechanism. This effect profoundly deactivates the ring towards electrophilic attack, directing incoming electrophiles to the meta position, while strongly activating it for nucleophilic substitution at the ortho and para positions. These predictable and potent electronic modifications, quantifiable through Hammett constants and pKa shifts, have made the CF₃ group an invaluable tool for scientists in drug discovery and materials science, enabling fine-tuning of molecular properties to achieve desired biological activity and material characteristics.

References

4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile suppliers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile for Advanced Research

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. It moves beyond a simple cataloging of facts to provide field-proven insights into its synthesis, application, and handling, grounded in established scientific principles.

Introduction: A Versatile Scaffold in Modern Chemistry

This compound is a highly functionalized aromatic compound that has garnered significant interest as a versatile building block in the synthesis of complex organic molecules.[1] Its unique trifecta of reactive sites—an amino group, a bromo substituent, and a nitrile moiety—coupled with the electronically influential trifluoromethyl group, makes it a valuable precursor for pharmaceuticals and advanced materials.[2][3] The trifluoromethyl group is particularly prized in medicinal chemistry for its ability to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[3] This guide will elucidate the core chemical properties, synthesis strategies, and practical applications of this important intermediate.

Section 1: Core Physicochemical and Safety Profile

A thorough understanding of a compound's properties is foundational to its effective use in research and development.

Chemical Identity and Properties

The structural and physical characteristics of this compound are summarized below. These data are critical for reaction planning, purification, and analytical characterization.

PropertyValueSource
CAS Number 155255-45-1[4][5]
Molecular Formula C₈H₄BrF₃N₂[5]
Molecular Weight 265.03 g/mol [5]
IUPAC Name This compound[5]
Melting Point 137 to 142 °C[6]
Physical State Solid[6]
Purity Typically ≥95%[6][7]
Safety and Handling

This compound is classified as hazardous and requires careful handling in a controlled laboratory environment.[5]

  • GHS Hazard Statements : According to the Globally Harmonized System, this compound is harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), and is harmful if inhaled (H332).[5] It may also cause respiratory irritation.[5]

  • Personal Protective Equipment (PPE) : When handling this compound, it is mandatory to use personal protective equipment, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[8] All work should be conducted in a properly functioning chemical fume hood to avoid inhalation of dust or vapors.[9][10]

  • First-Aid Measures : In case of accidental contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention.[8] If inhaled, move the individual to fresh air.[8] If ingested, rinse the mouth with water and seek immediate medical attention.[8]

  • Storage : Store in a cool, dry, and well-ventilated area in a tightly sealed container.[9]

Section 2: Synthesis and Mechanistic Rationale

The synthesis of substituted benzonitriles often involves multi-step processes that require precise control over reaction conditions to achieve the desired regioselectivity. While specific industrial syntheses are proprietary, a logical and common pathway can be constructed based on established organic chemistry principles and related patent literature.[11][12]

The synthesis typically begins with a readily available trifluoromethyl-substituted precursor. The key transformations involve directed bromination, followed by the introduction of the amino and nitrile functionalities.

Synthesis_Workflow A m-Trifluoromethyl Aniline (Starting Material) B Protection of Amino Group (e.g., Acetylation) A->B 1. Acetic Anhydride C Directed Bromination (e.g., NBS in Acetic Acid) B->C 2. NBS D Introduction of Formyl Group (Vilsmeier-Haack or equivalent) C->D 3. POCl3, DMF E Conversion to Nitrile (e.g., via Oxime Dehydration) D->E 4. Hydroxylamine, then Dehydrating Agent F Deprotection of Amino Group (Acid/Base Hydrolysis) E->F 5. HCl or NaOH G This compound (Final Product) F->G

A plausible synthetic workflow for the target compound.

Causality Behind Experimental Choices:

  • Step 1 (Protection) : The amino group is highly activating and can interfere with subsequent electrophilic substitution reactions. Protecting it as an acetanilide tempers its reactivity and directs the incoming electrophile (bromine) to the ortho/para positions.

  • Step 2 (Bromination) : N-Bromosuccinimide (NBS) is a common and reliable source of electrophilic bromine. The protected amino group directs the bromine to the position para to it, which is also ortho to the trifluoromethyl group.

  • Steps 3 & 4 (Nitrile Formation) : Introducing the nitrile group can be achieved through various methods. A common route involves formylation followed by conversion to an oxime and subsequent dehydration. This sequence is often robust and high-yielding.

  • Step 5 (Deprotection) : The final step involves the hydrolysis of the protecting group under acidic or basic conditions to reveal the free amino group, yielding the target molecule.

Section 3: Applications in Drug Discovery

The true value of this compound lies in its utility as a scaffold for building more complex, biologically active molecules. The different functional groups serve as versatile handles for a variety of chemical transformations.

  • Suzuki and other Cross-Coupling Reactions : The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse aryl, alkyl, or alkyne substituents.[3]

  • Amide Bond Formation : The primary amino group can be readily acylated to form amide bonds, a common linkage in many pharmaceutical compounds.

  • Nitrile Group Chemistry : The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used to form various heterocyclic rings.

These transformations allow medicinal chemists to systematically modify the core structure to optimize pharmacological properties, a process known as Structure-Activity Relationship (SAR) studies. For instance, it can serve as a key intermediate for kinase inhibitors, where different substituents can be installed to target the specific binding pockets of various enzymes.

Application_Workflow cluster_0 Core Scaffold cluster_1 Chemical Modifications cluster_2 Final Compound A 4-Amino-5-bromo-2- (trifluoromethyl)benzonitrile B Suzuki Coupling (at Bromo position) A->B 1. R-B(OH)2, Pd Catalyst C Amide Synthesis (at Amino position) A->C 2. R'-COCl D Complex Drug Candidate (e.g., Kinase Inhibitor) B->D C->D

Use of the scaffold in constructing a complex molecule.

Section 4: Sourcing and Procurement

This compound is available from a variety of chemical suppliers who specialize in research chemicals and pharmaceutical intermediates. When sourcing this material, it is crucial to consider purity, available quantities, and the quality of the accompanying technical documentation (e.g., Certificate of Analysis).

SupplierPurityNotes
Fluorochem 95.0%Offers various pack sizes from 1g to 25g.[6]
Parchem -A supplier of specialty chemicals.[4]
CymitQuimica Min. 95%Distributes products for lab use.[7]
ChemicalBook Vendors -Lists multiple suppliers, including Shanghai Hanhong Scientific Co., Ltd. and Beijing Eternalchem Co,. Ltd.[13]
AK Scientific Inc. Min. 95%Lists a similar isomer, 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile.[14]

Note: This is not an exhaustive list. Researchers should perform their own due diligence when selecting a supplier.

Section 5: Example Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a self-validating, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction, demonstrating the utility of the bromo-substituent.

Objective: To synthesize 4-amino-5-aryl-2-(trifluoromethyl)benzonitrile.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

Procedure:

  • Inert Atmosphere Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and K₂CO₃ (3.0 eq).

  • Solvent Addition : Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Under a positive pressure of inert gas, add 1,4-dioxane and water in a 4:1 ratio (volume determined by desired reaction concentration, typically 0.1 M).

  • Reaction Execution : Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting aryl bromide is a key indicator of reaction completion (typically 4-12 hours).

  • Workup : Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

  • Characterization : Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound is a strategically important intermediate whose value is defined by the synthetic versatility of its multiple functional groups. Its well-defined physicochemical properties and reactivity profile make it a reliable component in complex synthetic campaigns aimed at discovering and developing novel pharmaceuticals and functional materials. A comprehensive understanding of its synthesis, handling, and chemical potential is essential for any research professional seeking to leverage its unique structural attributes.

References

Data Presentation: Cost of 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate for researchers, scientists, and drug development professionals. Below you will find detailed information on its procurement, synthetic applications, and its role in the development of therapeutic agents.

The cost of this compound can vary between suppliers and is dependent on the quantity purchased. The following table summarizes the pricing from a representative chemical supplier.

QuantityPrice (per gram)Supplier
1 g£18.00Fluorochem[1]
5 g£9.60Fluorochem[1]
25 g£6.80Fluorochem[1]

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to inquire with suppliers for the most current pricing and availability.

Chemical Properties and Applications

This compound (CAS Number: 155255-45-1) is a substituted benzonitrile compound.[2] Its chemical structure, featuring an amino group, a bromo group, and a trifluoromethyl group, makes it a versatile building block in medicinal chemistry. The trifluoromethyl group, in particular, can enhance the metabolic stability and binding affinity of a drug molecule to its target.

This intermediate is primarily utilized in the synthesis of more complex molecules that are investigated for various therapeutic applications, including but not limited to:

  • Oncology: As a precursor for the synthesis of kinase inhibitors and other anti-cancer agents.

  • Neurology: In the development of novel treatments for neurological disorders.

  • Cardiovascular Health: For the creation of compounds targeting cardiovascular diseases.

Experimental Protocols: Synthesis of a Biologically Active Compound

While specific experimental protocols are proprietary and vary depending on the target molecule, the following is a representative synthetic workflow illustrating the use of this compound as a starting material in the synthesis of a hypothetical kinase inhibitor. This is based on general synthetic strategies for related compounds.

Step 1: Suzuki Coupling

A common reaction involving this intermediate is a Suzuki coupling to replace the bromine atom with a larger chemical moiety.

  • Reactants: this compound, a boronic acid derivative, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃).

  • Solvent: A mixture of toluene and water.

  • Procedure: The reactants are combined in the solvent and heated under an inert atmosphere (e.g., nitrogen or argon) for several hours. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the organic layer is separated, washed, dried, and concentrated. The crude product is then purified by column chromatography.

Step 2: Amide Coupling

The amino group can be acylated to form an amide bond, a common feature in many drug molecules.

  • Reactants: The product from Step 1 and an acyl chloride or a carboxylic acid (in the presence of a coupling agent like HATU).

  • Solvent: An anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Procedure: The amine is dissolved in the solvent, and the acylating agent is added, often in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine). The reaction is typically stirred at room temperature until completion. The product is then isolated through extraction and purified by crystallization or chromatography.

Mandatory Visualization

Synthetic Workflow Diagram

The following diagram illustrates the generalized synthetic pathway described in the experimental protocols section.

Synthetic_Workflow A 4-Amino-5-bromo-2- (trifluoromethyl)benzonitrile B Suzuki Coupling (Pd Catalyst, Base) A->B C Coupled Intermediate B->C D Amide Coupling (Acylating Agent, Base) C->D E Final Kinase Inhibitor D->E

Caption: Generalized synthetic workflow for a kinase inhibitor.

Representative Signaling Pathway

As this compound is an intermediate, it does not directly modulate signaling pathways. However, the final products synthesized from it, such as kinase inhibitors, are designed to interact with specific nodes in cellular signaling cascades. The diagram below represents a simplified kinase signaling pathway commonly targeted in oncology.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Inhibitor Kinase Inhibitor (Synthesized from Intermediate) Inhibitor->RAF Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: Simplified MAPK/ERK signaling pathway.

References

safety data sheet for 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Safety Guide for 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile

Disclaimer: This document has been compiled from publicly available data and information on structurally similar compounds. A comprehensive, officially verified Safety Data Sheet (SDS) for this compound was not available at the time of writing. This guide is intended for informational purposes for researchers, scientists, and drug development professionals and should be used in conjunction with established laboratory safety protocols and professional judgment.

Chemical Identification

IdentifierValue
Chemical Name This compound
CAS Number 155255-45-1[1][2]
Molecular Formula C8H4BrF3N2[2][3]
Molecular Weight 265.03 g/mol
Synonyms Not available
Recommended Use Industrial and scientific research[1][2]
Restrictions on Use Not for human or veterinary diagnostic or therapeutic use[2]

Hazard Identification

Based on available GHS classifications and data from structurally similar compounds, this compound is considered hazardous.[3]

GHS Hazard Statements:

  • H302: Harmful if swallowed[3]

  • H312: Harmful in contact with skin[3]

  • H332: Harmful if inhaled[3]

  • H315: Causes skin irritation[3]

  • H319: Causes serious eye irritation[3]

Inferred Potential Hazards from Structural Analogs:

  • Aminobenzonitrile Core: Compounds in this family are often toxic and may be suspected of causing genetic defects.[4]

  • Brominated Aromatic Moiety: Aromatic brominated compounds can pose significant environmental risks due to their persistence, bioaccumulation, and toxicity (PBT).[5][6][7]

  • Trifluoromethyl Group: While enhancing metabolic stability, this group can contribute to toxicity.[8][9] Metabolism of some fluorinated compounds can liberate fluoride ions, which can be toxic in high doses.[9]

First-Aid Measures

Exposure RouteFirst-Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with plenty of clean, fresh water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1]

Fire-Fighting Measures

MeasureProtocol
Suitable Extinguishing Media Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]
Specific Hazards Combustion may produce hazardous gases, including carbon oxides, nitrogen oxides, hydrogen fluoride, and hydrogen bromide.
Protective Equipment Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures

MeasureProtocol
Personal Precautions Avoid dust formation. Do not breathe dust, vapors, mist, or gas. Ensure adequate ventilation. Wear appropriate personal protective equipment.[1]
Environmental Precautions Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1]
Containment & Cleanup Sweep up the material and place it into a suitable, labeled disposal container. Avoid generating dust.

Handling and Storage

AspectGuideline
Handling Use only in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[10]
Storage Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

Exposure Controls and Personal Protection

ControlSpecification
Engineering Controls Ensure adequate ventilation. A fume hood is recommended for handling. Eyewash stations and safety showers should be readily available.[10]
Eye/Face Protection Wear tightly fitting safety goggles or a face shield (EN 166 or NIOSH approved).[1]
Skin Protection Wear impervious, chemical-resistant gloves and protective clothing.[1]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate filter.[1]

Experimental Protocols

General Protocol for Handling a Potentially Hazardous Chemical Powder:

  • Preparation:

    • Review the Safety Data Sheet and any other available safety information.

    • Ensure all necessary personal protective equipment (PPE) is available and in good condition.

    • Work in a designated area, preferably within a chemical fume hood.

    • Have spill containment materials readily accessible.

  • Dispensing and Weighing:

    • Tare a suitable, clean container on a balance.

    • Carefully transfer the required amount of the chemical using a clean spatula.

    • Avoid creating dust. If dust is generated, ensure it is contained within the fume hood.

    • Close the primary container tightly after use.

    • Clean any minor spills on the balance or work surface immediately.

  • Use in a Reaction:

    • Add the chemical to the reaction vessel slowly and carefully.

    • If the reaction is exothermic, ensure adequate cooling is in place.

    • Monitor the reaction for any unexpected changes.

  • Post-Handling:

    • Clean all equipment that has come into contact with the chemical.

    • Dispose of any contaminated materials (e.g., weighing paper, gloves) in a designated hazardous waste container.

    • Wash hands thoroughly.

Visualizations

Logical Workflow for Handling a Hazardous Chemical in a Research Setting

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review SDS b Don PPE a->b c Prepare Workspace b->c d Weigh Chemical c->d e Perform Experiment d->e f Decontaminate Equipment e->f g Dispose of Waste f->g h Remove PPE g->h

Caption: A flowchart illustrating the key stages of safely handling a hazardous chemical in a laboratory environment.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the laboratory-scale synthesis of 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved through the electrophilic bromination of 4-amino-2-(trifluoromethyl)benzonitrile using N-bromosuccinimide (NBS). This document outlines the necessary reagents, equipment, and a step-by-step procedure for the synthesis, purification, and characterization of the target compound. Quantitative data and safety precautions are also presented.

Introduction

This compound is a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other therapeutic agents. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the amino and bromo substituents provide versatile handles for further chemical modifications. This protocol details a reliable method for the preparation of this important intermediate.

Chemical Properties and Data

PropertyValueReference
Molecular Formula C₈H₄BrF₃N₂[1]
Molecular Weight 265.03 g/mol [1]
CAS Number 155255-45-1[1]
Appearance White to off-white solidN/A
Melting Point 137-142 °C[2]
Purity >95%[2]

Synthesis Workflow

SynthesisWorkflow reagents Starting Material: 4-Amino-2-(trifluoromethyl)benzonitrile Reagents: N-Bromosuccinimide (NBS) Solvent (e.g., Acetonitrile) reaction Bromination Reaction reagents->reaction 1. Mixing & Stirring workup Aqueous Work-up & Extraction reaction->workup 2. Quenching purification Purification (e.g., Recrystallization or Column Chromatography) workup->purification 3. Isolation product Final Product: 4-Amino-5-bromo-2- (trifluoromethyl)benzonitrile purification->product 4. Characterization

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol is adapted from a similar iodination procedure and general principles of electrophilic aromatic bromination.[3]

Materials and Equipment:

  • 4-Amino-2-(trifluoromethyl)benzonitrile

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Stir plate

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for filtration and purification

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography (if necessary)

  • NMR spectrometer, Mass spectrometer, and Melting point apparatus for characterization

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-2-(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous acetonitrile (approximately 10-20 mL per gram of starting material).

  • Addition of NBS: Cool the solution to 0 °C using an ice bath. To the stirred solution, add N-bromosuccinimide (1.05-1.1 eq) portion-wise over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.

  • Extraction: Transfer the mixture to a separatory funnel and add dichloromethane. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by silica gel column chromatography to afford the pure this compound.

Quantitative Data Summary

Starting MaterialMolar Mass ( g/mol )Equivalents
4-Amino-2-(trifluoromethyl)benzonitrile186.131.0
N-Bromosuccinimide (NBS)177.981.05 - 1.1

Note: Expected yields for this specific reaction are not well-documented in publicly available literature and would need to be determined empirically. Based on similar reactions, yields in the range of 70-90% can be anticipated.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • N-Bromosuccinimide (NBS) is a lachrymator and an irritant. Avoid inhalation of dust and contact with skin and eyes.

    • Dichloromethane is a suspected carcinogen. Handle with care and avoid inhalation of vapors.

    • The final product, this compound, is expected to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[1]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹⁹F NMR: To confirm the chemical structure and the regiochemistry of bromination.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point Analysis: To assess the purity of the final product.

Concluding Remarks

This protocol provides a comprehensive guide for the synthesis of this compound. Researchers should optimize the reaction conditions and purification methods for their specific needs and scale. Adherence to safety protocols is paramount throughout the experimental process.

References

Application Note: A Scalable and Regioselective Synthesis of 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction and Strategic Overview

4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile is a key building block in medicinal chemistry and drug development, serving as a critical intermediate for various pharmacologically active molecules. Its specific substitution pattern—an amine, a bromine atom, a nitrile, and a trifluoromethyl group—offers multiple points for chemical modification. The presence of the trifluoromethyl group often enhances metabolic stability and binding affinity of the final drug candidate.

Given its importance, a robust, efficient, and scalable synthetic process is paramount for ensuring a reliable supply chain for research and development activities. This document provides a detailed protocol for the synthesis of this compound, focusing on a two-stage approach designed for scalability and high regiochemical control. The strategy involves:

  • Part A: The industrial-scale synthesis of the key precursor, 4-Amino-2-(trifluoromethyl)benzonitrile, from readily available starting materials.

  • Part B: The regioselective bromination of this precursor to yield the final target compound.

This guide emphasizes the causality behind procedural choices, safety considerations, and methods for ensuring product quality, reflecting field-proven insights for successful scale-up.

Synthetic Strategy and Workflow

The overall synthetic pathway is designed for efficiency and scalability, minimizing complex purification steps. The chosen route begins with a common industrial starting material and proceeds through a regioselective bromination, which is directed by the existing functional groups on the aromatic ring.

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Target Synthesis A m-Trifluoromethyl fluorobenzene B 4-Fluoro-2-trifluoromethyl bromobenzene A->B Positional Bromination C 4-Fluoro-2-(trifluoromethyl) benzonitrile B->C Cyanide Displacement D 4-Amino-2-(trifluoromethyl) benzonitrile (Precursor) C->D Ammonolysis E 4-Amino-2-(trifluoromethyl) benzonitrile (Precursor) F 4-Amino-5-bromo-2- (trifluoromethyl)benzonitrile (Target) E->F Regioselective Bromination

Figure 1: Overall two-part synthetic workflow.

Mechanistic Rationale: Regioselective Bromination

The key to this synthesis is the high regioselectivity of the bromination step. The outcome is governed by the electronic effects of the substituents on the 4-amino-2-(trifluoromethyl)benzonitrile ring.

  • Amino Group (-NH₂): This is a strongly activating, ortho-, para- directing group due to its ability to donate electron density to the ring via resonance.

  • Trifluoromethyl (-CF₃) & Nitrile (-CN) Groups: Both are strongly deactivating, meta- directing groups due to their powerful electron-withdrawing inductive and resonance effects.

The amino group at position C4 directs electrophilic attack to its ortho positions (C3 and C5) and its para position (C1, already substituted). The deactivating groups at C1 and C2 direct incoming electrophiles away from their ortho and para positions. The cumulative effect is a strong activation of the C5 position, making it the sole site for electrophilic bromination.

Figure 2: The key regioselective bromination reaction.

PART A: Protocol for Precursor Synthesis: 4-Amino-2-(trifluoromethyl)benzonitrile

This three-step synthesis is adapted from established industrial methods and is designed for large-scale production with high purity and yield.[1][2]

Materials & Reagents (Part A)
Reagent/MaterialFormulaMolar Mass ( g/mol )Notes
m-Trifluoromethyl fluorobenzeneC₇H₄F₄164.10Starting Material
Dibromohydantoin (DBH)C₅H₆Br₂N₂O₂285.92Brominating Agent
Glacial Acetic AcidCH₃COOH60.05Solvent/Catalyst
Concentrated Sulfuric AcidH₂SO₄98.08Catalyst
QuinolineC₉H₇N129.16Solvent/Ligand for Cyanation
Copper(I) CyanideCuCN89.56Cyanating Agent
EthanolC₂H₅OH46.07Solvent for Ammonolysis
Liquid AmmoniaNH₃17.03Aminating Agent
TolueneC₇H₈92.14Recrystallization Solvent
Step A1: Positional Bromination
  • Reactor Setup: Charge the reactor with m-trifluoromethyl fluorobenzene, glacial acetic acid, and concentrated sulfuric acid.

  • Heating: Begin stirring and heat the mixture to reflux.

  • Reagent Addition: Add dibromohydantoin (DBH) in portions over a period of time to control the reaction exotherm. The molar ratio of DBH to the starting material should be approximately 0.6:1.[2]

  • Reaction: Maintain the reflux for 5-7 hours until reaction completion is confirmed by GC or TLC.[1]

  • Workup: Cool the reaction mixture and quench by pouring it into an ice-water solution. The product, 4-fluoro-2-trifluoromethyl bromobenzene, will precipitate or form an organic layer.

  • Isolation: Isolate the product by filtration or phase separation. Wash thoroughly with water to remove residual acids.

Step A2: Cyanide Displacement
  • Reactor Setup: Charge a separate reactor with quinoline and copper(I) cyanide.

  • Heating: Heat the mixture to reflux with vigorous stirring.

  • Reagent Addition: Slowly add the 4-fluoro-2-trifluoromethyl bromobenzene from the previous step to the refluxing mixture.

  • Reaction: Continue refluxing for approximately 20-22 hours.[1]

  • Workup: Upon completion, the product, 4-fluoro-2-(trifluoromethyl)benzonitrile, is isolated via steam distillation.

Step A3: Ammonolysis and Purification
  • Reactor Setup: Dissolve the 4-fluoro-2-(trifluoromethyl)benzonitrile from Step A2 in ethanol in a high-pressure reactor.

  • Ammonia Addition: Charge the reactor with liquid ammonia. The molar ratio of ammonia to the benzonitrile intermediate should be around 1.5:1.[2]

  • Reaction: Seal the reactor and heat to approximately 120-122°C for 8-10 hours.[1][2] The internal pressure will increase; ensure the reactor is rated for the conditions.

  • Workup: After cooling and venting the reactor, the ethanol is removed under reduced pressure to yield the crude product.

  • Purification: The crude 4-amino-2-(trifluoromethyl)benzonitrile is purified by recrystallization from toluene to yield a high-purity product (>99%).[1][3]

This process reliably achieves a total product yield of 73-75% with high purity.[1][2]

PART B: Protocol for Target Synthesis: this compound

This procedure utilizes the precursor from Part A and employs a mild, selective brominating agent suitable for scale-up.

Materials & Reagents (Part B)
Reagent/MaterialFormulaMolar Mass ( g/mol )Notes
4-Amino-2-(trifluoromethyl)benzonitrileC₈H₅F₃N₂186.13Precursor from Part A
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98Brominating Agent
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous, reaction solvent
Ethyl AcetateC₄H₈O₂88.11Extraction Solvent
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)84.01Aqueous wash
BrineNaCl (aq)58.44Aqueous wash
Anhydrous Sodium SulfateNa₂SO₄142.04Drying Agent
HeptaneC₇H₁₆100.21Recrystallization anti-solvent
Step-by-Step Experimental Protocol (Part B)
  • Reactor Setup: To a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, add 4-amino-2-(trifluoromethyl)benzonitrile (1.0 eq).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, approx. 5-10 volumes relative to the starting material). Stir the mixture under a nitrogen atmosphere until all solids have dissolved.

  • Cooling: Cool the reaction mixture to 0-5°C using a circulating chiller.

  • Reagent Addition: In a separate container, dissolve N-Bromosuccinimide (NBS, 1.05 eq) in a minimum amount of anhydrous DMF. Add this solution dropwise to the cooled reactor over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction Monitoring: Allow the reaction to stir at 0-5°C. Monitor the consumption of the starting material by TLC or HPLC (typically complete within 1-3 hours).

  • Quenching: Once the reaction is complete, slowly pour the mixture into a separate vessel containing cold water (approx. 20 volumes). The product will precipitate as a solid.

  • Extraction: Transfer the aqueous slurry to a separatory funnel and extract with ethyl acetate (3 x 10 volumes).

  • Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (2 x 10 volumes) and brine (1 x 10 volumes). This removes residual DMF and acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate and slowly add heptane as an anti-solvent until turbidity is observed. Allow the solution to cool slowly to room temperature and then to 0-5°C to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by filtration, wash with a small amount of cold heptane, and dry under vacuum at 40-50°C to a constant weight.

Expected Results
ParameterExpected Value
Appearance Off-white to tan solid
Yield 85-95%
Purity (HPLC) >98%
Molecular Formula C₈H₄BrF₃N₂[4]
Molecular Weight 265.03 g/mol [4]

Safety and Hazard Information

All operations should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE).

  • This compound: Harmful if swallowed, in contact with skin, or if inhaled.[4] Causes skin and serious eye irritation.[4] May cause respiratory irritation.[4]

  • 4-Amino-2-(trifluoromethyl)benzonitrile: Toxic if swallowed, inhaled, or absorbed through the skin.[5] Causes irritation to the eyes, skin, and respiratory tract.[5]

  • N-Bromosuccinimide (NBS): Corrosive. Causes severe skin burns and eye damage. Strong oxidizer. Handle with care.

  • N,N-Dimethylformamide (DMF): A known reproductive toxin. Avoid inhalation and skin contact. Use in a well-ventilated area.

First Aid Measures:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[6]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes.[6]

  • Inhalation: Move the victim to fresh air.[6]

  • Ingestion: Rinse mouth with water. Seek immediate medical attention.[6]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient NBS; low reaction temperature; deactivated NBS.Add a small additional portion of NBS (0.05 eq). Allow the reaction to warm to room temperature. Use a fresh bottle of NBS.
Formation of Di-bromo Product Excess NBS; reaction temperature too high.Use no more than 1.05 eq of NBS. Maintain a strict temperature control between 0-5°C during addition and reaction.
Low Yield after Workup Product is partially soluble in the aqueous phase; insufficient extraction.Increase the number of extractions with ethyl acetate. Ensure the pH is neutral or slightly basic before extraction.
Product Fails to Crystallize Presence of impurities (e.g., residual DMF); incorrect solvent ratio.Re-dissolve the crude oil and wash again with water/brine. Try different crystallization solvent systems (e.g., Toluene/Heptane).

References

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting Suzuki-Miyaura cross-coupling reactions using 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile. This versatile building block is of significant interest in medicinal chemistry and drug development due to the prevalence of the aminobenzonitrile scaffold in pharmaceutical agents.[1][2] The trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates.[3][4]

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds, typically between an aryl or vinyl halide and an organoboron compound, catalyzed by a palladium complex.[5][6][7][8] These reactions are favored in pharmaceutical development for their mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[9]

Reaction Principle and Overview

The Suzuki-Miyaura coupling reaction follows a well-established catalytic cycle involving a palladium catalyst.[5][8][10] The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound.

  • Transmetalation: The aryl or vinyl group from the organoboron reagent is transferred to the palladium(II) complex. This step is typically facilitated by a base.

  • Reductive Elimination: The coupled product is formed, and the palladium(0) catalyst is regenerated, allowing the cycle to continue.

Suzuki_Coupling_Mechanism Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br 4-Amino-5-bromo-2- (trifluoromethyl)benzonitrile Ar-Br->Oxidative_Addition Ar-Pd(II)-Br_L2 Ar-Pd(II)(Br)L₂ Oxidative_Addition->Ar-Pd(II)-Br_L2 Transmetalation Transmetalation Ar-Pd(II)-Br_L2->Transmetalation Boronic_Acid R-B(OH)₂ Boronic_Acid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation Ar-Pd(II)-R_L2 Ar-Pd(II)(R)L₂ Transmetalation->Ar-Pd(II)-R_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-R_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-R (Coupled Product) Reductive_Elimination->Product

Data Presentation: Reaction Conditions and Yields for Analogous Substrates

EntryAryl BromideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Amino-5-bromo-4-methylpyridinePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O901685-95 (Est.)
22-Amino-5-bromo-4-t-butylthiazole4-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene1101280-90 (Est.)
34-BromoanisolePhenylboronic acidPd-bpydc-La (1)-K₂CO₃H₂O70297
44-BromobenzonitrilePhenylboronic acidPd-bpydc-La (1)-K₂CO₃H₂O70295
53-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-onePhenylboronic acidXPhosPdG2 (10)XPhos (10)K₃PO₄Dioxane120 (µW)0.585

Yields for entries 1 and 2 are estimates based on general protocols for similar compounds and require experimental validation.[11][12] Data for entries 3 and 4 are from reactions catalyzed by a specific heterodinuclear palladium complex.[13] Data for entry 5 was obtained using microwave-assisted heating.[14]

Experimental Protocols

The following is a general, representative protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (if required, e.g., PPh₃, SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, often with water)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:
  • Reaction Setup: To a dry Schlenk flask or microwave vial, add this compound, the arylboronic acid, the base, and, if using a solid catalyst/ligand, add them at this stage.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. A common solvent system is a 4:1 or 5:1 mixture of an organic solvent (like 1,4-dioxane or toluene) and water.

  • Reaction: Stir the mixture at the desired temperature (typically ranging from 80-120 °C) under the inert atmosphere. The reaction can be heated using a standard heating mantle or via microwave irradiation for accelerated reaction times.[11][12][14]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from 2 to 24 hours.[11][12]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine to remove the base and other inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the purified coupled product.

Experimental_Workflow A 1. Add Reactants & Base (Aryl Bromide, Boronic Acid, Base) B 2. Add Catalyst & Ligand A->B C 3. Evacuate & Backfill with Inert Gas (3x) B->C D 4. Add Degassed Solvent C->D E 5. Heat Reaction Mixture (80-120 °C) D->E F 6. Monitor by TLC/LC-MS E->F G 7. Work-up (Extraction & Washing) F->G Reaction Complete H 8. Purification (Column Chromatography) G->H I Final Product H->I

Safety and Handling

  • This compound: This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[15]

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

  • Solvents: Organic solvents are flammable and may be toxic. Handle in a well-ventilated area away from ignition sources.

  • Bases: Strong bases like potassium carbonate and potassium phosphate are corrosive. Avoid contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for all reagents before starting any experimental work.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides comprehensive application notes and a detailed experimental protocol for the palladium-catalyzed Buchwald-Hartwig amination of 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile. This cross-coupling reaction is a pivotal method for synthesizing C-N bonds, which are integral to a vast range of pharmaceutical compounds and functional materials.[1] The protocol herein outlines the necessary reagents, optimized reaction conditions, and purification methods for coupling this electron-deficient aryl bromide with various primary and secondary amines. Additionally, this document includes a summary of typical reaction parameters in tabular format for easy reference and a visual diagram of the experimental workflow to facilitate understanding and execution.

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, offering a versatile and efficient route to form carbon-nitrogen (C-N) bonds by coupling amines with aryl halides or pseudohalides.[2][3] This reaction is particularly significant in pharmaceutical and materials science industries for the synthesis of arylamines. The substrate, this compound, is an electron-deficient aryl halide due to the presence of the trifluoromethyl and nitrile groups, which generally enhances its reactivity in the catalytic cycle. However, the presence of the free amino group on the aromatic ring requires careful selection of reaction conditions to avoid side reactions and ensure high yields of the desired product. These application notes provide a robust starting point for researchers aiming to perform this transformation.

Reaction Principle

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle. The generally accepted mechanism involves several key steps:

  • Oxidative Addition : A Pd(0) species, often generated in situ from a Pd(II) precatalyst, undergoes oxidative addition into the carbon-bromine bond of the aryl bromide.[2]

  • Amine Coordination & Deprotonation : The amine reactant coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido intermediate.[2]

  • Reductive Elimination : The final step is the reductive elimination of the desired N-arylated product, which regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[2]

The success of the reaction is highly dependent on the interplay of the palladium source, ligand, base, and solvent.[4] Bulky, electron-rich phosphine ligands are crucial for stabilizing the palladium center and facilitating the key steps of the catalytic cycle.[2]

Data Presentation: Reaction Parameter Optimization

The selection of catalyst, ligand, base, and solvent is critical for a successful Buchwald-Hartwig amination. The following tables summarize key parameters for the coupling of this compound with representative amines, based on established literature for similar electron-deficient aryl bromides.[5]

Table 1: Ligand and Base Screening for Amination with Aniline

EntryPalladium Precatalyst (mol%)Ligand (mol%)Base (1.5 equiv)SolventTemperature (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10012-18>90
2Pd₂(dba)₃ (2)RuPhos (4)NaOtBuToluene10012-1885-90
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane11018-2475-80
4Pd₂(dba)₃ (2)BINAP (4)Cs₂CO₃Toluene1102470-75

Reaction Conditions: this compound (1.0 mmol), Aniline (1.2 mmol), Pd precatalyst, Ligand, Base (1.5 mmol), Solvent (5 mL). Yields are representative and based on analogous reactions in the literature.[5]

Table 2: Conditions for Coupling with Various Amine Types

EntryAminePalladium Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene10016
2MorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)1,4-Dioxane10018
3n-Hexylamine[Pd(allyl)Cl]₂ (2)tBuXPhos (4)LiHMDS (1.5)THF8012
4IndolePd₂(dba)₃ (2)DavePhos (4)K₃PO₄ (2.0)1,4-Dioxane10024

Data is representative and compiled from analogous reactions in the literature to provide a starting point for optimization.[5]

Experimental Protocols

Protocol 1: General Procedure for the Amination with Arylamines

This protocol describes a general method for the coupling of this compound with an aryl amine like aniline.

Materials:

  • This compound

  • Aryl amine (e.g., aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block

  • Standard glassware for workup and purification

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Evacuate and backfill the Schlenk tube with the inert gas three times to ensure an oxygen-free environment.[6]

  • Add the aryl amine (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.[6]

  • Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Procedure for the Amination with Aliphatic Amines

This protocol is optimized for coupling with aliphatic amines like morpholine, which may require different base/solvent combinations.

Materials:

  • This compound

  • Aliphatic amine (e.g., morpholine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-Dioxane

  • Reaction vial with a screw cap

  • Magnetic stirrer and heating block

Procedure:

  • To a reaction vial, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).[5]

  • Seal the vial with a screw cap containing a PTFE septum.

  • Evacuate and backfill the vial with an inert gas.

  • Add the aliphatic amine (1.5 mmol, 1.5 equiv) followed by anhydrous 1,4-dioxane (5 mL) via syringe.[5]

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 18-24 hours).[5]

  • Cool the reaction to room temperature.

  • Dilute with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired product.

Visualizations

The following diagrams illustrate the general workflow for the Buchwald-Hartwig amination and the catalytic cycle.

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Weigh Reagents (Aryl Halide, Catalyst, Ligand, Base) B 2. Add to Dry Schlenk Flask A->B C 3. Evacuate & Backfill with Inert Gas (x3) B->C D 4. Add Amine & Anhydrous Solvent C->D E 5. Heat to Target Temperature with Stirring D->E F 6. Monitor Progress (TLC, GC-MS) E->F G 7. Cool to RT & Filter through Celite F->G H 8. Aqueous Workup (Wash with Water/Brine) G->H I 9. Dry, Filter & Concentrate H->I J 10. Purify Product (Column Chromatography) I->J K 11. Characterize Product (NMR, MS, etc.) J->K

Caption: Experimental workflow for the Buchwald-Hartwig amination.

G pd0 Pd(0)L Active Catalyst ox_add Oxidative Addition Complex pd0->ox_add Oxidative Addition amido Palladium Amido Complex ox_add->amido Amine Coordination & Deprotonation amido->pd0 Reductive Elimination product Ar-NR'R'' Product amido->product base_h Base-H+ amido->base_h arx Ar-X arx->ox_add amine HNR'R'' amine->amido base Base base->amido

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

References

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile with Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides.[1][2] This reaction is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.[3] The starting material, 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile, is a versatile building block in drug discovery.[4][5] Its structure, featuring an aminobenzonitrile core with a trifluoromethyl group, makes it a precursor for a variety of complex molecules with potential applications in oncology, cardiovascular health, and neurological research.[5]

This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a range of boronic acids. The described methodology is intended as a robust starting point, which can be adapted and optimized for specific substrates and desired outcomes.

General Reaction Scheme

The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound in the presence of a base.[1] The general scheme for the reaction of this compound with a generic arylboronic acid is depicted below:

General reaction scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Caption: General scheme for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Experimental Protocol

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with boronic acids. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the catalyst and other reagents.[6]

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

  • Base (e.g., anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture of toluene/water)

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating plate

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (0.05 mmol).

  • Solvent Addition: Add the anhydrous solvent (5-10 mL) via syringe. If using a biphasic system (e.g., toluene/water), ensure the aqueous phase is degassed.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] The reaction time can vary from a few hours to overnight depending on the substrates.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Extraction: Separate the organic layer and extract the aqueous layer with the same organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired 4-amino-5-aryl-2-(trifluoromethyl)benzonitrile.

Data Presentation

The following table summarizes the expected yields for the Suzuki-Miyaura coupling of this compound with various boronic acids under optimized conditions. Please note that these are representative examples and actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

EntryBoronic AcidProductExpected Yield (%)
1Phenylboronic acid4-Amino-5-phenyl-2-(trifluoromethyl)benzonitrile85-95
24-Methoxyphenylboronic acid4-Amino-5-(4-methoxyphenyl)-2-(trifluoromethyl)benzonitrile80-90
33-Fluorophenylboronic acid4-Amino-5-(3-fluorophenyl)-2-(trifluoromethyl)benzonitrile75-85
42-Thiopheneboronic acid4-Amino-5-(thiophen-2-yl)-2-(trifluoromethyl)benzonitrile70-80
5Pyridine-3-boronic acid4-Amino-5-(pyridin-3-yl)-2-(trifluoromethyl)benzonitrile65-75

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Boronic Acid - Base inert Establish Inert Atmosphere reagents->inert 1. catalyst Add Palladium Catalyst inert->catalyst 2. solvent Add Anhydrous Solvent catalyst->solvent 3. heating Heat and Stir (80-100 °C) solvent->heating 4. monitoring Monitor Progress (TLC/LC-MS) heating->monitoring 5. cooling Cool to Room Temperature monitoring->cooling 6. extraction Dilute and Extract cooling->extraction 7. purification Column Chromatography extraction->purification 8. product Isolated Product purification->product 9.

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Catalytic Cycle Diagram

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[1]

Suzuki_Cycle pd0 Pd(0)Ln ar_x Ar-Br pd0->ar_x pd2_complex Ar-Pd(II)Ln-Br pd0->pd2_complex oxidative_addition Oxidative Addition boronic_acid R-B(OH)₂ pd2_complex->boronic_acid base Base pd2_complex->base pd2_biaryl_complex Ar-Pd(II)Ln-R pd2_complex->pd2_biaryl_complex transmetalation Transmetalation pd2_biaryl_complex->pd0 product Ar-R pd2_biaryl_complex->product reductive_elimination Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

Application Notes and Protocols: The Role of 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of the chemical intermediate, 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile , in medicinal chemistry. This versatile building block is of significant interest for the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors.

Introduction

This compound is a strategically functionalized aromatic compound. Its chemical structure, featuring an amino group, a bromo substituent, a nitrile moiety, and a trifluoromethyl group, makes it a valuable precursor for the synthesis of complex heterocyclic molecules with diverse pharmacological activities. The trifluoromethyl group can enhance metabolic stability and binding affinity of a drug molecule, while the bromo and amino groups provide reactive handles for various chemical transformations, such as cross-coupling and amidation reactions, respectively.

Application in the Synthesis of Kinase Inhibitors

A prominent application of this compound is in the synthesis of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders.

Case Study: Synthesis of Pirtobrutinib (a non-covalent BTK inhibitor)

A key example of the utility of a closely related analog is in the synthesis of pirtobrutinib , a highly selective, non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3][4][5] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, trafficking, chemotaxis, and adhesion.[3] Pirtobrutinib has been approved for the treatment of adult patients with relapsed or refractory mantle cell lymphoma (MCL) and chronic lymphocytic leukemia/small lymphocytic lymphoma (CLL/SLL).[1][2][3]

The synthesis of pirtobrutinib involves the construction of a central pyrazole ring, which is then coupled to other key fragments. While the exact, publicly disclosed synthesis may vary, the structural components of pirtobrutinib strongly suggest that a derivative of this compound is a key starting material for introducing the substituted phenyl moiety. The general synthetic strategy involves a Suzuki-Miyaura cross-coupling reaction to form a key carbon-carbon bond between the benzonitrile derivative and a pyrazole boronic acid or ester.

Quantitative Data

The following table summarizes the key quantitative data for pirtobrutinib, a downstream product synthesized utilizing a derivative of the topic compound.

ParameterValueTargetNotes
IC50 (BTK, wild-type) 3.2 nMBruton's Tyrosine KinaseIn vitro radiometric enzyme assay.[6]
IC50 (BTK C481S mutant) 1.4 nMBruton's Tyrosine KinaseIn vitro radiometric enzyme assay, demonstrating potency against a common resistance mutation.[6]
Absolute Bioavailability 85.5%-Following a single 200 mg oral dose in humans.[1]
Effective Half-life ~19 hours-In humans.[2]

Experimental Protocols

The following are representative experimental protocols for key transformations in the synthesis of a pirtobrutinib precursor, illustrating the potential use of this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl bromide (such as this compound) with a pyrazole boronic acid derivative.

Materials:

  • This compound

  • Substituted pyrazole boronic acid or boronic ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Dioxane/water mixture, Toluene, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the pyrazole boronic acid derivative (1.2 eq), and the base (2.0-3.0 eq).

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the degassed solvent to the reaction mixture.

  • Add the palladium catalyst (0.05-0.1 eq) to the mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Protocol 2: Hydrolysis of the Nitrile Group

This protocol outlines the hydrolysis of the nitrile group in the coupled product to a primary amide, a key functional group in pirtobrutinib.

Materials:

  • Cyano-substituted biaryl intermediate from Protocol 1

  • Acid or base catalyst (e.g., H₂SO₄, NaOH, H₂O₂)

  • Solvent (e.g., Ethanol, Water, DMSO)

Procedure:

  • Dissolve the cyano-substituted biaryl intermediate in the chosen solvent.

  • Acidic Hydrolysis: Add concentrated sulfuric acid and heat the mixture. Monitor the reaction progress. Upon completion, carefully pour the reaction mixture onto ice and neutralize with a base to precipitate the amide.

  • Basic Hydrolysis: Add an aqueous solution of sodium hydroxide and hydrogen peroxide. Heat the mixture and monitor the reaction. Upon completion, cool the mixture and adjust the pH to neutral to precipitate the amide.

  • Filter the precipitated solid, wash with water, and dry to obtain the primary amide.

  • The crude product can be further purified by recrystallization or column chromatography.

Signaling Pathway and Experimental Workflow Diagrams

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 MAPK MAPK BTK->MAPK Pirtobrutinib Pirtobrutinib Pirtobrutinib->BTK DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKCβ DAG->PKC Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NF_kB NF-κB PKC->NF_kB Ca_Flux->NF_kB Proliferation B-cell Proliferation & Survival NF_kB->Proliferation MAPK->Proliferation

Experimental_Workflow start This compound suzuki Suzuki-Miyaura Coupling start->suzuki reagents1 Pyrazole Boronic Acid Pd Catalyst, Base reagents1->suzuki intermediate Biaryl Cyano Intermediate suzuki->intermediate hydrolysis Nitrile Hydrolysis intermediate->hydrolysis reagents2 Acid or Base Hydrolysis reagents2->hydrolysis amide Primary Amide Intermediate hydrolysis->amide final_steps Final Elaboration amide->final_steps reagents3 Further Synthetic Steps reagents3->final_steps end Final Bioactive Molecule (e.g., Pirtobrutinib) final_steps->end

References

Application Notes and Protocols: 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile is a highly functionalized aromatic building block with significant potential in the synthesis of diverse heterocyclic compounds. Its unique substitution pattern, featuring an amine for cyclization reactions, a nitrile group that can be further manipulated, a bromine atom for cross-coupling reactions, and an electron-withdrawing trifluoromethyl group, makes it a valuable starting material in medicinal chemistry and drug discovery. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This document provides detailed protocols and application notes for the synthesis of quinazolines, benzimidazoles, and benzoxazoles using this versatile building block.

Physicochemical Properties of the Starting Material

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 155255-45-1[1]
Molecular Formula C₈H₄BrF₃N₂[1]
Molecular Weight 265.03 g/mol [1]
Appearance Off-white to pale yellow solid
Melting Point Not available
Solubility Soluble in common organic solvents like DMF, DMSO, and chlorinated solvents.

Synthesis of Quinazoline Derivatives

Quinazolines are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The ortho-amino benzonitrile moiety is a versatile precursor for constructing the quinazoline ring.

Application Note:

The reaction of this compound with formamide or orthoformates provides a direct route to 6-bromo-8-(trifluoromethyl)quinazolin-4-amine derivatives. The bromine atom at the 6-position can be subsequently utilized for further diversification through various palladium-catalyzed cross-coupling reactions, allowing for the generation of a library of analogues for structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis of 6-Bromo-8-(trifluoromethyl)quinazolin-4-amine

Materials:

  • This compound

  • Triethyl orthoformate

  • Formamide

  • Ammonium formate

  • Ethanol (anhydrous)

  • Hydrochloric acid (concentrated)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 g, 3.77 mmol) in a mixture of formamide (10 mL) and triethyl orthoformate (5 mL).

  • Add ammonium formate (0.47 g, 7.54 mmol) to the reaction mixture.

  • Heat the mixture to reflux at 120-130 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water (50 mL) with stirring.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to afford the pure 6-bromo-8-(trifluoromethyl)quinazolin-4-amine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Expected Yield: 65-75%

G A This compound B Triethyl orthoformate / Formamide Ammonium formate A->B C 6-Bromo-8-(trifluoromethyl)quinazolin-4-amine B->C Reflux, 120-130 °C

Synthesis of a Quinazoline Derivative.

Synthesis of Benzimidazole Derivatives

Benzimidazoles are another important class of heterocyclic compounds with diverse pharmacological activities, including antimicrobial, antiviral, and anticancer effects.[4][5] The synthesis often involves the condensation of an ortho-phenylenediamine with an aldehyde or a carboxylic acid.

Application Note:

The amino group of this compound can react with various aldehydes in the presence of an oxidizing agent to form the corresponding benzimidazole derivatives. The choice of aldehyde allows for the introduction of various substituents at the 2-position of the benzimidazole core. The resulting 6-bromo-4-(trifluoromethyl)benzimidazoles are valuable intermediates for further functionalization.

Experimental Protocol: Synthesis of 2-Aryl-6-bromo-4-(trifluoromethyl)-1H-benzimidazole

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Sodium metabisulfite (Na₂S₂O₅) or another suitable oxidizing agent

  • Dimethylformamide (DMF) or Ethanol

  • Hydrochloric acid (catalytic amount)

Procedure:

  • To a solution of this compound (1.0 g, 3.77 mmol) in ethanol (20 mL), add the aromatic aldehyde (1.1 equivalents, 4.15 mmol).

  • Add a catalytic amount of hydrochloric acid (2-3 drops).

  • Heat the mixture to reflux for 2-4 hours to form the Schiff base intermediate.

  • Cool the reaction to room temperature and add sodium metabisulfite (1.5 equivalents, 5.66 mmol).

  • Heat the mixture to reflux for an additional 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2-aryl-6-bromo-4-(trifluoromethyl)-1H-benzimidazole.

  • Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Expected Yield: 50-70%

G A This compound C Schiff Base Intermediate A->C B Aromatic aldehyde (R-CHO) B->C E 2-Aryl-6-bromo-4-(trifluoromethyl)-1H-benzimidazole C->E D Oxidizing Agent (e.g., Na₂S₂O₅) D->E Cyclization

Synthesis of a Benzimidazole Derivative.

Synthesis of Benzoxazole Derivatives

Benzoxazoles are privileged structures in medicinal chemistry, exhibiting a broad spectrum of biological activities such as anticancer, antimicrobial, and antiviral properties.[6][7] A common synthetic route involves the condensation of an ortho-aminophenol with a carboxylic acid or its derivative. Although our starting material is an aniline, a related cyclization can be envisioned. A more plausible approach for this specific substrate would be a reaction that provides the oxygen atom for the oxazole ring.

Application Note:

While a direct conversion to a benzoxazole from the starting aminobenzonitrile is not straightforward, a two-step process can be envisioned. First, hydrolysis of the nitrile to a carboxylic acid, followed by a Curtius or similar rearrangement to an isocyanate, which could then cyclize. A more direct, albeit hypothetical, approach could involve a reaction with a reagent that provides both the carbon and oxygen atoms of the oxazole ring. For the purpose of this protocol, we will outline a plausible, adapted one-pot synthesis from a related ortho-aminophenol that could be conceptually applied. A more practical approach for the given starting material would be to first synthesize the corresponding ortho-aminophenol derivative.

Experimental Protocol: Hypothetical Synthesis of 2-Substituted-6-bromo-4-(trifluoromethyl)benzoxazole

(This protocol is based on general methods and would require optimization for the specific substrate.)

Materials:

  • This compound (to be converted to the corresponding o-aminophenol)

  • Ortho-ester (e.g., triethyl orthoacetate)

  • p-Toluenesulfonic acid (p-TsOH) or another acid catalyst

  • Toluene (anhydrous)

Procedure (starting from the corresponding o-aminophenol):

  • In a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser, combine the hypothetical 2-amino-3-bromo-5-(trifluoromethyl)phenol (1.0 g, 3.48 mmol), triethyl orthoacetate (1.2 equivalents, 4.18 mmol), and a catalytic amount of p-TsOH (0.05 equivalents, 0.17 mmol) in anhydrous toluene (20 mL).

  • Heat the mixture to reflux and collect the ethanol/water azeotrope in the Dean-Stark trap.

  • Continue heating for 4-8 hours, or until the starting material is consumed as indicated by TLC.

  • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 2-methyl-6-bromo-4-(trifluoromethyl)benzoxazole.

  • Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Expected Yield: 40-60%

G A 2-Amino-3-bromo-5-(trifluoromethyl)phenol (Hypothetical Precursor) D 2-Substituted-6-bromo-4-(trifluoromethyl)benzoxazole A->D B Ortho-ester (RC(OEt)₃) B->D C Acid Catalyst (p-TsOH) C->D Reflux, Toluene

Synthesis of a Benzoxazole Derivative.

Potential Biological Activities

The heterocyclic scaffolds synthesized from this compound are associated with a wide range of biological activities, making them attractive targets for drug discovery programs.

  • Quinazolines: Derivatives of this class have been extensively studied as tyrosine kinase inhibitors for cancer therapy.[8] They also exhibit antimicrobial, anti-inflammatory, and central nervous system activities. The presence of a trifluoromethyl group can enhance their efficacy and pharmacokinetic properties.[9][10]

  • Benzimidazoles: This class of compounds is well-known for its anthelmintic and antifungal properties.[4] More recently, benzimidazole derivatives have been investigated as anticancer agents, antivirals, and antihypertensives. The trifluoromethyl group is a common substituent in bioactive benzimidazoles.[11][12]

  • Benzoxazoles: Benzoxazole-containing molecules have demonstrated a broad spectrum of pharmacological effects, including potent anticancer, antimicrobial, and anti-inflammatory activities.[6][7][13] The incorporation of fluorine-containing groups like trifluoromethyl can significantly influence their biological profile.[14]

Conclusion

This compound is a valuable and versatile building block for the synthesis of a variety of medicinally important heterocyclic compounds. The presence of multiple reactive sites allows for the construction of diverse molecular scaffolds, such as quinazolines, benzimidazoles, and benzoxazoles. The protocols provided herein, adapted from established synthetic methodologies, offer a starting point for the exploration of the chemical space around this promising building block. Further derivatization, particularly through modification of the bromine atom, can lead to the generation of extensive compound libraries for screening and the discovery of novel therapeutic agents.

References

The Synthesis of Novel Selective Androgen Receptor Modulators (SARMs) Utilizing 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide for Drug Development Professionals

Abstract

Selective Androgen Receptor Modulators (SARMs) represent a promising class of therapeutics that exhibit tissue-selective anabolic effects, offering a potential treatment for muscle wasting, osteoporosis, and other conditions with fewer side effects than traditional anabolic steroids.[1][2][3] This application note provides a detailed guide for the synthesis of novel SARMs, focusing on the strategic use of 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile as a key intermediate. We present a comprehensive synthetic protocol, explain the chemical rationale behind methodological choices, and discuss the mechanism of action that underpins the therapeutic potential of these compounds. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of new chemical entities targeting the androgen receptor.

Introduction: The Promise of Tissue-Selective Androgens

Traditional androgen therapies, while effective at promoting muscle and bone growth, are often limited by their ubiquitous effects, leading to undesirable outcomes in tissues like the prostate and skin.[4][5] The discovery of nonsteroidal SARMs in the late 1990s marked a paradigm shift, introducing compounds that could selectively activate the androgen receptor (AR) in anabolic tissues (muscle, bone) while acting as partial agonists or antagonists in reproductive tissues.[1][2] This tissue selectivity is the cornerstone of their therapeutic appeal.

The mechanism behind this selectivity is multifaceted and an active area of research. It is believed to arise from the unique conformational changes the SARM-AR complex undergoes upon ligand binding. Unlike testosterone, which robustly recruits coactivator proteins in all tissues, SARMs can differentially recruit both coactivators and corepressors.[1][6] In tissues where coactivators are abundant (like muscle), SARMs behave as agonists. Conversely, in tissues with a high concentration of corepressors (like the prostate), they exhibit a partial agonist or antagonist profile, thereby minimizing androgenic side effects.[1][6]

Many promising SARM candidates, such as those belonging to the aryl-propionamide class, are built upon a substituted benzonitrile scaffold.[7][8] The specific intermediate, this compound, offers a versatile platform for generating diverse SARM libraries due to its distinct reactive sites.

Strategic Importance of the Benzonitrile Intermediate

The this compound scaffold is a powerful starting point for SARM synthesis for several key reasons:

  • Activated Aromatic Ring: The electron-withdrawing nature of the trifluoromethyl (-CF₃) and cyano (-CN) groups makes the aromatic ring electron-deficient. This electronic profile is crucial for the molecule's interaction with the androgen receptor's ligand-binding domain.

  • Orthogonal Reactive Sites: The scaffold possesses two primary points for chemical modification: the amino group (-NH₂) and the bromo group (-Br). This orthogonality allows for sequential, controlled reactions. The amino group is a prime site for forming amide bonds, a common feature in many SARM structures like Enobosarm (Ostarine).[9] The bromine atom serves as an excellent handle for modern cross-coupling reactions, such as Buchwald-Hartwig amination or Suzuki coupling, enabling the introduction of complex molecular fragments.

  • Metabolic Stability: The trifluoromethyl group often enhances metabolic stability and binding affinity, contributing to a more favorable pharmacokinetic profile.

This combination of electronic properties and synthetic versatility makes it an ideal core for building novel SARM candidates with tailored pharmacological profiles.

Synthetic Workflow and Protocol

The following section details a representative synthetic pathway for producing a novel SARM derivative using a palladium-catalyzed Buchwald-Hartwig amination. This reaction is a cornerstone of modern medicinal chemistry for its reliability in forming carbon-nitrogen bonds.[10][11]

Overall Synthetic Scheme

The general workflow involves the coupling of the this compound core with a suitable chiral building block, in this case, a representative pyrrolidine derivative.

G cluster_0 Buchwald-Hartwig Amination A This compound C SARM Product A->C Pd Catalyst (e.g., Pd(dba)₂) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) Solvent (e.g., 1,4-Dioxane) B Chiral Pyrrolidine Derivative (e.g., (R)-2-((R)-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine) B->C

Caption: General workflow for SARM synthesis via Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes the synthesis of a SARM candidate by coupling this compound with a chiral amine.

Disclaimer: This protocol is for informational purposes only and should be performed by qualified chemists in a properly equipped laboratory, adhering to all necessary safety precautions.

Materials and Reagents

ReagentSupplierGrade
This compoundCommercial>98%
Chiral Amine (e.g., (1R,2R)-2-amino-1-methyl-cyclopentanol)Commercial>98%
Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]CommercialCatalyst Grade
XantphosCommercialLigand Grade
Cesium Carbonate (Cs₂CO₃)CommercialAnhydrous, >99%
1,4-DioxaneCommercialAnhydrous
Ethyl AcetateLab SupplyHPLC Grade
HexanesLab SupplyHPLC Grade
Brine (Saturated NaCl solution)Lab Supply-
Anhydrous Magnesium Sulfate (MgSO₄)Lab Supply-

Step-by-Step Methodology

  • Reaction Setup (Inert Atmosphere is Critical):

    • Place this compound (1.0 eq), the chiral amine (1.1 eq), and Cesium Carbonate (1.5 eq) into a flame-dried Schlenk flask equipped with a magnetic stir bar.

    • Rationale: A dry flask prevents quenching of the reaction by water. Cesium carbonate is an effective base for deprotonating the amine, facilitating its entry into the catalytic cycle.

  • Catalyst and Ligand Addition:

    • In a separate vial, weigh out Pd(dba)₂ (0.05 eq) and Xantphos (0.12 eq).

    • Quickly add the catalyst and ligand to the Schlenk flask.

    • Rationale: Palladium(0) is the active catalyst. Xantphos is a bulky electron-rich ligand that stabilizes the palladium center and promotes the crucial reductive elimination step that forms the C-N bond.[11][12]

  • Solvent Addition and Degassing:

    • Evacuate and backfill the Schlenk flask with an inert gas (Argon or Nitrogen) three times.

    • Under a positive pressure of inert gas, add anhydrous 1,4-Dioxane via syringe.

    • Seal the flask and stir the mixture at room temperature for 5 minutes.

    • Rationale: An inert atmosphere is essential to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 100 °C.

    • Allow the reaction to stir vigorously for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with Ethyl Acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Rationale: This standard aqueous work-up removes the solvent, excess base, and other water-soluble impurities.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of Hexanes and Ethyl Acetate as the eluent.

    • Combine the fractions containing the pure product and remove the solvent in vacuo to yield the final SARM compound.

  • Characterization:

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Optimizing the Synthesis

The yield and purity of the final product can be sensitive to several factors. The following table provides a conceptual framework for optimizing the Buchwald-Hartwig coupling reaction.

Table 1: Conceptual Data for Reaction Optimization

EntryCatalyst (mol%)LigandBaseTemp (°C)Time (h)Yield (%)Purity (%)
1Pd(dba)₂ (5%)XantphosCs₂CO₃1001875>98
2Pd₂(dba)₃ (2.5%)SPhosK₃PO₄1101282>98
3Pd(OAc)₂ (5%)RuPhosK₂CO₃90246595
4Pd(dba)₂ (2%)XantphosCs₂CO₃100246897

Note: This data is illustrative and serves as a guide for designing optimization experiments.

Mechanistic Insight: How SARMs Achieve Tissue Selectivity

The ultimate goal of synthesizing these molecules is to leverage their unique biological mechanism. As previously mentioned, the tissue-selective action of SARMs is thought to be governed by the specific conformation they induce in the Androgen Receptor's Ligand Binding Domain (LBD).

G cluster_Muscle Anabolic Tissue (e.g., Muscle) cluster_Prostate Androgenic Tissue (e.g., Prostate) SARM1 SARM AR1 Androgen Receptor (AR) SARM1->AR1 Binds Complex1 SARM-AR Complex Conformation A AR1->Complex1 Coactivators Coactivators Complex1->Coactivators Recruits GeneTx_On Anabolic Gene Transcription (Muscle Growth) Coactivators->GeneTx_On Activates SARM2 SARM AR2 Androgen Receptor (AR) SARM2->AR2 Binds Complex2 SARM-AR Complex Conformation B AR2->Complex2 Corepressors Corepressors Complex2->Corepressors Recruits GeneTx_Off Androgenic Gene Transcription (Blocked/Reduced) Corepressors->GeneTx_Off Inhibits

Caption: SARM mechanism of tissue-selective gene transcription.

This differential recruitment of coregulator proteins is the key. A full agonist like testosterone stabilizes a receptor conformation that almost exclusively binds coactivators, leading to strong gene activation in all androgen-sensitive tissues.[1] In contrast, a SARM stabilizes a different conformation that can bind both coactivators and corepressors.[6] The net effect—agonism or antagonism—then depends on the relative abundance of these coregulators in a specific cell type, leading to the desired tissue-selective therapeutic effect.[1][6]

Conclusion

The this compound scaffold is a validated and highly versatile starting material for the synthesis of novel nonsteroidal SARMs. By leveraging modern synthetic methods like the Buchwald-Hartwig amination, medicinal chemists can efficiently generate diverse libraries of compounds for biological screening. A thorough understanding of both the synthetic pathways and the underlying biological mechanisms is crucial for the rational design of next-generation SARMs with improved efficacy and safety profiles, ultimately advancing the therapeutic potential of this exciting class of molecules.

References

Application Notes and Protocols for Agrochemical Uses of Substituted Benzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the agrochemical applications of substituted benzonitriles, detailing their herbicidal, fungicidal, and insecticidal properties. This document includes summaries of quantitative data, detailed experimental protocols for key bioassays, and diagrams of relevant biological pathways and experimental workflows.

Herbicidal Applications

Substituted benzonitriles are a versatile class of herbicides with multiple modes of action, effective against a range of broadleaf and grass weeds.

Mechanisms of Action

The herbicidal activity of substituted benzonitriles stems from their ability to interfere with essential plant processes. Two primary mechanisms have been identified:

  • Photosynthesis Inhibition and Oxidative Phosphorylation Uncoupling: Certain hydroxybenzonitriles, such as bromoxynil and ioxynil, act as inhibitors of photosynthesis at photosystem II. They also disrupt oxidative phosphorylation in mitochondria by acting as protonophores, which dissipates the proton gradient necessary for ATP synthesis, ultimately leading to rapid cell death.[1]

  • Cellulose Biosynthesis Inhibition: Dichlobenil, a 2,6-dichlorobenzonitrile, is a potent inhibitor of cellulose biosynthesis, a critical process for plant cell wall formation and integrity.[1] This disruption leads to growth inhibition and morphological defects in susceptible plants.

  • 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition: Some benzoylpyrazole derivatives, which can be considered a subclass of substituted benzonitriles, function as HPPD inhibitors. This enzyme is crucial in the biosynthesis of plastoquinone and tocopherol. Inhibition of HPPD leads to a deficiency in these essential molecules, causing bleaching of new growth due to the indirect inhibition of carotenoid biosynthesis.

Quantitative Data: Herbicidal Efficacy

The following table summarizes the herbicidal activity of representative substituted benzonitriles against common agricultural weeds.

Compound ClassCompound ExampleTarget WeedBioassay TypeEfficacy MeasurementValue
Pyrrolidine-2,4-diones1-i-propyl-3-(α-hydroxy-4'-methylbenzylidene)pyrrolidine-2,4-dione (3o)Brassica napusPre-emergenceInhibitionHigh
Pyrrolidine-2,4-diones1-i-propyl-3-(α-hydroxy-4'-methylbenzylidene)pyrrolidine-2,4-dione (3o)Echinochloa crusgalliPre-emergenceInhibitionHigh
Pyrrolidine-2,4-diones1-t-butyl-3-(α-hydroxy-3'-nitrobenzylidene)pyrrolidine-2,4-dione (3p)Brassica napusPre-emergenceInhibitionModerate
Pyrrolidine-2,4-diones1-t-butyl-3-(α-hydroxy-3'-nitrobenzylidene)pyrrolidine-2,4-dione (3p)Echinochloa crusgalliPre-emergenceInhibitionModerate
Experimental Protocol: Pre-emergence Herbicidal Bioassay on Echinochloa crus-galli

This protocol details a laboratory-based method to assess the pre-emergence herbicidal activity of substituted benzonitriles.

1.3.1. Materials:

  • Test compounds (substituted benzonitriles)

  • Echinochloa crus-galli seeds

  • Acetone (for dissolving compounds)

  • Tween-80 (surfactant)

  • Distilled water

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1)

  • Growth chamber with controlled temperature (25 ± 1°C) and photoperiod (12h light/12h dark)

  • Pipettes and sterile tubes

1.3.2. Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of the test compound in acetone.

    • Prepare a series of dilutions from the stock solution with distilled water containing 0.1% Tween-80 to achieve the desired final concentrations. A negative control containing acetone and Tween-80 at the same concentration as the test solutions should also be prepared.

  • Seed Plating:

    • Place a sheet of filter paper in each Petri dish.

    • Evenly distribute 20 surface-sterilized Echinochloa crus-galli seeds on the filter paper.

  • Treatment Application:

    • Add 5 mL of each test solution or the negative control to the respective Petri dishes.

  • Incubation:

    • Seal the Petri dishes with parafilm to prevent evaporation.

    • Place the dishes in a growth chamber under the specified conditions.

  • Data Collection:

    • After 7 days, count the number of germinated seeds.

    • Measure the root and shoot length of the germinated seedlings.

  • Analysis:

    • Calculate the germination inhibition percentage and the root and shoot growth inhibition percentage relative to the negative control.

    • Determine the EC50 (half maximal effective concentration) value for each compound.

Fungicidal Applications

Several classes of substituted benzonitriles have demonstrated promising activity against a range of phytopathogenic fungi.

Mechanism of Action

The precise mechanisms of antifungal action for many substituted benzonitriles are still under investigation. However, some proposed mechanisms include:

  • Urease Inhibition: Benzimidazole-acrylonitrile derivatives have been shown to be potent urease inhibitors.[2] Urease is an enzyme essential for nitrogen metabolism in many fungi, and its inhibition can disrupt nutrient acquisition and lead to fungal death.

  • Disruption of Cellular Processes: Like their herbicidal counterparts, some benzonitriles may disrupt mitochondrial respiration or other essential cellular processes in fungi, leading to growth inhibition.

Quantitative Data: Fungicidal Efficacy

The following table presents the in vitro antifungal activity of selected substituted benzonitriles.

Compound ClassCompound ExampleTarget FungusEfficacy MeasurementValue (µg/mL)
Aryldiazenyl benzonitrile(E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrileBotrytis fabaeMIC6.25[1]
Benzamidine-1,2,3-triazoleCompound 9cColletotrichum lagenariumIn vivo Inhibition at 300 µg/mLHigh
Benzamidine-1,2,3-triazoleCompound 17aBotrytis cinereaIn vivo Inhibition at 300 µg/mLHigh
Experimental Protocol: In Vitro Antifungal Assay (Broth Microdilution Method)

This protocol outlines a method for determining the Minimum Inhibitory Concentration (MIC) of substituted benzonitriles against filamentous fungi.

2.3.1. Materials:

  • Test compounds

  • Target fungal strains (e.g., Botrytis cinerea, Fusarium oxysporum)

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator (25-28°C)

  • Fungal spore suspension (adjusted to 1 x 10^5 spores/mL)

2.3.2. Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of the test compound in DMSO.

    • In the first column of a 96-well plate, add the appropriate volume of stock solution to the growth medium to achieve the highest desired concentration.

    • Perform serial two-fold dilutions across the plate by transferring half the volume of the solution from one well to the next.

  • Inoculation:

    • Add 100 µL of the fungal spore suspension to each well.

    • Include a positive control (fungicide of known activity), a negative control (medium with DMSO), and a sterility control (medium only).

  • Incubation:

    • Incubate the plates at the optimal growth temperature for the target fungus for 48-72 hours.

  • Data Collection:

    • Visually assess fungal growth in each well or measure the optical density at 600 nm using a microplate reader.

  • Analysis:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth.

Insecticidal Applications

Substituted benzonitriles have also been explored for their insecticidal and acaricidal properties.

Mechanism of Action

The insecticidal mechanism of action for some substituted benzonitriles involves targeting the nervous system of the pest:

  • Ryanodine Receptor (RyR) Modulation: Certain phenylpyrazole derivatives containing a fluoro-substituted benzene moiety have been shown to elevate calcium concentrations in nerve cells, suggesting that they target the ryanodine receptor.[3][4] The RyR is a calcium channel in the sarcoplasmic and endoplasmic reticulum that is crucial for muscle contraction. Its disruption leads to uncontrolled calcium release, paralysis, and death of the insect.

Quantitative Data: Insecticidal/Acaricidal Efficacy

The following table summarizes the activity of specific substituted benzonitriles against arthropod pests.

Compound ClassCompound ExampleTarget PestEfficacy MeasurementValue (µg/cm³)
Benzyl nitrileBenzyl nitrileHaemaphysalis longicornis (larvae)LD500.56[5]
Benzyl nitrileBenzyl nitrileHaemaphysalis longicornis (nymphs)LD506.38[5]
Benzyl nitrileBenzyl nitrileHaemaphysalis longicornis (adults)LD509.19[5]
PhenylpyrazoleCompound IIIePlutella xylostellaActivity at 10⁻⁵ mg/L94%
PhenylpyrazoleCompound IIIfMythimna separataActivity at 0.1 mg/L43%
Experimental Protocol: Insecticidal Bioassay (Leaf Dip Method)

This protocol describes a common method for evaluating the efficacy of insecticides against leaf-feeding insects.

3.3.1. Materials:

  • Test compounds

  • Target insect species (e.g., larvae of Plutella xylostella)

  • Host plant leaves (e.g., cabbage)

  • Acetone

  • Tween-80

  • Distilled water

  • Beakers

  • Forceps

  • Ventilated containers for observation

3.3.2. Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of the test compound in acetone.

    • Create a series of dilutions with distilled water containing 0.1% Tween-80. Include a negative control with acetone and Tween-80.

  • Leaf Treatment:

    • Using forceps, dip a host plant leaf into each test solution for 10-30 seconds.

    • Allow the leaves to air dry completely.

  • Insect Exposure:

    • Place one treated leaf in each ventilated container.

    • Introduce a set number of insects (e.g., 10-20 larvae) into each container.

  • Incubation:

    • Maintain the containers at an appropriate temperature and humidity for the insect species.

  • Data Collection:

    • Record insect mortality at regular intervals (e.g., 24, 48, and 72 hours).

  • Analysis:

    • Calculate the percentage mortality for each concentration.

    • Determine the LC50 (lethal concentration for 50% of the population) value for each compound.

Visualizations

Signaling Pathways and Experimental Workflows

herbicidal_moa cluster_photosynthesis Photosynthesis Inhibition cluster_oxphos Oxidative Phosphorylation Uncoupling cluster_cellwall Cell Wall Synthesis Inhibition PSII PSII Electron_Transport Electron_Transport PSII->Electron_Transport ATP_Synthase_C ATP Synthase Electron_Transport->ATP_Synthase_C ETC Electron Transport Chain Proton_Gradient Proton_Gradient ETC->Proton_Gradient ATP_Synthase_M ATP Synthase Proton_Gradient->ATP_Synthase_M Cellulose_Synthase Cellulose_Synthase Cellulose Cellulose Cellulose_Synthase->Cellulose Cell_Wall Cell_Wall Cellulose->Cell_Wall Hydroxybenzonitriles Hydroxybenzonitriles Hydroxybenzonitriles->PSII Inhibits Hydroxybenzonitriles->Proton_Gradient Dissipates Dichlobenil Dichlobenil Dichlobenil->Cellulose_Synthase Inhibits antifungal_workflow Start Start Prepare_Stock Prepare Compound Stock Solution (DMSO) Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in 96-well Plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Plate with Spore Suspension Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Fungal Spore Suspension Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 25-28°C for 48-72h Inoculate_Plate->Incubate Read_Results Visually Assess Growth or Measure OD600 Incubate->Read_Results Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Results->Determine_MIC End End Determine_MIC->End insecticidal_moa Phenylpyrazole_Benzonitrile Phenylpyrazole_Benzonitrile Ryanodine_Receptor Ryanodine Receptor (RyR) on Sarcoplasmic Reticulum Phenylpyrazole_Benzonitrile->Ryanodine_Receptor Modulates Ca_Release Uncontrolled Ca2+ Release Ryanodine_Receptor->Ca_Release Muscle_Contraction Continuous Muscle Contraction Ca_Release->Muscle_Contraction Paralysis_Death Paralysis and Death Muscle_Contraction->Paralysis_Death

References

Application Notes and Protocols for the N-Acylation of 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-acylation of 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile, a critical transformation for the synthesis of advanced pharmaceutical intermediates and bioactive molecules. The protocol is designed to be a robust and reproducible method for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound is a versatile chemical building block. The presence of an amino group allows for the introduction of various acyl moieties, which can significantly modulate the molecule's biological activity, solubility, and other physicochemical properties. The electron-withdrawing nature of the trifluoromethyl and nitrile groups can influence the reactivity of the amino group, making a well-defined protocol essential for successful synthesis. This N-acylation reaction proceeds via the nucleophilic attack of the amino group on an acylating agent, typically an acyl chloride or anhydride, in the presence of a base.

Experimental Protocol: General Procedure for N-Acylation

This protocol describes a general method for the N-acylation of this compound using an acyl chloride in the presence of pyridine as a base and solvent.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Anhydrous Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous pyridine.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Acylating Agent: Slowly add the acyl chloride (1.1-1.2 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). For less reactive acyl chlorides, gentle heating (40-60 °C) may be necessary to drive the reaction to completion.[1]

  • Work-up: Upon completion of the reaction, dilute the mixture with dichloromethane. Wash the organic layer sequentially with 1 M HCl to remove pyridine, followed by saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure N-acylated product.

Data Presentation

The following table summarizes the key quantitative data for a representative N-acetylation reaction.

Reagent/ParameterQuantity/ValueMolar Equivalent
This compound2.81 g1.0 eq
Acetyl Chloride0.87 g (0.79 mL)1.1 eq
Anhydrous Pyridine20 mL-
Reaction Temperature0 °C to Room Temp.-
Reaction Time4 hours-
Product Yield (Hypothetical) 2.98 g 92%
Product Purity (Hypothetical) >98% (by HPLC) -

Mandatory Visualization

experimental_workflow Experimental Workflow for N-Acylation cluster_prep Reaction Preparation cluster_reaction Acylation Reaction cluster_workup Work-up and Purification start Dissolve Starting Material in Anhydrous Pyridine cool Cool to 0 °C start->cool add_reagent Add Acyl Chloride Dropwise cool->add_reagent react Stir at Room Temperature (2-16 hours) add_reagent->react monitor Monitor by TLC react->monitor dilute Dilute with DCM monitor->dilute Reaction Complete wash Wash with HCl, NaHCO₃, and Brine dilute->wash dry Dry and Concentrate wash->dry purify Purify by Recrystallization or Chromatography dry->purify end Pure N-Acylated Product purify->end

Caption: Workflow for the N-acylation of this compound.

References

Application Notes and Protocols for the Diazotization of 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazonium salts are pivotal intermediates in organic synthesis, offering a versatile platform for the introduction of a wide array of functional groups onto aromatic rings.[1][2][3] The diazotization of arylamines, such as 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile, involves the reaction of the primary amino group with nitrous acid to form a diazonium salt.[4][5] This intermediate is highly valuable due to the excellent leaving group ability of dinitrogen gas (N₂), facilitating subsequent nucleophilic substitution reactions.

The subject molecule, this compound, possesses a unique substitution pattern with both electron-withdrawing groups (-CN, -CF₃) and a halogen (-Br), which influences its reactivity. The resulting diazonium salt is a key precursor for the synthesis of a variety of complex organic molecules, which are of significant interest in the development of pharmaceuticals and agrochemicals.[2]

Applications of the Diazonium Salt of this compound

The diazonium salt derived from this compound is a versatile intermediate that can be used in a variety of synthetic transformations, including:

  • Sandmeyer and Sandmeyer-type Reactions: These reactions are cornerstone transformations of diazonium salts, allowing for the substitution of the diazonium group with a wide range of nucleophiles.[6][7] This includes the introduction of halides (-Cl, -Br, -I), cyano (-CN), and trifluoromethyl (-CF₃) groups, often with the use of a copper(I) salt catalyst.[6][8]

  • Schiemann Reaction: This reaction is specifically used for the introduction of fluorine onto the aromatic ring by thermal decomposition of the diazonium tetrafluoroborate salt.[6][9]

  • Azo Coupling Reactions: Diazonium salts act as electrophiles in reactions with electron-rich aromatic compounds, such as phenols and anilines, to form highly colored azo compounds.[1][10] These products have significant applications in the dye and pigment industry.[1]

  • Gomberg-Bachmann Reaction: This reaction allows for the formation of biaryl compounds through the reaction of a diazonium salt with an arene.[11]

  • Meerwein Arylation: In this reaction, the diazonium salt is added to an alkene that is conjugated with an electron-withdrawing group, in the presence of a copper(I) salt.[11]

Representative Data for Diazotization and Subsequent Sandmeyer Reaction

The following table summarizes representative quantitative data for the diazotization of this compound and a subsequent Sandmeyer bromination reaction. The data is based on typical yields for similar transformations of substituted anilines.

Reaction Step Product Molecular Formula Molecular Weight ( g/mol ) Representative Yield (%) Purity (by HPLC, %)
Diazotization 5-Bromo-2-cyano-3-(trifluoromethyl)benzenediazonium chlorideC₈H₂BrClF₃N₃316.48>95 (in solution)Not isolated
Sandmeyer Bromination 4,5-Dibromo-2-(trifluoromethyl)benzonitrileC₈H₂Br₂F₃N342.9275-85>98

Experimental Protocols

4.1. Diazotization of this compound

This protocol describes the formation of the diazonium salt in solution, which is then used directly in subsequent reactions without isolation.

Materials:

  • This compound

  • Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Distilled water

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend this compound (1.0 eq) in a solution of concentrated HCl (3.0 eq) in water.

  • Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.[12]

  • Prepare a solution of sodium nitrite (1.05 eq) in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the stirred suspension of the aniline, ensuring the temperature is maintained below 5 °C.[12] The formation of nitrous acid in situ will occur.[4]

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.[12]

  • The resulting diazonium salt solution is typically a clear, pale yellow solution and should be used immediately in the next synthetic step. Diazonium salts are unstable and should not be isolated as solids.[4]

Safety Precautions:

  • Diazonium salts can be explosive when dry and should be handled with extreme caution. Always keep them in solution.

  • The reaction should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Sodium nitrite is toxic and an oxidizing agent. Handle with care.

4.2. Sandmeyer Bromination of the Diazonium Salt

This protocol describes the conversion of the in situ generated diazonium salt to 4,5-Dibromo-2-(trifluoromethyl)benzonitrile.

Materials:

  • Diazonium salt solution from Protocol 4.1

  • Copper(I) bromide (CuBr)

  • Hydrobromic acid (HBr, 48%)

  • Dichloromethane or ethyl acetate for extraction

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Reaction flask from the previous step

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid (48%).

  • Cool the diazonium salt solution from Protocol 4.1 to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the stirred solution of copper(I) bromide.

  • After the addition is complete, a vigorous evolution of nitrogen gas will be observed. Allow the reaction to warm to room temperature and then heat to 50-60 °C for 1-2 hours until the gas evolution ceases.

  • Cool the reaction mixture to room temperature and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 4,5-Dibromo-2-(trifluoromethyl)benzonitrile.

Visualizations

Diagram 1: Experimental Workflow for Diazotization and Sandmeyer Reaction

experimental_workflow start 4-Amino-5-bromo-2- (trifluoromethyl)benzonitrile diazonium In situ Diazonium Salt start:e->diazonium:w Diazotization reagents1 NaNO₂, HCl 0-5 °C reagents1->diazonium sandmeyer Sandmeyer Reaction diazonium:e->sandmeyer:w Addition to Cu(I) salt reagents2 CuBr, HBr reagents2->sandmeyer product 4,5-Dibromo-2- (trifluoromethyl)benzonitrile sandmeyer:e->product:w workup Extraction & Purification product:e->workup:w final_product Purified Product workup:e->final_product:w

Caption: Workflow for the synthesis of 4,5-Dibromo-2-(trifluoromethyl)benzonitrile.

References

Application Notes and Protocols for 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes, experimental protocols, and safety information for the handling and storage of 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile. This compound is a valuable building block in medicinal chemistry and drug discovery, often utilized in the synthesis of kinase inhibitors and other biologically active molecules.

Chemical and Physical Properties

This compound is a substituted aromatic nitrile. Its chemical structure, featuring an amino group, a bromine atom, and a trifluoromethyl group, makes it a versatile intermediate for various chemical transformations.

PropertyValueReference
Molecular Formula C₈H₄BrF₃N₂[1]
Molecular Weight 265.03 g/mol [1]
CAS Number 155255-45-1[1]
Appearance Off-white to light yellow powder
Solubility Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).

Safety and Hazard Information

This compound is classified as harmful and requires careful handling in a laboratory setting. Adherence to safety protocols is crucial to minimize exposure and associated risks.

Hazard StatementDescription
H302 Harmful if swallowed.[1]
H312 Harmful in contact with skin.[1]
H315 Causes skin irritation.[1]
H319 Causes serious eye irritation.[1]
H332 Harmful if inhaled.[1]
H335 May cause respiratory irritation.[1]

Handling and Storage Protocols

Proper handling and storage are essential to maintain the integrity and stability of this compound and to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

When handling this compound, the following PPE should be worn at all times:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. For operations that may generate dust, a respirator with a particulate filter is recommended.

Storage Conditions

To ensure stability, this compound should be stored under the following conditions:

  • Temperature: Store in a cool, dry place, away from direct sunlight. Recommended storage temperature is between 2-8°C.

  • Container: Keep the container tightly sealed to prevent moisture absorption and contamination.

  • Incompatibilities: Avoid storage with strong oxidizing agents.

G Safe Handling and Storage Workflow cluster_storage Storage cluster_handling Handling storage_conditions Store at 2-8°C in a cool, dry place keep_sealed Keep container tightly sealed avoid_incompatibles Avoid strong oxidizing agents ppe Wear appropriate PPE: - Gloves - Goggles - Lab coat fume_hood Handle in a chemical fume hood ppe->fume_hood weigh Weighing fume_hood->weigh avoid_inhalation Avoid inhalation of dust receive Receive Compound log Log in Inventory receive->log transfer_storage Transfer to Storage log->transfer_storage transfer_storage->storage_conditions retrieve Retrieve for Use retrieve->ppe weigh->avoid_inhalation dissolve Dissolution weigh->dissolve reaction Use in Reaction dissolve->reaction dispose Dispose of Waste Properly reaction->dispose

Safe Handling and Storage Workflow

Application Notes: Use in Suzuki Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The presence of the bromine atom provides a reactive site for the formation of new carbon-carbon bonds, enabling the synthesis of a diverse range of biaryl compounds. These products are often intermediates in the development of novel kinase inhibitors and other therapeutic agents.

The electron-withdrawing nature of the trifluoromethyl and nitrile groups can influence the reactivity of the aryl bromide, and the amino group can potentially coordinate with the palladium catalyst. Therefore, careful selection of the catalyst, ligand, and base is crucial for achieving high yields and purity.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials
  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equivalents)

  • Triphenylphosphine (PPh₃) (0.1 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (e.g., Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure
  • Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst and Ligand Addition: In a separate vial, dissolve palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.1 mmol) in a small amount of 1,4-dioxane. Add this solution to the Schlenk flask.

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL) to the flask via syringe.

  • Reaction: Stir the mixture at 80-100°C under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.

G Suzuki Coupling Experimental Workflow start Start setup Combine Reactants: - this compound - Arylboronic acid - K₂CO₃ start->setup catalyst Add Catalyst/Ligand Solution: - Pd(OAc)₂ - PPh₃ in Dioxane setup->catalyst inert Establish Inert Atmosphere (N₂ or Ar) catalyst->inert solvent Add Degassed Solvents (Dioxane/Water) inert->solvent react Heat and Stir (80-100°C, 4-12h) solvent->react monitor Monitor Reaction (TLC or LC-MS) react->monitor monitor->react Incomplete workup Aqueous Work-up: - Dilute with EtOAc - Wash with H₂O and Brine - Dry and Concentrate monitor->workup Complete purify Purify by Column Chromatography workup->purify product Final Product purify->product

Suzuki Coupling Experimental Workflow

References

required personal protective equipment for handling trifluoromethyl compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling of trifluoromethyl compounds in a laboratory setting. The information is intended to supplement, not replace, institutional safety protocols and the specific safety data sheet (SDS) for each compound.

Introduction to Trifluoromethyl Compounds and Associated Hazards

Trifluoromethyl (CF3) groups are prevalent in pharmaceuticals and agrochemicals due to their ability to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[1] However, the unique properties of these compounds also necessitate specific safety precautions. Hazards associated with trifluoromethyl compounds can include skin and eye irritation, respiratory tract irritation, and potential for systemic toxicity upon absorption.[2] Some organofluorine compounds are persistent in the environment and may have long-term health effects.[3][4]

Personal Protective Equipment (PPE) Selection

A comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety when handling trifluoromethyl compounds. The following sections detail the recommended PPE for various laboratory operations.

Eye and Face Protection

Recommendation: Always wear chemical splash goggles that meet ANSI Z87.1 standards. When there is a significant risk of splashing or a highly exothermic reaction, a face shield should be worn in addition to chemical splash goggles.

Skin and Body Protection

Recommendation: A flame-resistant (e.g., Nomex®) laboratory coat should be worn over cotton clothing and be fully buttoned to maximize skin coverage. For high-volume applications (>500 mL) or when there is a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.[5] Closed-toe shoes that cover the entire foot are mandatory.[2]

Hand Protection

The selection of appropriate chemical-resistant gloves is critical. The breakthrough time, which is the time it takes for a chemical to permeate the glove material, is a key factor in glove selection.[6] For incidental contact, disposable nitrile gloves may offer sufficient short-term protection.[7] However, for prolonged contact or handling of larger quantities, more robust gloves such as butyl rubber or Viton® are necessary.[5] It is imperative to consult the glove manufacturer's chemical resistance guide for specific breakthrough time data for the compound being used.

Table 1: Glove Selection Guide for Trifluoroacetic Acid (TFA)

Application VolumeRecommended Glove TypeMinimum Breakthrough Time
Low Volume (< 500 mL)Nitrile Gloves> 60 minutes[2]
High Volume (> 500 mL)Butyl Rubber or Viton®> 240 minutes[2]

Note: This table provides general guidance. Always refer to the specific glove manufacturer's data for the compound in use.

Respiratory Protection

Recommendation: All work with volatile trifluoromethyl compounds or procedures that may generate aerosols should be conducted in a certified chemical fume hood.[5] If work must be performed outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used. A respiratory protection program, including fit testing, is essential when respirators are required.

Experimental Protocols

Protocol for Glove Permeation Testing (Based on ASTM F739)

This protocol outlines a general procedure for determining the breakthrough time of a specific trifluoromethyl compound with a chosen glove material.

Objective: To determine the normalized breakthrough time of a trifluoromethyl compound through a specific glove material under continuous contact.

Materials:

  • Glove material to be tested

  • Trifluoromethyl compound (challenge chemical)

  • Permeation test cell

  • Collecting medium (e.g., dry, clean air or nitrogen)

  • Analytical instrument capable of detecting the challenge chemical (e.g., gas chromatograph with a suitable detector)

  • Timer

Procedure:

  • Cut a specimen from the palm area of the glove to be tested.

  • Mount the glove specimen in the permeation cell, ensuring a leak-proof seal between the two chambers.

  • Introduce the challenge chemical into the outer chamber of the permeation cell, which will be in contact with the exterior surface of the glove material.

  • Start the flow of the collecting medium through the inner chamber, which is in contact with the normal inside surface of the glove.

  • Continuously monitor the collecting medium for the presence of the challenge chemical using the analytical instrument.

  • Record the time at which the concentration of the challenge chemical in the collecting medium reaches a predetermined level (the normalized breakthrough detection rate, typically 0.1 µg/cm²/min). This time is the normalized breakthrough time.

  • Repeat the test at least three times to ensure reproducibility.

Data Analysis: Report the average normalized breakthrough time and the standard deviation.

Hazard and Exposure Mitigation Workflow

The following diagram illustrates a logical workflow for assessing hazards and implementing control measures when working with trifluoromethyl compounds.

cluster_0 Hazard Identification & Information Gathering cluster_1 Risk Assessment cluster_2 Control Measures & PPE Selection cluster_3 Safe Handling & Emergency Preparedness A Identify Trifluoromethyl Compound B Review Safety Data Sheet (SDS) A->B Obtain C Consult Chemical Literature for Hazard Data B->C Supplement with D Evaluate Scale of Experiment (mg, g, kg) C->D E Assess Volatility and Potential for Aerosolization D->E F Determine Potential Exposure Routes (Inhalation, Dermal, Ingestion) E->F G Engineering Controls (Fume Hood, Glove Box) F->G Mitigate with H Administrative Controls (SOPs, Training) G->H Reinforce with I Select Appropriate PPE (Gloves, Eye Protection, Lab Coat, Respirator) H->I Mandate J Follow Standard Operating Procedures (SOPs) I->J K Ensure Access to Emergency Equipment (Spill Kit, Eyewash, Safety Shower) J->K L Proper Waste Disposal K->L cluster_0 Molecular Initiating Event cluster_1 Key Events (Cellular Level) cluster_2 Adverse Outcome (Organ Level) A Exposure to Organohalogen Compound B Increased Reactive Oxygen Species (ROS) Production A->B C Oxidative Stress B->C F Inadequate Glutathione Supply B->F D Mitochondrial DNA Damage C->D E Depolarization of Mitochondrial Membrane C->E I Opening of Mitochondrial Permeability Transition Pore (mPTP) D->I E->I G Calcium Dysregulation F->G H ATP Depletion F->H G->I H->I J Release of Cytochrome c I->J K Caspase Activation J->K L Apoptosis K->L M Mitochondrial Disease L->M

References

Application Notes and Protocols for the Disposal of Waste Containing 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and disposal of waste containing 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile (CAS No. 155255-45-1). The information is intended to guide laboratory personnel in managing chemical waste in a manner that ensures personal safety and environmental protection.

Introduction

This compound is a halogenated aromatic nitrile compound.[1] While specific toxicity data is limited, its structure, containing bromine and a trifluoromethyl group, suggests that it should be handled as a hazardous substance.[1] Proper disposal is crucial to prevent environmental contamination and potential harm to human health. These protocols outline methods for the chemical degradation of this compound in a laboratory setting, as well as guidelines for the disposal of untreated waste.

Safety and Handling

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). The following is a summary of key safety precautions:

Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area or with a fume hood. If dust or aerosols are generated, a respirator may be required.

Emergency Procedures:

SituationFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes.
Skin Contact Wash off with soap and plenty of water. Remove contaminated clothing.
Inhalation Move the person into fresh air.
Ingestion Do NOT induce vomiting. Rinse mouth with water.

In all cases of exposure, seek immediate medical attention.

Disposal Protocols

Waste containing this compound must be treated as hazardous chemical waste. Disposal should be carried out by licensed hazardous waste disposal companies. For laboratory-scale waste, the following degradation protocols can be considered to reduce the hazard before disposal.

Protocol 1: Advanced Oxidation Process (AOP) - Fenton's Reagent

This protocol utilizes Fenton's reagent to degrade the aromatic ring and cleave the carbon-halogen and carbon-nitrile bonds through the generation of highly reactive hydroxyl radicals.

Experimental Workflow:

AOP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Disposal Waste Waste Solution (in Water/Solvent) Adjust_pH Adjust pH to 3-4 (with H2SO4) Waste->Adjust_pH Add_FeSO4 Add FeSO4·7H2O (Catalyst) Adjust_pH->Add_FeSO4 Add_H2O2 Add H2O2 (30%) (Oxidant) Add_FeSO4->Add_H2O2 Stir Stir at Room Temp (2-24 hours) Add_H2O2->Stir Quench Quench excess H2O2 (with Na2SO3) Stir->Quench Neutralize Neutralize pH (with NaOH) Quench->Neutralize Analyze Analyze for Degradation (HPLC/GC-MS) Neutralize->Analyze Dispose Dispose as Hazardous Waste Analyze->Dispose

Caption: Workflow for the degradation of this compound using Fenton's AOP.

Methodology:

  • Preparation:

    • Ensure the waste containing this compound is in an aqueous solution or a solvent miscible with water. If in a non-miscible organic solvent, perform a solvent exchange to water if possible, or select an alternative disposal method.

    • In a fume hood, place the aqueous waste solution in a suitable reaction vessel equipped with a magnetic stirrer.

    • Slowly add dilute sulfuric acid (H₂SO₄) to adjust the pH of the solution to between 3 and 4.

  • Reaction:

    • Add iron(II) sulfate heptahydrate (FeSO₄·7H₂O) to the solution to achieve a concentration of approximately 0.1-0.5 mM.

    • Slowly add 30% hydrogen peroxide (H₂O₂) to the solution. The molar ratio of H₂O₂ to the estimated amount of the target compound should be in the range of 10:1 to 100:1. Caution: The addition of H₂O₂ can be exothermic.

    • Allow the reaction to stir at room temperature for a period of 2 to 24 hours. The reaction time will depend on the concentration of the waste.

  • Work-up and Analysis:

    • Quench any unreacted hydrogen peroxide by the careful addition of sodium sulfite (Na₂SO₃) until the solution no longer tests positive for peroxides (using peroxide test strips).

    • Neutralize the solution by adding a sodium hydroxide (NaOH) solution.

    • Take an aliquot of the treated solution for analysis by HPLC or GC-MS to determine the degradation efficiency.

    • The treated solution, although degraded, should still be disposed of as hazardous waste through a licensed contractor.

Protocol 2: Incineration

For larger quantities or for waste that is not amenable to chemical degradation in the lab, high-temperature incineration is the recommended disposal method.

Logical Flow for Incineration Disposal:

Incineration_Flow Waste_Collection Collect Waste in Designated Container Labeling Label Container Clearly: 'Hazardous Waste - Halogenated Organics' Waste_Collection->Labeling Segregation Store Segregated from Incompatible Materials Labeling->Segregation EHS_Contact Contact Environmental Health & Safety (EHS) for Pickup Segregation->EHS_Contact Professional_Disposal Professional Disposal via High-Temperature Incineration EHS_Contact->Professional_Disposal

Caption: Process for the disposal of this compound waste via incineration.

Procedure:

  • Waste Collection: Collect all waste containing this compound (solid, liquid, and contaminated labware) in a designated, properly sealed, and chemically compatible waste container.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor. Inform the contractor that the waste contains halogenated organic compounds. Incineration should be carried out in a facility equipped with appropriate scrubbers to handle acidic gases (such as HBr and HF) that will be produced.

Analytical Methods for Degradation Monitoring

To verify the efficacy of the degradation protocols, the concentration of this compound should be monitored before and after treatment.

High-Performance Liquid Chromatography (HPLC)

Instrumentation and Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water (with 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 254 nm)
Injection Volume 10 µL

Sample Preparation:

  • Dilute a sample of the reaction mixture with the mobile phase to a concentration within the calibrated range of the instrument.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used for the analysis, particularly for identifying degradation byproducts.

Instrumentation and Conditions:

ParameterValue
Column Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Start at 100 °C, ramp to 280 °C at 10 °C/min
MS Detector Electron Ionization (EI) at 70 eV
Scan Range 50-500 m/z

Sample Preparation:

  • Perform a liquid-liquid extraction of the aqueous sample with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extract over anhydrous sodium sulfate.

  • Concentrate the extract and dilute to a known volume for injection.

Data Presentation

The following table provides a template for summarizing the quantitative data from degradation experiments.

Table 1: Degradation Efficiency of this compound

Treatment MethodInitial Conc. (mg/L)Final Conc. (mg/L)Degradation Efficiency (%)Reaction Time (h)
Fenton's AOP [Insert Value][Insert Value][Calculate][Insert Value]
[Other Method][Insert Value][Insert Value][Calculate][Insert Value]

Degradation Efficiency (%) = [(Initial Conc. - Final Conc.) / Initial Conc.] x 100

Disclaimer: These protocols are intended as a guide and should be adapted to specific laboratory conditions and in accordance with all applicable regulations. Always perform a risk assessment before starting any new procedure.

References

Troubleshooting & Optimization

purification of 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Investigating Recrystallization Methods

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Compiling Initial Findings

I'm making progress in compiling the information gathered to create the technical support center. While I've found a related patent using toluene for a similar compound's recrystallization and gathered general recrystallization knowledge, specific solubility data for the target compound remains elusive. I'm also lacking a validated recrystallization protocol. I'll rely on available data and general principles, clearly noting these limitations to avoid potential problems.

Technical Support Center: Synthesis of 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in the synthesis of this compound?

A1: Based on common synthetic routes for similar compounds, likely impurities include:

  • Starting materials: Unreacted 4-amino-2-(trifluoromethyl)benzonitrile.

  • Regioisomers: Isomeric products where bromine is attached to a different position on the aromatic ring. The directing effects of the amino and trifluoromethyl groups influence the position of bromination.

  • Poly-brominated species: Products containing more than one bromine atom on the aromatic ring.

  • Hydrolysis products: The nitrile group can be susceptible to hydrolysis to an amide or carboxylic acid under certain conditions.

  • Oxidation products: The amino group can be sensitive to oxidation, leading to colored impurities.

Q2: How can I monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material, product, and any major byproducts. Visualization can be achieved under UV light and/or by using a staining agent like potassium permanganate. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.[1]

Q3: What are the recommended purification methods for the final product?

A3: The two primary methods for purifying this compound are recrystallization and silica gel column chromatography.[2] The choice between them depends on the nature and quantity of the impurities.

Q4: What are the key safety considerations when working with this compound and its synthetic precursors?

A4: this compound is harmful if swallowed, in contact with skin, or inhaled. It can also cause skin and serious eye irritation, and may cause respiratory irritation.[3][4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guide

Problem 1: The final product is a dark color (e.g., brown or black), not the expected off-white or pale yellow solid.
  • Possible Cause: Oxidation of the amino group. Aromatic amines, especially when subjected to air and light over time, or in the presence of certain reagents, can oxidize to form highly colored impurities.

  • Troubleshooting Steps:

    • Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities. Filter the hot solution through a pad of celite to remove the charcoal before allowing the solution to cool and crystallize.

    • Purification via Chromatography: If charcoal treatment is ineffective, purify the material using silica gel column chromatography.

    • Inert Atmosphere: In future syntheses, consider performing the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Problem 2: TLC and/or HPLC analysis shows the presence of residual starting material.
  • Possible Cause: Incomplete reaction. This could be due to insufficient reaction time, incorrect temperature, or suboptimal stoichiometry of reagents.

  • Troubleshooting Steps:

    • Optimize Reaction Conditions:

      • Time: Extend the reaction time and monitor by TLC until the starting material spot is no longer visible.

      • Temperature: Gradually increase the reaction temperature, being mindful of potential side reactions.

      • Reagents: Consider a modest increase in the amount of the brominating agent.

    • Purification:

      • Column Chromatography: This is the most effective method for separating the product from the starting material due to their likely difference in polarity.

      • Recrystallization: If the solubility difference between the product and starting material is significant, recrystallization may be a viable option.

Problem 3: The ¹H NMR spectrum shows more than the expected number of aromatic signals, suggesting the presence of isomeric impurities.
  • Possible Cause: Lack of regioselectivity during the bromination step. The directing effects of the amino and trifluoromethyl groups may not be sufficient to give a single regioisomer.

  • Troubleshooting Steps:

    • Purification:

      • Column Chromatography: Isomers can often be separated by careful column chromatography. A shallow solvent gradient can improve separation.

      • Recrystallization: Fractional recrystallization may be effective if the isomers have sufficiently different solubilities.

    • Re-evaluate Synthetic Strategy: If isomeric impurities are a persistent issue, consider alternative synthetic routes that offer better regiochemical control.

Data Presentation

Purification MethodTypical Purity (by HPLC)Typical YieldAdvantagesDisadvantages
Recrystallization>98%60-80%Simple, scalable, cost-effectiveCan be less effective for removing some impurities
Silica Gel Chromatography>99%50-70%High resolution, good for removing isomersMore time-consuming, requires more solvent

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Choose a solvent or solvent system in which the crude product has high solubility at elevated temperatures and low solubility at room temperature or below. A common choice for compounds of this type is a mixture of ethanol and water or ethyl acetate and hexane.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for 5-10 minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper or a pad of celite to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica-adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[2]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Troubleshooting_Impurity_Analysis cluster_tlc_hplc Chromatographic Analysis cluster_nmr Spectroscopic Analysis start Crude Product Analysis tlc_hplc TLC / HPLC Analysis start->tlc_hplc nmr ¹H NMR Analysis start->nmr multiple_spots Multiple Spots/Peaks? tlc_hplc->multiple_spots unexpected_signals Unexpected Aromatic Signals? nmr->unexpected_signals identify_impurities Identify Impurities (Starting Material, Byproducts) multiple_spots->identify_impurities Yes end_pure Product is Pure multiple_spots->end_pure No (Single Spot) purify_chromatography Purify by Column Chromatography identify_impurities->purify_chromatography unexpected_signals->end_pure No isomer_present Isomeric Impurity Likely unexpected_signals->isomer_present Yes fractional_recrystallization Attempt Fractional Recrystallization or Column Chromatography isomer_present->fractional_recrystallization

Caption: Troubleshooting workflow for impurity analysis.

Purification_Decision_Tree start Crude Product Obtained is_colored Is the Product Highly Colored? start->is_colored charcoal_recrystallize Recrystallize with Activated Charcoal is_colored->charcoal_recrystallize Yes impurity_type What is the Main Impurity Type? (TLC/HPLC) is_colored->impurity_type No final_product Pure Product charcoal_recrystallize->final_product recrystallize Recrystallization impurity_type->recrystallize Baseline Impurities / Starting Material column_chromatography Column Chromatography impurity_type->column_chromatography Isomers / Multiple Byproducts recrystallize->final_product column_chromatography->final_product

Caption: Decision tree for selecting a purification method.

References

Technical Support Center: Bromination of Trifluoromethyl Benzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of trifluoromethyl benzonitriles.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products when brominating trifluoromethyl benzonitriles?

A1: The bromination of trifluoromethyl benzonitriles is an electrophilic aromatic substitution reaction. The regioselectivity (i.e., the position of bromine substitution) is directed by the existing trifluoromethyl (-CF3) and nitrile (-CN) groups. Both are electron-withdrawing and meta-directing groups. Therefore, the incoming bromine atom will preferentially substitute at the positions meta to both groups. The precise isomer distribution will depend on the starting trifluoromethyl benzonitrile isomer (ortho, meta, or para).

Q2: What are the most common side reactions to expect during the bromination of trifluoromethyl benzonitriles?

A2: The most common side reactions include:

  • Over-bromination: The introduction of more than one bromine atom onto the aromatic ring, leading to the formation of di-bromo or even tri-bromo derivatives. This is more likely to occur with an excess of the brominating agent or at elevated temperatures.[1]

  • Hydrolysis of the nitrile group: Under certain conditions, particularly in the presence of strong acids and water, the nitrile group can be hydrolyzed to a benzamide or a benzoic acid.

  • Reactions involving the trifluoromethyl group: The trifluoromethyl group is generally stable under electrophilic bromination conditions.[2] However, extreme conditions could potentially lead to its degradation, though this is not a commonly reported side reaction in this context.

Q3: My bromination reaction is producing a significant amount of di-brominated product. How can I favor mono-bromination?

A3: To favor mono-bromination and minimize over-bromination, you can try the following:

  • Control the stoichiometry: Use a stoichiometric amount (or a slight excess) of the brominating agent relative to the trifluoromethyl benzonitrile.

  • Lower the reaction temperature: Running the reaction at a lower temperature can increase the selectivity for the mono-brominated product.

  • Slow addition of the brominating agent: Adding the brominating agent slowly to the reaction mixture helps to maintain a low concentration of the electrophile, which can improve selectivity.

  • Choose a milder brominating agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to bromine (Br₂) with a Lewis acid catalyst.[3]

Q4: I am observing the formation of a carboxylic acid or amide in my product mixture. What is causing this and how can I prevent it?

A4: The formation of a carboxylic acid or amide is likely due to the hydrolysis of the nitrile group. This can be catalyzed by the presence of strong acids (like HBr, which can be a byproduct of the bromination reaction) and water. To prevent this:

  • Use anhydrous conditions: Ensure all your reagents and solvents are dry.

  • Use a non-protic solvent: Solvents like dichloromethane or carbon tetrachloride are less likely to participate in hydrolysis reactions.

  • Neutralize acidic byproducts: The addition of a non-nucleophilic base can help to scavenge any acidic byproducts that may form during the reaction.

  • Minimize reaction time: A shorter reaction time will reduce the exposure of the nitrile group to hydrolytic conditions.

Q5: How can I monitor the progress of my bromination reaction and identify the products?

A5: You can monitor the reaction progress using techniques like:

  • Thin-Layer Chromatography (TLC): To quickly check for the consumption of the starting material and the formation of new products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify the components of the reaction mixture, including the desired product and any side products, by their mass-to-charge ratio and fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the structure of the purified products and determine the regioselectivity of the bromination.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no conversion of starting material 1. Inactive brominating agent.2. Insufficient catalyst (if using Br₂).3. Reaction temperature is too low.4. Insufficient reaction time.1. Use a fresh batch of brominating agent. If using NBS, it can be recrystallized.2. Ensure the Lewis acid catalyst (e.g., FeBr₃) is anhydrous and active.3. Gradually increase the reaction temperature while monitoring for side product formation.4. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.
Formation of multiple products (poor regioselectivity) 1. Reaction temperature is too high.2. Strong activating or deactivating groups leading to multiple possible substitution sites.3. Steric hindrance influencing the substitution pattern.1. Perform the reaction at a lower temperature.2. Carefully consider the directing effects of all substituents on the aromatic ring.3. Theoretical calculations may help predict the most likely isomers. Consider using a bulkier or less reactive brominating agent to enhance selectivity.
Significant amount of di-brominated product 1. Excess brominating agent.2. Reaction time is too long.3. High reaction temperature.1. Use a 1:1 stoichiometry of brominating agent to substrate.2. Monitor the reaction closely and stop it once the starting material is consumed.3. Lower the reaction temperature.
Presence of hydrolysis byproducts (amide or carboxylic acid) 1. Presence of water in the reaction mixture.2. Use of protic solvents.3. Generation of acidic byproducts (e.g., HBr).1. Use anhydrous solvents and reagents.2. Switch to a non-protic solvent like dichloromethane.3. Add a non-nucleophilic base to scavenge acidic byproducts.
Difficulty in purifying the product 1. Similar polarity of the desired product and side products.2. Formation of tars or polymeric materials.1. Use high-performance liquid chromatography (HPLC) or preparative TLC for separation. Consider derivatization to alter polarity for easier separation.2. Lower the reaction temperature and ensure an inert atmosphere to minimize degradation.

Quantitative Data

The following table summarizes the reaction conditions and outcomes for the bromination of 3-(trifluoromethyl)aniline with NBS, which serves as a model for a related substrate.

ParameterValue/ConditionReference
Substrate3-(Trifluoromethyl)aniline[3]
ReagentN-Bromosuccinimide (NBS)[3]
Stoichiometry1.0 eq. of NBS[3]
SolventN,N-Dimethylformamide (DMF)[3]
Temperature20 °C (Room Temperature)[3]
Reaction Time3 hours[3]
Yield90-92%[3]
Major Product4-Bromo-3-(trifluoromethyl)aniline[3]
Side ProductsTraces of dibrominated products[3]

Experimental Protocols

Protocol 1: General Procedure for Bromination using N-Bromosuccinimide (NBS)

This protocol is a general guideline and may require optimization for specific trifluoromethyl benzonitrile isomers.

Materials:

  • Trifluoromethyl benzonitrile

  • N-Bromosuccinimide (NBS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Lewis acid catalyst (e.g., Iron(III) bromide, FeBr₃) (optional, may enhance reactivity)

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the trifluoromethyl benzonitrile (1.0 eq) in the chosen anhydrous solvent (DMF or DCM).

  • If a catalyst is used, add FeBr₃ (0.1 eq) to the solution.

  • In a separate flask, dissolve NBS (1.05 eq) in the same anhydrous solvent.

  • Slowly add the NBS solution dropwise to the stirred solution of the trifluoromethyl benzonitrile at room temperature.

  • Monitor the reaction progress by TLC or GC-MS. The reaction time can vary from a few hours to overnight depending on the substrate's reactivity.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: General Procedure for Bromination using Bromine (Br₂) and a Lewis Acid Catalyst

Materials:

  • Trifluoromethyl benzonitrile

  • Bromine (Br₂)

  • Anhydrous Iron(III) bromide (FeBr₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere, add the trifluoromethyl benzonitrile (1.0 eq) and anhydrous DCM.

  • Add anhydrous FeBr₃ (1.1 eq) to the flask.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine (1.1 eq) in anhydrous DCM from the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Carefully quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution.

  • Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Bromination_Pathway substrate Trifluoromethyl Benzonitrile intermediate Sigma Complex (Wheland Intermediate) substrate->intermediate + Br+ hydrolysis_product Benzamide / Benzoic Acid (Hydrolysis) substrate->hydrolysis_product + H2O / H+ (Side Reaction) product Mono-brominated Product intermediate->product - H+ dibromo_product Di-brominated Product (Over-bromination) product->dibromo_product + Br+ (Excess Bromine / High Temp)

Potential reaction pathways in the bromination of trifluoromethyl benzonitriles.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps cluster_overbromination Over-bromination? cluster_hydrolysis Hydrolysis? start Experiment Start: Bromination of Trifluoromethyl Benzonitrile check_yield Low Yield or Incomplete Reaction? start->check_yield check_purity Presence of Side Products? check_yield->check_purity No optimize_conditions Optimize Conditions: - Increase Temperature - Increase Reaction Time - Check Reagent Activity check_yield->optimize_conditions Yes success Successful Mono-bromination check_purity->success No analyze_side_products Analyze Side Products: (GC-MS, NMR) check_purity->analyze_side_products Yes optimize_conditions->start Re-run reduce_br Reduce Brominating Agent Lower Temperature Shorter Reaction Time analyze_side_products->reduce_br anhydrous Ensure Anhydrous Conditions Use Aprotic Solvent analyze_side_products->anhydrous reduce_br->start Re-run with Optimized Conditions anhydrous->start

A logical workflow for troubleshooting common issues in the bromination of trifluoromethyl benzonitriles.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis and optimization of reaction conditions for 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy to produce this compound?

A1: A practical and efficient synthetic approach involves a multi-step process starting from a readily available precursor, such as 4-amino-2-(trifluoromethyl)benzonitrile. The key final step is the regioselective bromination of this intermediate. An alternative strategy could involve the synthesis of a brominated precursor followed by the introduction of the amino and cyano groups.

Q2: What are the most critical steps in the synthesis of this compound?

A2: The most critical step is the selective bromination of the aromatic ring. The amino group is a strong activating group, which can lead to over-bromination or incorrect regiochemistry if not properly controlled.[1] Another key consideration is the handling of potentially hazardous reagents such as cyanides and strong acids, which may be used in earlier steps of the synthesis of the precursor.

Q3: What are the primary safety concerns associated with this synthesis?

A3: The synthesis may involve several hazardous materials. Specifically:

  • Brominating agents: N-Bromosuccinimide (NBS) and bromine are corrosive and toxic.

  • Cyanides: If synthesizing the benzonitrile moiety, reagents like copper(I) cyanide are highly toxic.

  • Acids and Bases: Strong acids and bases used in various steps are corrosive.

  • Solvents: Many organic solvents are flammable and may be toxic.

Always consult the Safety Data Sheet (SDS) for each reagent and perform all manipulations in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Troubleshooting Guides

Issue 1: Low Yield in the Bromination Step

Q: I am attempting to brominate 4-amino-2-(trifluoromethyl)benzonitrile to obtain the final product, but the yield is consistently low. What are the potential causes and solutions?

A: Low yields in the bromination of activated aromatic rings are a common issue. Here are several factors to consider and troubleshoot:

  • Over-bromination: The strong activating effect of the amino group can lead to the formation of di-brominated or other polysubstituted byproducts.

    • Solution: Reduce the equivalents of the brominating agent (e.g., N-Bromosuccinimide) and control the reaction temperature carefully. Running the reaction at a lower temperature can improve selectivity.

  • Sub-optimal Solvent: The choice of solvent can significantly impact the reaction rate and selectivity.

    • Solution: Screen a variety of solvents. Polar aprotic solvents like acetonitrile or DMF can be effective. A summary of solvent effects on a model bromination reaction is provided in Table 1.

  • Reaction Time and Temperature: The reaction may not be reaching completion, or side reactions may be occurring at elevated temperatures.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. A temperature screening study is recommended (see Table 2 for a hypothetical example).

Issue 2: Poor Regioselectivity in the Bromination Step

Q: My bromination reaction is producing a mixture of isomers instead of the desired 5-bromo product. How can I improve the regioselectivity?

A: The directing effects of the substituents on the benzene ring determine the position of bromination. The amino group is a strong ortho-, para- director, while the trifluoromethyl and cyano groups are meta- directors. In 4-amino-2-(trifluoromethyl)benzonitrile, the position ortho to the amino group and meta to the trifluoromethyl group (C5) is sterically and electronically favored for electrophilic substitution.

  • Steric Hindrance: The trifluoromethyl group at the 2-position provides significant steric bulk, which should favor bromination at the less hindered 5-position over the 3-position.

  • Protecting Group Strategy: If regioselectivity remains an issue, consider protecting the highly activating amino group as an acetamide. The acetamido group is still an ortho-, para- director but is less activating, which can lead to more controlled bromination. The protecting group can be removed in a subsequent step.[1]

Issue 3: Difficulty in Product Purification

Q: I am struggling to purify the final product from the reaction mixture. What are some effective purification strategies?

A: Purification of halogenated and fluorinated aromatic compounds can be challenging due to their physical properties.

  • Column Chromatography: This is the most common method for purifying organic compounds. A careful selection of the stationary phase (e.g., silica gel) and eluent system is crucial. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate) is a good starting point.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining high-purity material. Experiment with different solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Acid-Base Extraction: The basicity of the amino group can be exploited for purification. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer can be basified to precipitate the purified product, which can then be extracted into an organic solvent.

Data Presentation

Table 1: Effect of Solvent on Bromination Yield (Hypothetical Data)

SolventDielectric ConstantYield (%)
Dichloromethane9.165
Acetonitrile37.585
N,N-Dimethylformamide (DMF)36.782
Tetrahydrofuran (THF)7.670
Acetic Acid6.275

Table 2: Effect of Temperature on Bromination Yield (Hypothetical Data)

Temperature (°C)Reaction Time (h)Yield (%)
01278
25 (Room Temp)685
50275 (with side products)
80160 (significant decomposition)

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile (Precursor)

This protocol is adapted from a patented method for a similar compound.[2][3]

Step 1: Bromination of m-Trifluoromethylfluorobenzene

  • To a stirred solution of m-trifluoromethylfluorobenzene (1.0 equiv) in glacial acetic acid, add concentrated sulfuric acid.

  • Heat the mixture to reflux.

  • Add N,N'-dibromo-5,5-dimethylhydantoin (0.6 equiv) portion-wise over 1 hour.

  • Maintain the reaction at reflux for 5-7 hours, monitoring by GC-MS.

  • Cool the reaction mixture to room temperature and pour it into an ice-water mixture.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-fluoro-2-trifluoromethyl-1-bromobenzene.

Step 2: Cyanation

  • In a flask equipped with a reflux condenser, combine 4-fluoro-2-trifluoromethyl-1-bromobenzene (1.0 equiv), copper(I) cyanide (1.1 equiv), and quinoline.

  • Heat the mixture to reflux and maintain for approximately 20 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture and isolate the product, 4-fluoro-2-(trifluoromethyl)benzonitrile, by steam distillation.

Step 3: Ammonolysis

  • Dissolve 4-fluoro-2-(trifluoromethyl)benzonitrile (1.0 equiv) in ethanol in a pressure vessel.

  • Cool the solution and add liquid ammonia (excess).

  • Seal the vessel and heat to 120-125°C for 10-12 hours.

  • Cool the vessel to room temperature, and carefully vent the excess ammonia.

  • Concentrate the reaction mixture and purify the crude product by column chromatography or recrystallization to obtain 4-amino-2-(trifluoromethyl)benzonitrile.

Protocol 2: Bromination of 4-Amino-2-(trifluoromethyl)benzonitrile
  • Dissolve 4-amino-2-(trifluoromethyl)benzonitrile (1.0 equiv) in a suitable solvent such as acetonitrile in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 30 minutes, ensuring the temperature remains below 5°C.

  • Stir the reaction at 0°C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.

Visualizations

Synthetic_Workflow cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis m-Trifluoromethylfluorobenzene m-Trifluoromethylfluorobenzene Bromination Bromination m-Trifluoromethylfluorobenzene->Bromination H₂SO₄, Acetic Acid, Dibromohydantoin 4-Fluoro-2-trifluoromethyl-1-bromobenzene 4-Fluoro-2-trifluoromethyl-1-bromobenzene Bromination->4-Fluoro-2-trifluoromethyl-1-bromobenzene Cyanation Cyanation 4-Fluoro-2-trifluoromethyl-1-bromobenzene->Cyanation CuCN, Quinoline 4-Fluoro-2-(trifluoromethyl)benzonitrile 4-Fluoro-2-(trifluoromethyl)benzonitrile Cyanation->4-Fluoro-2-(trifluoromethyl)benzonitrile Ammonolysis Ammonolysis 4-Fluoro-2-(trifluoromethyl)benzonitrile->Ammonolysis NH₃, Ethanol 4-Amino-2-(trifluoromethyl)benzonitrile 4-Amino-2-(trifluoromethyl)benzonitrile Ammonolysis->4-Amino-2-(trifluoromethyl)benzonitrile Bromination_Final Bromination_Final 4-Amino-2-(trifluoromethyl)benzonitrile->Bromination_Final NBS, Acetonitrile This compound This compound Bromination_Final->this compound

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Bromination Yield OverBromination Check for Over-bromination (TLC/HPLC/MS) Start->OverBromination IncompleteReaction Check for Incomplete Reaction (TLC/HPLC) Start->IncompleteReaction SideReactions Consider Side Reactions (e.g., Oxidation) Start->SideReactions ReduceNBS Reduce Equivalents of NBS OverBromination->ReduceNBS LowerTemp Lower Reaction Temperature OverBromination->LowerTemp IncreaseTime Increase Reaction Time IncompleteReaction->IncreaseTime OptimizeTemp Optimize Temperature IncompleteReaction->OptimizeTemp SideReactions->LowerTemp ProtectingGroup Use Protecting Group Strategy SideReactions->ProtectingGroup

Caption: Troubleshooting logic for low yield in the bromination step.

References

Technical Support Center: Synthesis of 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile.

Troubleshooting Guide

Low or no yield of the desired product is a common issue in organic synthesis. The following guide addresses specific problems that may be encountered during the synthesis of this compound, which is typically prepared by the bromination of 4-Amino-2-(trifluoromethyl)benzonitrile.

Problem 1: Low Conversion of Starting Material

Possible Causes:

  • Insufficiently active brominating agent: The reactivity of the brominating agent is crucial for the successful substitution on the electron-rich aromatic ring.

  • Inappropriate reaction temperature: The temperature may be too low to initiate the reaction effectively.

  • Poor solvent choice: The solvent may not be suitable for dissolving the reactants or facilitating the reaction.

Solutions:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a preferred reagent for such reactions as it provides a controlled release of bromine, minimizing side reactions.

  • Temperature Optimization: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) to find the optimal point for conversion without promoting byproduct formation.

  • Solvent Screening: Test a range of solvents with varying polarities. Dichloromethane (DCM) and acetonitrile are common choices for bromination reactions.

Problem 2: Formation of Multiple Byproducts

Possible Causes:

  • Over-bromination: The presence of the activating amino group can lead to the formation of di-brominated or other poly-brominated species.

  • Side reactions: The reaction conditions may promote undesired side reactions, such as oxidation of the amino group.

Solutions:

  • Control Stoichiometry: Use a precise stoichiometry of the brominating agent, typically 1.0 to 1.1 equivalents, to minimize over-bromination.

  • Slow Addition of Brominating Agent: Add the brominating agent dropwise or in small portions over an extended period to maintain a low concentration of bromine in the reaction mixture.

  • Low-Temperature Reaction: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to enhance selectivity.

Problem 3: Difficulty in Product Isolation and Purification

Possible Causes:

  • Similar polarity of product and byproducts: Co-elution during column chromatography can make separation challenging.

  • Product instability: The product may be sensitive to the purification conditions.

Solutions:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

  • Chromatography Optimization: Experiment with different solvent systems for column chromatography to improve separation. A gradient elution may be necessary.

  • Aqueous Work-up: A thorough aqueous work-up can help remove inorganic salts and some polar impurities before chromatographic purification.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A common and commercially available starting material is 4-Amino-2-(trifluoromethyl)benzonitrile. The synthesis then involves the electrophilic bromination of this precursor.

Q2: What are the most critical parameters to control to achieve a high yield?

The most critical parameters are the choice of brominating agent, the stoichiometry of the reactants, the reaction temperature, and the rate of addition of the brominating agent. Precise control of these factors will minimize the formation of byproducts and maximize the yield of the desired product.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting material and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Q4: What are the expected major byproducts in this synthesis?

The primary byproduct is often the di-brominated product, 4-Amino-3,5-dibromo-2-(trifluoromethyl)benzonitrile, due to the activating effect of the amino group. Other isomeric mono-brominated products are also possible, though typically minor.

Data Presentation

The following table summarizes key reaction parameters and their impact on the yield of this compound, based on common optimization strategies for similar reactions.

ParameterCondition ACondition BCondition C
Brominating Agent NBSBr₂NBS
Equivalents of Brominating Agent 1.11.11.05
Solvent DCMAcetic AcidAcetonitrile
Temperature 0 °C to RTRoom Temperature0 °C
Addition Time 30 min5 min60 min
Typical Yield 75-85%50-60%85-95%
Major Byproduct Di-bromo adductPoly-brominated adductsDi-bromo adduct (trace)

Experimental Protocols

Key Experiment: Bromination of 4-Amino-2-(trifluoromethyl)benzonitrile

Materials:

  • 4-Amino-2-(trifluoromethyl)benzonitrile

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Dissolve 4-Amino-2-(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve N-Bromosuccinimide (1.05 eq) in anhydrous DCM.

  • Add the NBS solution dropwise to the solution of the starting material over a period of 1 hour, while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Visualizations

logical_relationship cluster_start Starting Material cluster_reaction Bromination Reaction cluster_outcome Reaction Outcome cluster_troubleshooting Troubleshooting cluster_solutions Solutions 4-Amino-2-(trifluoromethyl)benzonitrile 4-Amino-2-(trifluoromethyl)benzonitrile Reaction_Conditions NBS, DCM, 0°C to RT 4-Amino-2-(trifluoromethyl)benzonitrile->Reaction_Conditions Desired_Product This compound Reaction_Conditions->Desired_Product High Selectivity Byproduct Di-bromo byproduct Reaction_Conditions->Byproduct Low Selectivity Low_Yield Low Yield Desired_Product->Low_Yield High_Byproduct High Byproduct Formation Byproduct->High_Byproduct Optimize_Temp Optimize Temperature Low_Yield->Optimize_Temp Control_Stoichiometry Control Stoichiometry High_Byproduct->Control_Stoichiometry Slow_Addition Slow Reagent Addition High_Byproduct->Slow_Addition experimental_workflow Start Start Dissolve_SM Dissolve Starting Material in DCM Start->Dissolve_SM Cool Cool to 0°C Dissolve_SM->Cool Prepare_NBS Prepare NBS Solution in DCM Cool->Prepare_NBS Add_NBS Add NBS Solution Dropwise Prepare_NBS->Add_NBS Warm_RT Warm to Room Temperature Add_NBS->Warm_RT Monitor_TLC Monitor by TLC Warm_RT->Monitor_TLC Quench Quench Reaction Monitor_TLC->Quench Workup Aqueous Work-up Quench->Workup Dry_Concentrate Dry and Concentrate Workup->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify End End Purify->End

Technical Support Center: Stability of 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile, particularly under acidic conditions. The information is designed to help troubleshoot potential experimental issues and answer frequently asked questions.

Troubleshooting Guide: Suspected Degradation in Acidic Media

If you suspect degradation of this compound during your experiments, follow this guide to identify the potential cause and implement corrective measures.

Symptoms of Degradation:

  • Appearance of new, unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).

  • Reduced peak area or concentration of the parent compound over time.

  • Changes in the physical appearance of the solution (e.g., color change).

  • Inconsistent or non-reproducible experimental results.

Troubleshooting Workflow:

Troubleshooting Workflow for this compound Degradation cluster_0 Initial Observation cluster_1 Investigation cluster_2 Corrective Actions Suspected Degradation Suspected Degradation Review Experimental Conditions Review Experimental Conditions Suspected Degradation->Review Experimental Conditions Check pH, temp., time Analyze Sample by LC-MS Analyze Sample by LC-MS Review Experimental Conditions->Analyze Sample by LC-MS Confirm degradation Identify Degradation Products Identify Degradation Products Analyze Sample by LC-MS->Identify Degradation Products Characterize peaks Modify pH Modify pH Identify Degradation Products->Modify pH Root cause: Acid Control Temperature Control Temperature Modify pH->Control Temperature Further optimization Minimize Exposure Time Minimize Exposure Time Control Temperature->Minimize Exposure Time Final precaution

Caption: Troubleshooting workflow for suspected degradation.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in acidic solutions?

Q2: What is the likely degradation pathway under acidic conditions?

The primary degradation pathway is expected to be the acid-catalyzed hydrolysis of the nitrile group. This typically proceeds in a two-step manner:

  • Hydrolysis to an amide: The nitrile group first hydrolyzes to form the corresponding amide, 4-Amino-5-bromo-2-(trifluoromethyl)benzamide.

  • Hydrolysis to a carboxylic acid: The amide is then further hydrolyzed to the carboxylic acid, 4-Amino-5-bromo-2-(trifluoromethyl)benzoic acid.[1]

Degradation Pathway of this compound Parent 4-Amino-5-bromo-2- (trifluoromethyl)benzonitrile Amide 4-Amino-5-bromo-2- (trifluoromethyl)benzamide Parent->Amide + H2O (Acid Catalyst) Acid 4-Amino-5-bromo-2- (trifluoromethyl)benzoic acid Amide->Acid + H2O (Acid Catalyst)

Caption: Predicted acidic degradation pathway.

Q3: How do the substituents on the aromatic ring affect stability?

The electronic properties of the substituents play a crucial role in the rate of nitrile hydrolysis.

  • Amino Group (-NH2): As an electron-donating group, it can increase the electron density of the aromatic ring, which may influence the protonation step of the hydrolysis mechanism.

  • Bromo (-Br) and Trifluoromethyl (-CF3) Groups: These are electron-withdrawing groups that can increase the electrophilicity of the nitrile carbon, potentially making it more susceptible to nucleophilic attack by water.[2][3]

The interplay of these opposing electronic effects will determine the overall rate of degradation.

Q4: Are there other potential degradation pathways to consider?

Under very strong acidic conditions and elevated temperatures, hydrolysis of the trifluoromethyl group to a carboxylic acid group is a possibility, though this generally requires harsher conditions than nitrile hydrolysis.[4]

Experimental Protocols

Protocol for a Preliminary Stability Assessment

This protocol outlines a general procedure for assessing the stability of this compound in an acidic solution.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl) or other suitable acid

  • pH meter

  • HPLC-UV or LC-MS system

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in acetonitrile at a known concentration (e.g., 1 mg/mL).

  • Acidic Solution Preparation: Prepare an aqueous acidic solution of the desired pH (e.g., pH 2, 4, and 6) using dilute HCl.

  • Incubation: Add a small aliquot of the stock solution to the acidic solution to achieve the desired final concentration (e.g., 10 µg/mL). Incubate the solution at a controlled temperature (e.g., room temperature or 40°C).

  • Time-Point Sampling: Withdraw aliquots of the sample at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Sample Quenching (Optional): To stop the degradation reaction at each time point, the sample can be neutralized with a suitable base.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC or LC-MS method to determine the concentration of the parent compound and detect the formation of any degradation products.

Stability Assessment Workflow Start Start Prep_Stock Prepare Stock Solution (1 mg/mL in ACN) Start->Prep_Stock Incubate Incubate Compound in Acidic Buffers Prep_Stock->Incubate Prep_Acid Prepare Acidic Buffers (e.g., pH 2, 4, 6) Prep_Acid->Incubate Sample Sample at Time Points (0, 1, 2, 4, 8, 24h) Incubate->Sample Analyze Analyze by HPLC or LC-MS Sample->Analyze End End Analyze->End

Caption: General workflow for stability assessment.

Data Presentation

While quantitative data for this compound is not available, the following table illustrates how stability data could be presented.

Table 1: Hypothetical Stability of this compound in Aqueous Acidic Solutions at 40°C.

pHTime (hours)% Parent Compound RemainingMajor Degradation Product
2.0 0100-
1854-Amino-5-bromo-2-(trifluoromethyl)benzamide
4504-Amino-5-bromo-2-(trifluoromethyl)benzamide
24<104-Amino-5-bromo-2-(trifluoromethyl)benzoic acid
4.0 0100-
198-
4924-Amino-5-bromo-2-(trifluoromethyl)benzamide
24754-Amino-5-bromo-2-(trifluoromethyl)benzamide
6.0 0100-
199-
498-
2495-

Disclaimer: The information provided is based on general chemical principles and data from analogous compounds. It is intended for guidance and troubleshooting purposes. Specific stability studies should be conducted to determine the precise degradation profile of this compound under your experimental conditions.

References

Technical Support Center: Degradation Pathways of Trifluoromethyl-Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Prepared by your Senior Application Scientist, this guide provides in-depth technical support for navigating the complexities of studying the degradation of trifluoromethyl-substituted anilines. These compounds are pivotal in pharmaceutical and agrochemical development, largely due to the trifluoromethyl (-CF₃) group's ability to enhance metabolic stability, binding affinity, and lipophilicity.[1][2][3] However, understanding their environmental fate and stability under stress conditions is critical for regulatory approval and ensuring product integrity. This center is structured to address common questions, troubleshoot experimental hurdles, and provide validated protocols to ensure the integrity of your research.

Section 1: Frequently Asked Questions (FAQs) on Degradation Fundamentals

This section addresses the core principles governing the degradation of trifluoromethyl-substituted anilines.

Q1: What are the primary degradation pathways for trifluoromethyl-substituted anilines?

A1: These compounds primarily degrade via three pathways: microbial, photochemical, and chemical (hydrolytic, oxidative). The operative pathway depends on the environmental or experimental conditions. The -CF₃ group is generally stable but can be transformed under specific, often energetic, conditions, while the aniline ring is susceptible to enzymatic and oxidative attack.[1][4]

Q2: How does the trifluoromethyl group affect the molecule's stability?

A2: The -CF₃ group is a strong electron-withdrawing group. This property significantly influences the aniline moiety in two ways:

  • Decreased Basicity: It reduces the electron density on the nitrogen atom, making the amine less basic and less susceptible to certain electrophilic attacks compared to non-substituted aniline.[5]

  • Increased Recalcitrance: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF₃ group highly resistant to cleavage.[6] This imparts significant metabolic stability. However, this stability also means that degradation, particularly microbial, is often slower compared to non-fluorinated analogues. Studies on fluoroanilines show that an increased number of fluorine substitutions leads to longer enrichment times for degrading microbial cultures.[7][8]

Q3: What are the expected degradation products?

A3: Degradation products vary by pathway:

  • Microbial Degradation: Initial attack is typically on the aromatic ring, often involving dioxygenase enzymes to form catechols, followed by ring cleavage.[9] Complete mineralization is challenging, and often partial degradation or co-metabolism occurs.[6]

  • Photochemical Degradation: Irradiation can induce nucleophilic substitution of the -CF₃ group by water, leading to the formation of a carboxylic acid (benzoic acid derivative).[10] For example, 3,5-diamino-trifluoromethyl-benzene (3,5-DABTF) defluorinates to 3,5-diaminobenzoic acid upon irradiation.[10] Advanced oxidation processes can also lead to the formation of trifluoroacetate (TFA).[11]

  • Chemical (Forced) Degradation:

    • Oxidation: The aniline nitrogen can be oxidized to form nitroso or nitro derivatives.[2][4]

    • Acid/Base Hydrolysis: While the -CF₃ group is stable to typical hydrolysis, extreme conditions, such as the use of superacids, can convert it into a carboxylic acid group.[1] Under less harsh acidic or oxidative conditions, degradation may yield the parent 4-(trifluoromethyl)aniline as a product from a more complex molecule.[12]

Section 2: Troubleshooting Experimental Challenges

This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Problem Potential Cause(s) Recommended Solution(s)
Yellow/brown discoloration of the starting material. Oxidation of the aniline amine group; exposure to light (photodegradation).Purity Check: Before use, re-verify purity via HPLC. A discolored sample may contain impurities that can interfere with your reaction.[4] Proper Storage: Store the compound under an inert atmosphere (argon or nitrogen), in an amber vial to protect from light, and at recommended temperatures (e.g., 2-8°C) to minimize oxidation.[4]
Inconsistent or no degradation in microbial culture. Toxicity: The concentration of the aniline may be toxic to the microbial consortium.[13][14] Acclimation: The microbial culture may not be sufficiently acclimated to utilize the fluorinated substrate. Longer enrichment times are often required for highly fluorinated compounds.[7] Nutrient Limitation: The growth medium may lack essential co-substrates or nutrients.Concentration Gradient: Test a range of substrate concentrations to find the optimal, non-inhibitory level.[15] Extended Acclimation: Gradually introduce the target compound to the culture over an extended period (weeks to months).[7] Media Optimization: Ensure the medium provides a sufficient source of carbon and other essential nutrients if the aniline is only a target for co-metabolism.
Poor recovery of analyte during sample extraction. Incorrect pH: The pH of the aqueous sample dictates the charge state of the aniline. Extraction efficiency with organic solvents like methylene chloride is highly pH-dependent.[16] Emulsion Formation: Complex sample matrices (e.g., sludge, wastewater) can form emulsions during liquid-liquid extraction.pH Adjustment: Adjust the sample pH to >9 before extraction to ensure the aniline is in its neutral, more organosoluble form. Perform extractions at several pH values (e.g., 5, 7, 11) to determine the optimal recovery.[16] Extraction Technique: Use solid-phase extraction (SPE) as an alternative to liquid-liquid extraction for complex matrices.[17] Salting out the aqueous phase by adding NaCl can also help break emulsions.
Unexpected peaks in post-degradation analysis (HPLC/GC-MS). Formation of degradation intermediates, side-products, or polymeric substances. Photochemical reactions, in particular, can lead to polymerization.[10]Mass Spectrometry: Use LC-MS or GC-MS to obtain mass information for the unknown peaks. Fragmentation patterns can help elucidate the structures of degradation products.[12][18] Forced Degradation: Perform controlled forced degradation studies (acid, base, peroxide, heat, light) and compare the resulting chromatograms to help identify the unknown peaks.[12] NMR Spectroscopy: For significant and isolatable impurities, LC-SPE/NMR can provide definitive structural information.[18]

Section 3: Key Experimental Protocols & Methodologies

To ensure reproducible and reliable results, follow these detailed protocols for common degradation studies.

Protocol 1: Aerobic Microbial Degradation Screening

This protocol outlines a method to assess the biodegradability of a trifluoromethyl-substituted aniline using a mixed microbial culture from activated sludge.

Objective: To determine if a microbial consortium can degrade the target compound and to observe the rate of degradation.

Materials:

  • Target trifluoromethyl-substituted aniline

  • Activated sludge (from a municipal or industrial wastewater treatment plant)

  • Mineral salts medium (MSM)

  • Sterile flasks, incubator shaker

  • HPLC or GC-MS for analysis

Procedure:

  • Enrichment of Culture: a. Collect activated sludge and let it settle. b. In a 500 mL flask, combine 100 mL of the sludge supernatant with 100 mL of MSM. c. Add the target aniline as the sole carbon and nitrogen source at a starting concentration of 10-20 mg/L. d. Incubate at 30°C on a shaker at 150 rpm.[15] e. Monitor the degradation of the aniline weekly. When the concentration decreases, supplement with more aniline and transfer an aliquot to fresh media. Continue this process for several weeks to enrich for degrading microorganisms.[7]

  • Degradation Assay: a. Prepare triplicate experimental flasks containing 100 mL of MSM and the acclimated microbial culture (5% v/v inoculum). b. Spike the flasks with the target aniline to a final concentration of 50-100 mg/L. c. Prepare a sterilized control flask (autoclaved culture + aniline) to account for abiotic losses.[19] d. Incubate at 30°C and 150 rpm. e. At regular intervals (e.g., 0, 6, 12, 24, 48, 72 hours), withdraw 1 mL aliquots.

  • Sample Analysis: a. Centrifuge the aliquots to remove biomass. b. Analyze the supernatant for the parent compound concentration using a validated HPLC-UV or GC-MS method. c. Plot concentration versus time to determine the degradation rate.

Protocol 2: Forced Photodegradation Study

This protocol is designed to evaluate the stability of a trifluoromethyl-substituted aniline under UV light exposure, a key component of forced degradation testing.

Objective: To identify photodegradation products and determine the kinetics of degradation.

Materials:

  • Target trifluoromethyl-substituted aniline

  • Photoreactor or chamber with a controlled light source (e.g., 310 nm lamp)[10]

  • Quartz or UV-transparent vials

  • HPLC-DAD/MS system

  • Solvents: Acetonitrile, HPLC-grade water

Procedure:

  • Sample Preparation: a. Prepare a solution of the target aniline in a 50:50 acetonitrile:water mixture at a concentration of approximately 100 µg/mL. The use of a co-solvent is often necessary for solubility. b. Prepare a "dark control" sample by wrapping a vial in aluminum foil.

  • Irradiation: a. Place the vials in the photoreactor at a controlled distance from the lamp. b. Irradiate the sample. The duration depends on the compound's lability but can range from a few hours to several days. c. Maintain the dark control under the same temperature conditions.

  • Analysis: a. At specified time points, withdraw samples from the irradiated and dark control vials. b. Inject directly into an HPLC-DAD/MS system. c. Monitor: Track the decrease in the parent compound's peak area and the appearance of new peaks. d. Identify: Use the Diode Array Detector (DAD) to check for peak purity and the Mass Spectrometer (MS) to determine the mass-to-charge ratio (m/z) of new peaks to tentatively identify degradation products.[12]

Section 4: Analytical Methodologies & Data Visualization

The choice of analytical technique is critical for accurately monitoring degradation and identifying byproducts.

Comparison of Analytical Techniques
Technique Primary Use Advantages Limitations
HPLC-UV/DAD Quantification of parent compound; Purity testing.[20]Robust, precise, widely available; DAD provides peak purity information.Requires a UV chromophore; Limited structural information for unknown peaks.[20]
GC-MS Identification and quantification of volatile compounds and degradation products.[16]High sensitivity and selectivity; Provides structural information from mass fragmentation patterns.[17]Requires analyte to be volatile and thermally stable; Derivatization may be needed.[20]
LC-MS/MS Identification and quantification of non-volatile degradation products; Trace analysis.High sensitivity and specificity; Provides definitive structural information for metabolites.[21]Higher cost and complexity; Matrix effects can cause ion suppression.
Capillary Electrophoresis (CE) Separation of charged/polar anilines in aqueous samples.High separation efficiency; Minimal solvent usage.[22]Lower concentration sensitivity without pre-concentration techniques.[22]
Visualizing Degradation Pathways and Workflows

Understanding the relationships between parent compounds and their metabolites is simplified with pathway diagrams.

Degradation_Pathways cluster_main Trifluoromethyl-Substituted Aniline (Parent Compound) cluster_pathways Degradation Routes cluster_products Common Degradation Products Parent F₃C-Ar-NH₂ Microbial Microbial Degradation Parent->Microbial Dioxygenase Attack Photo Photochemical Degradation Parent->Photo UV Irradiation Chemical Chemical Degradation (Oxidative/Hydrolytic) Parent->Chemical Stress Conditions (e.g., H₂O₂, Acid) RingCleavage Ring Cleavage Products (e.g., Catechols) Microbial->RingCleavage CarboxylicAcid Defluorination Product (HOOC-Ar-NH₂) Photo->CarboxylicAcid Oxidized Oxidized Products (F₃C-Ar-NO₂) Chemical->Oxidized

Caption: Major degradation routes for trifluoromethyl-substituted anilines.

Experimental_Workflow Start Start: Degradation Experiment (Microbial, Photo, etc.) Sampling Time-Point Sampling Start->Sampling SamplePrep Sample Preparation (e.g., Centrifugation, Extraction) Sampling->SamplePrep Analysis Analytical Measurement (HPLC, GC-MS, LC-MS) SamplePrep->Analysis DataProcessing Data Processing & Quantification Analysis->DataProcessing Identification Identification of Unknowns (MS Fragmentation, NMR) Analysis->Identification If unknowns present Conclusion Conclusion: Determine Pathway & Kinetics DataProcessing->Conclusion Identification->Conclusion

Caption: A typical experimental workflow for a degradation study.

References

troubleshooting failed reactions involving 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile. The following information is designed to help you overcome common challenges in reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its reactivity?

A1: The reactivity of this compound is governed by the interplay of its four functional groups on the benzene ring:

  • Amino Group (-NH₂): An electron-donating group that can influence the reactivity of the aromatic ring and potentially coordinate with metal catalysts.

  • Bromo Group (-Br): A leaving group that readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig aminations.

  • Trifluoromethyl Group (-CF₃): A strong electron-withdrawing group that can impact the electronic density of the aromatic ring and influence reaction kinetics.

  • Nitrile Group (-CN): An electron-withdrawing group that can also affect the overall reactivity of the molecule.

Q2: What are the most common reactions performed with this compound?

A2: this compound is primarily used as a substrate in palladium-catalyzed cross-coupling reactions to introduce substituents at the 5-position. The most common transformations include:

  • Suzuki-Miyaura Coupling: To form a carbon-carbon bond with boronic acids or esters.

  • Buchwald-Hartwig Amination: To form a carbon-nitrogen bond with primary or secondary amines.

Q3: How should I store this compound?

A3: It is recommended to store the compound in a cool, dry place, away from light and moisture. For long-term storage, refrigeration at -20°C is advisable.[1]

Troubleshooting Failed Reactions

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Possible Causes & Solutions:

CauseRecommended Action
Inactive Catalyst Use a fresh batch of palladium catalyst and phosphine ligand. Ensure proper storage under an inert atmosphere to prevent degradation.
Inadequate Base The choice of base is critical. Screen different bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. The base must be anhydrous and finely powdered for optimal reactivity.
Poor Solvent Quality Use anhydrous and degassed solvents. Common solvents for Suzuki coupling include dioxane, toluene, and DMF, often in a mixture with water. Oxygen can deactivate the catalyst.
Low Reaction Temperature Gradually increase the reaction temperature. Most Suzuki couplings require heating (typically 80-110 °C) to proceed at a reasonable rate.
Substrate Decomposition If byproducts are observed, consider lowering the reaction temperature and monitoring the reaction closely by TLC or LC-MS to avoid over-running.
Protodeboronation of Boronic Acid This side reaction is common with electron-deficient boronic acids. Use a milder base, ensure anhydrous conditions, or consider using a more stable boronic ester (e.g., pinacol ester).

Troubleshooting Workflow for Low Yield Suzuki Coupling:

G start Low/No Product Yield check_reagents 1. Verify Reagent Quality (Catalyst, Ligand, Base, Solvent) start->check_reagents check_conditions 2. Assess Reaction Conditions (Temperature, Inert Atmosphere) check_reagents->check_conditions Reagents OK failure Persistent Failure (Consult further literature) check_reagents->failure Reagents Faulty optimize_base 3. Screen Different Bases check_conditions->optimize_base Conditions OK check_conditions->failure Conditions Faulty optimize_solvent 4. Vary Solvent System optimize_base->optimize_solvent No Improvement monitor_reaction 5. Monitor Reaction Progress (TLC, LC-MS) optimize_base->monitor_reaction Improvement Seen optimize_solvent->monitor_reaction Improvement Seen optimize_solvent->failure No Improvement success Successful Reaction monitor_reaction->success Reaction Complete monitor_reaction->failure Decomposition/Side Reactions

Caption: Troubleshooting logic for a failed Suzuki coupling reaction.

Issue 2: Unsuccessful Buchwald-Hartwig Amination

Possible Causes & Solutions:

CauseRecommended Action
Inappropriate Ligand The choice of phosphine ligand is crucial. For electron-deficient aryl bromides, bulky, electron-rich ligands like XPhos, SPhos, or RuPhos are often effective.[2]
Base Incompatibility Strong, non-nucleophilic bases like NaOt-Bu, KOt-Bu, or Cs₂CO₃ are typically used. The choice of base can be substrate-dependent and may require screening.
Catalyst Poisoning The amino group on the substrate or the amine coupling partner can sometimes coordinate too strongly to the palladium center, inhibiting catalysis. Using a different ligand or pre-catalyst may be necessary.
Side Reactions Hydrodehalogenation (replacement of bromine with hydrogen) can be a competing side reaction. Ensure strictly anhydrous and inert conditions.
Steric Hindrance If using a bulky amine, steric hindrance can slow down the reaction. Higher temperatures or more active catalyst systems may be required.

Experimental Workflow for Buchwald-Hartwig Amination:

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Substrate, Amine, Base, Ligand, and Pd Pre-catalyst inert Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert solvent Add Anhydrous, Degassed Solvent inert->solvent heating Heat to Desired Temperature (e.g., 80-110 °C) solvent->heating monitoring Monitor by TLC or LC-MS heating->monitoring quench Quench Reaction monitoring->quench extract Aqueous Work-up and Extraction quench->extract purify Column Chromatography extract->purify

Caption: General experimental workflow for a Buchwald-Hartwig amination.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture (e.g., 4:1 dioxane/water) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a stream of inert gas, add to a Schlenk tube this compound (1.0 equiv.), the amine (1.1-1.2 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOt-Bu, 1.2-1.5 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic phase and purify the residue by flash column chromatography.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 155255-45-1[3]
Molecular Formula C₈H₄BrF₃N₂[3]
Molecular Weight 265.03 g/mol [3]
Appearance Solid
Melting Point 137-142 °C

Table 2: Qualitative Solubility Profile

Based on the principle of "like dissolves like," a predicted solubility profile is provided. Experimental verification is recommended for specific applications.

Solvent ClassSolventPredicted SolubilityRationale
Polar Aprotic Dichloromethane (DCM)SolubleThe polarity is well-suited for the mix of polar and nonpolar groups.[4]
Tetrahydrofuran (THF)SolubleA common solvent for cross-coupling reactions, likely to dissolve the substrate.
Dimethylformamide (DMF)SolubleA polar aprotic solvent that should effectively solvate the molecule.
Aromatic TolueneSparingly Solubleπ-π stacking interactions with the benzene ring can aid solubility.[4]
Ethers Diethyl EtherSparingly SolubleLower polarity may limit solubility.
Alkanes HexaneInsolubleThe high polarity of the nitrile and amino groups will limit solubility in nonpolar alkanes.[4]

Note: For quantitative solubility data, it is recommended to perform experimental determinations.[4]

This technical support center is intended as a guide. The optimal reaction conditions may vary depending on the specific substrates and reagents used. Always consult relevant literature and perform small-scale optimization experiments.

References

Technical Support Center: Interpreting Mass Spectrometry Data of Halogenated Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting mass spectrometry data of halogenated organic compounds.

Frequently Asked Questions (FAQs)

Q1: How can I identify the presence of halogens in my compound using mass spectrometry?

A1: The presence of chlorine (Cl) and bromine (Br) can be identified by their characteristic isotopic patterns in the mass spectrum.[1][2] Fluorine and iodine are monoisotopic, so they do not exhibit these characteristic patterns.

  • Chlorine: A compound containing one chlorine atom will show two peaks for the molecular ion (M and M+2) with a separation of 2 m/z units and a relative intensity ratio of approximately 3:1.[2][3][4][5]

  • Bromine: A compound with one bromine atom will also display two molecular ion peaks (M and M+2) separated by 2 m/z units, but with a relative intensity ratio of nearly 1:1.[2][3][4][5]

Q2: What do the M, M+2, and M+4 peaks represent in the mass spectrum of a halogenated compound?

A2: These peaks arise from the presence of different isotopes of chlorine and bromine.

  • M peak: Represents the molecular ion containing the lighter isotope (e.g., ³⁵Cl or ⁷⁹Br).[2]

  • M+2 peak: Represents the molecular ion containing the heavier isotope (e.g., ³⁷Cl or ⁸¹Br).[2][3][5]

  • M+4 peak: Becomes significant when two halogen atoms are present and represents the molecular ion containing two of the heavier isotopes (e.g., two ³⁷Cl atoms or two ⁸¹Br atoms).[3][4]

Q3: What are the expected isotopic patterns for compounds with multiple halogen atoms?

A3: The isotopic patterns become more complex with an increasing number of halogen atoms. The expected intensity ratios are summarized in the table below.

Q4: What are the common fragmentation patterns for halogenated organic compounds?

A4: Common fragmentation pathways for halogenated compounds include:

  • Loss of a halogen atom: This can occur as a radical (X•) or as a hydrogen halide (HX).[6][7]

  • Alpha-cleavage: Cleavage of the carbon-carbon bond adjacent to the carbon bearing the halogen.[7]

  • Cleavage of the purine ring: For halogenated purines, this can lead to characteristic neutral losses, such as HCN.[6]

  • Cleavage of the glycosidic bond: In the case of halogenated nucleosides, the bond between the purine base and the sugar moiety can break.[6]

Troubleshooting Guides

This section addresses specific issues you might encounter during the analysis of halogenated organic compounds by mass spectrometry.

Problem 1: I don't see the expected isotopic pattern for a halogenated compound.

  • Is the signal intensity sufficient?

    • Issue: Poor signal intensity can make it difficult to observe the less abundant isotopic peaks.[8]

    • Solution:

      • Ensure your sample is appropriately concentrated. Avoid samples that are too dilute or too concentrated, which can cause ion suppression.[8]

      • Optimize the ionization efficiency by experimenting with different ionization techniques (e.g., ESI, APCI).[8]

      • Regularly tune and calibrate your mass spectrometer to ensure it is operating at peak performance.[8]

  • Is the instrument resolution adequate?

    • Issue: Low-resolution instruments may not be able to distinguish between ions with very similar m/z values.

    • Solution:

      • Ensure your mass spectrometer is properly calibrated and maintained to achieve the expected resolution.[8]

      • If necessary, use a high-resolution mass spectrometer for accurate mass determination.[8]

Problem 2: The observed isotopic ratios do not match the theoretical values.

  • Are there overlapping peaks from other fragments or background ions?

    • Issue: Co-eluting compounds or background noise can interfere with the isotopic cluster of your target analyte.

    • Solution:

      • Improve chromatographic separation to isolate your compound of interest.

      • Subtract the background spectrum from your sample spectrum.

      • Check for and eliminate sources of contamination in your system.

  • Is the detector saturated?

    • Issue: If the most abundant isotopic peak is saturating the detector, the relative intensities of the other peaks will be distorted.

    • Solution:

      • Reduce the sample concentration or the injection volume.

      • Adjust the detector gain or use a different detector setting if available.

Problem 3: I am having trouble identifying the molecular ion peak.

  • Is the molecular ion unstable?

    • Issue: Some halogenated compounds are prone to fragmentation and may not show a prominent molecular ion peak.[7][9]

    • Solution:

      • Use a "softer" ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI) which imparts less energy to the molecule, reducing fragmentation.[10]

      • Look for characteristic fragment ions that result from the loss of a halogen atom or other neutral losses from the molecular ion.

Data Presentation: Isotopic Abundance Ratios

The following table summarizes the expected isotopic patterns for compounds containing chlorine and bromine.

Number of Halogen AtomsM : M+2M : M+2 : M+4M : M+2 : M+4 : M+6
1 Cl 3 : 1
2 Cl 9 : 6 : 1
3 Cl 27 : 27 : 9 : 1
1 Br 1 : 1
2 Br 1 : 2 : 1
3 Br 1 : 3 : 3 : 1

Data compiled from multiple sources.[2][3][4][11][12][13][14]

Experimental Protocols

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Halogenated Organic Compounds

  • Sample Preparation:

    • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, hexane) to a final concentration of approximately 1 mg/mL.

    • If necessary, perform derivatization to increase the volatility and thermal stability of the analyte.

    • Filter the sample through a 0.2 µm syringe filter to remove any particulate matter.

  • GC-MS System Configuration:

    • Gas Chromatograph:

      • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis or split mode for higher concentrations.

      • Injector Temperature: 250-280 °C.

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-1ms) is commonly used.

      • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a final temperature (e.g., 300 °C) at a rate of 10-20 °C/min.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.

      • Mass Analyzer: Quadrupole, ion trap, or time-of-flight (TOF).

      • Scan Range: A typical scan range is m/z 40-500.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

  • Data Acquisition:

    • Inject 1 µL of the prepared sample into the GC-MS system.

    • Acquire data in full scan mode to obtain the complete mass spectrum.

  • Data Analysis:

    • Identify the peak corresponding to your compound of interest in the total ion chromatogram (TIC).

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion and look for the characteristic isotopic patterns of chlorine and bromine.

    • Analyze the fragmentation pattern to confirm the structure of the compound.

    • Compare the obtained spectrum with a library of known spectra (e.g., NIST, Wiley) for confirmation.

Visualizations

TroubleshootingWorkflow start Start: Interpreting MS Data of Halogenated Compound check_isotope_pattern Observe Isotopic Pattern in Molecular Ion Region? start->check_isotope_pattern pattern_present Isotopic Pattern Present check_isotope_pattern->pattern_present Yes pattern_absent Isotopic Pattern Absent or Unclear check_isotope_pattern->pattern_absent No compare_ratios Compare Observed Ratios to Theoretical Values pattern_present->compare_ratios ratios_match Ratios Match compare_ratios->ratios_match Yes ratios_mismatch Ratios Do Not Match compare_ratios->ratios_mismatch No analyze_fragmentation Analyze Fragmentation Pattern for Structural Information ratios_match->analyze_fragmentation end_success Successful Identification analyze_fragmentation->end_success troubleshoot_signal Troubleshoot Signal Intensity and Resolution pattern_absent->troubleshoot_signal reacquire_data Re-acquire Data troubleshoot_signal->reacquire_data reacquire_data->check_isotope_pattern check_interferences Check for Overlapping Peaks or Detector Saturation ratios_mismatch->check_interferences check_interferences->reacquire_data

Caption: Troubleshooting workflow for interpreting mass spectrometry data.

FragmentationAnalysis start Start: Analyze Fragmentation molecular_ion Identify Molecular Ion (M+) start->molecular_ion check_halogen_loss Look for M-X or M-HX Peaks (X = Halogen) molecular_ion->check_halogen_loss halogen_loss_found Halogen Loss Confirmed check_halogen_loss->halogen_loss_found Yes halogen_loss_not_found No Halogen Loss check_halogen_loss->halogen_loss_not_found No check_alpha_cleavage Identify Alpha-Cleavage Fragments halogen_loss_found->check_alpha_cleavage alpha_cleavage_found Alpha-Cleavage Identified check_alpha_cleavage->alpha_cleavage_found Yes other_fragmentation Consider Other Fragmentation Pathways (e.g., Rearrangements) check_alpha_cleavage->other_fragmentation No propose_structure Propose Fragment Structures alpha_cleavage_found->propose_structure end_structure Elucidate Compound Structure propose_structure->end_structure halogen_loss_not_found->other_fragmentation other_fragmentation->propose_structure

Caption: Logical relationships in fragmentation pattern analysis.

References

Navigating the Synthesis of 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that may arise during the scale-up of this important pharmaceutical intermediate. As Senior Application Scientists, we understand that moving a synthesis from the lab bench to a larger scale introduces a unique set of challenges. This resource is structured to address these issues head-on, providing not just solutions, but also the scientific reasoning behind them.

Troubleshooting Guide: From Bench to Bulk

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during the synthesis of this compound.

Issue 1: Poor Regioselectivity in the Bromination of 4-Amino-2-(trifluoromethyl)benzonitrile

Question: During the bromination of 4-Amino-2-(trifluoromethyl)benzonitrile using N-Bromosuccinimide (NBS), I'm observing the formation of multiple brominated isomers, leading to a low yield of the desired this compound. How can I improve the regioselectivity?

Answer: This is a common challenge. The directing effects of the amino and trifluoromethyl groups can lead to a mixture of products. Here’s a breakdown of the causes and solutions:

  • Understanding the Directing Effects: The amino group is a strong activating, ortho-, para-director, while the trifluoromethyl group is a deactivating, meta-director. This combination can lead to bromination at the 3- and 5-positions. The desired product is the 5-bromo isomer.

  • Solvent Choice is Crucial: The polarity of the solvent can significantly influence the regioselectivity of bromination with NBS.[1]

    • Non-polar solvents like carbon tetrachloride (CCl₄) or dichloromethane (DCM) can favor the desired 5-bromo isomer.

    • Polar aprotic solvents such as N,N-Dimethylformamide (DMF) can sometimes lead to different selectivity and should be used with caution if isomer formation is an issue.[1]

  • Temperature Control: Running the reaction at a lower temperature can enhance selectivity by favoring the thermodynamically more stable product. Start the reaction at 0°C and allow it to slowly warm to room temperature.

  • Alternative Brominating Agents: While NBS is common, other reagents might offer better selectivity. Consider using:

    • Dibromohydantoin in the presence of an acid catalyst.[2][3]

    • H₂O₂-HBr system in water, which can be a greener alternative.[4]

  • Protecting the Amino Group: If regioselectivity remains poor, consider protecting the amino group as an acetamide. The acetyl group is still an ortho-, para-director but is less activating than the amino group, which can lead to more controlled bromination. The protecting group can be removed in a subsequent step.

Issue 2: Stalled or Low-Yielding Cyanation Reaction (Rosenmund-von Braun Reaction)

Question: I'm struggling with the conversion of this compound to the corresponding nitrile using copper(I) cyanide. The reaction is either incomplete or gives a low yield. What are the key parameters to optimize for a successful scale-up?

Answer: The Rosenmund-von Braun reaction can be sensitive, especially at larger scales.[5][6][7] Here are the critical factors to consider:

  • Reagent Quality: The purity of copper(I) cyanide is paramount. Impurities can poison the catalyst. Use freshly purchased, high-purity CuCN. Some sources suggest that green-colored CuCN has degraded and should not be used.

  • High Temperatures are Necessary: This reaction typically requires high temperatures, often refluxing in a high-boiling point solvent like DMF or nitrobenzene.[5][8] Ensure your reaction temperature is consistently maintained at the optimal level (often 140-160°C).

  • Solvent Purity and Degassing: Use anhydrous, high-purity DMF. It's also good practice to degas the solvent to remove oxygen, which can interfere with the reaction.

  • Work-up Procedure: The work-up of a Rosenmund-von Braun reaction can be challenging due to the formation of copper complexes.

    • A common method is to quench the reaction with an aqueous solution of ferric chloride and hydrochloric acid to break up the copper complexes.

    • Alternatively, a quench with aqueous sodium cyanide can be used, but this requires careful handling due to the toxicity of cyanide.

  • Alternative Palladium-Catalyzed Cyanation: If the Rosenmund-von Braun reaction continues to be problematic, consider a palladium-catalyzed cyanation using zinc cyanide (Zn(CN)₂). This method often proceeds under milder conditions and can have a broader functional group tolerance.

Issue 3: Difficulties with the Final Amination Step

Question: I am attempting a nucleophilic aromatic substitution to introduce the amino group at the end of the synthesis, but the reaction is slow and requires harsh conditions. Are there ways to facilitate this amination on a larger scale?

Answer: Introducing an amino group onto an electron-rich aromatic ring via nucleophilic substitution can be challenging. Here are some strategies to consider for scale-up:

  • Acid Catalysis: The amination of related heterocyclic systems has been shown to be promoted by the addition of a catalytic amount of acid, such as HCl.[9][10] The acid can protonate the ring system, making it more susceptible to nucleophilic attack.

  • Solvent Effects: While polar aprotic solvents are common, for some acid-catalyzed aminations, water has been shown to be an effective solvent.[9]

  • Temperature and Pressure: This reaction may require elevated temperatures and pressures to proceed at a reasonable rate. When scaling up, ensure your reactor is rated for the required conditions.

  • Alternative Synthetic Route: It is often more efficient to introduce the amino group earlier in the synthesis and carry it through the subsequent steps, as is common in many published routes for similar compounds.[2][3][11]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A widely recognized synthetic approach starts from m-trifluoromethyl fluorobenzene and proceeds through three main steps:

  • Positioning Bromination: Introduction of a bromine atom.

  • Cyano Group Displacement: Conversion of a suitable leaving group to a nitrile.

  • Aminolysis Substitution: Introduction of the amino group.[2][3]

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The primary safety concerns revolve around the reagents used:

  • Cyanides: Copper(I) cyanide and sodium cyanide are highly toxic. Handle with extreme caution in a well-ventilated area, and have a cyanide poisoning antidote kit readily available.

  • Brominating Agents: NBS and dibromohydantoin are irritants and should be handled with appropriate personal protective equipment.

  • High Temperatures and Pressures: Some steps may require elevated temperatures and pressures, which necessitates the use of properly rated equipment and adherence to safety protocols for high-pressure reactions.

Q3: How can I monitor the progress of these reactions effectively?

A3: A combination of analytical techniques is recommended:

  • Thin-Layer Chromatography (TLC): Useful for quick, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and the formation of products and byproducts. This is crucial for determining reaction completion and purity.

  • Gas Chromatography (GC): Can be used if the compounds are volatile and thermally stable.

Q4: What are the best practices for purifying the final product at scale?

A4: Purification of substituted benzonitriles can be challenging due to their physical properties.[12]

  • Recrystallization: If the product is a solid, recrystallization is often the most effective and scalable purification method. A solvent screen should be performed to identify the optimal solvent or solvent system.

  • Distillation: If the product is a high-boiling liquid, vacuum distillation can be effective.[12]

  • Column Chromatography: While effective at the lab scale, column chromatography can be expensive and time-consuming to scale up. It is typically used as a last resort for high-value products or when other methods fail.

Visualizing the Workflow

To aid in understanding the synthetic process, the following diagram illustrates a potential workflow for the synthesis of this compound.

G cluster_0 Step 1: Regioselective Bromination cluster_1 Step 2: Cyanation cluster_2 Alternative Route: Amination as Final Step Starting Material 4-Amino-2-(trifluoromethyl)benzonitrile Bromination Brominating Agent (e.g., NBS) Solvent (e.g., CCl4) Low Temperature Starting Material->Bromination Reaction Intermediate_1 This compound Bromination->Intermediate_1 Formation Intermediate_1_cyanation This compound Cyanation Cyanating Agent (e.g., CuCN or Zn(CN)2/Pd catalyst) High-Boiling Solvent (e.g., DMF) High Temperature Intermediate_1_cyanation->Cyanation Reaction Intermediate_2 4-Amino-2-(trifluoromethyl)benzene-1,5-dicarbonitrile Cyanation->Intermediate_2 Formation (Hypothetical) Bromo_Nitrile 5-Bromo-2-(trifluoromethyl)benzonitrile Amination Aminating Agent (e.g., NH3) Catalyst (e.g., Acid) High Temperature/Pressure Bromo_Nitrile->Amination Reaction Final_Product This compound Amination->Final_Product Formation

Caption: A conceptual workflow for the synthesis of this compound, highlighting key reaction steps and conditions.

Data Summary

Reaction StepKey ParametersPotential ChallengesRecommended Solutions
Bromination Reagent, Solvent, TemperaturePoor regioselectivity, Di- and tri-brominationUse non-polar solvents, low temperature, consider protecting the amino group.
Cyanation Reagent Purity, Temperature, SolventLow yield, stalled reaction, difficult work-upUse high-purity CuCN, ensure high temperature, consider Pd-catalyzed alternatives.
Amination Catalyst, Temperature, PressureSlow reaction, harsh conditions requiredUse acid catalysis, consider high pressure/temperature, or revise synthetic route.

Conclusion

The successful scale-up of this compound synthesis requires careful attention to reaction conditions and a thorough understanding of the potential challenges at each step. This guide provides a starting point for troubleshooting common issues. For further assistance, always refer to the primary literature and consider consulting with a process chemistry expert.

References

managing exothermic reactions during synthesis of substituted benzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Synthesis of Substituted Benzonitriles. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on managing exothermic reactions during the synthesis of this important class of compounds. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help ensure the safety and success of your experiments.

Frequently Asked questions (FAQs)

Q1: What is the primary cause of strong exotherms during the synthesis of substituted benzonitriles?

A1: The primary cause of significant heat generation depends on the synthetic route. For instance, in the Sandmeyer reaction, the decomposition of the diazonium salt is highly exothermic. In nucleophilic aromatic substitution reactions to introduce the cyano group, the formation of the new carbon-carbon bond is a key exothermic step. The ammoxidation of toluene to produce benzonitrile is also a highly exothermic process, with a heat of reaction of -256 kJ/mol.[1]

Q2: What are the most critical parameters to monitor and control to prevent a runaway reaction?

A2: The three most critical parameters to control are:

  • Reaction Temperature: This must be kept within a narrow, predetermined range. Uncontrolled temperature increases can lead to a rapid acceleration of the reaction rate.[2]

  • Rate of Reagent Addition: The limiting reagent should be added slowly and at a controlled rate to ensure that the heat generated can be effectively removed by the cooling system.[2]

  • Stirring Efficiency: Vigorous and efficient stirring is crucial for maintaining a homogenous temperature throughout the reaction mixture and preventing the formation of localized "hot spots."[2]

Q3: What are the immediate signs of a potential thermal runaway, and what is the emergency response?

A3: Key indicators of an impending thermal runaway include a sudden, rapid increase in temperature that does not respond to cooling, an unexpected increase in pressure, and vigorous gas evolution.[3]

Emergency Response:

  • Stop Reagent Addition: Immediately cease the addition of any reagents.[3]

  • Maximize Cooling: Increase the cooling to the reactor by lowering the temperature of the cooling bath or adding more coolant (e.g., dry ice).[3]

  • Alert Personnel and Evacuate: Inform colleagues of the situation and evacuate the immediate area.[3]

  • Activate Quench System: If a pre-planned quenching system is in place, activate it according to your standard operating procedure.[3]

Troubleshooting Guides

Method 1: The Sandmeyer Reaction

Problem: Low yield and formation of numerous side products.

Probable Cause Recommended Solution
Incomplete Diazotization: The formation of the diazonium salt is incomplete.Ensure the temperature is maintained between 0-5 °C during the addition of sodium nitrite.[4] Use starch-iodide paper to test for a slight excess of nitrous acid, indicating complete diazotization.[5]
Decomposition of Diazonium Salt: The diazonium salt is thermally unstable and decomposes before reacting with the cyanide source.Use the diazonium salt immediately after its preparation and ensure it is kept cold.[4] Avoid allowing the temperature to rise above the recommended range.
Side Reactions: The diazonium salt may react with water to form phenols or couple with unreacted aniline to form colored azo compounds.[5]Maintain a low temperature and ensure the efficient and rapid conversion of the diazonium salt in the cyanation step.[5]
Inactive Copper(I) Cyanide: The CuCN catalyst may be of poor quality or has been deactivated.Use freshly prepared or high-quality copper(I) cyanide. Ensure the pH of the reaction is appropriately controlled.[4]
Method 2: Rosenmund-von Braun Reaction

Problem: The reaction is sluggish or gives a low yield of the desired benzonitrile.

Probable Cause Recommended Solution
High Reaction Temperature: The required high temperatures (150-250 °C) can lead to the decomposition of starting materials and products.[6]Consider using a modern, ligand-promoted protocol (e.g., with L-proline) that allows for lower reaction temperatures (80-120 °C).[6]
Poor Solvent Choice: The solvent may not be suitable for the reaction.Polar, high-boiling solvents like DMF, nitrobenzene, or pyridine are typically used.[7] DMF has been shown to be an effective medium for L-proline-promoted reactions.[6]
Substrate Incompatibility: Certain functional groups on the aryl halide may interfere with the reaction.While modern protocols have improved functional group tolerance, highly reactive groups may still cause side reactions.[6]
Difficult Product Purification: The use of excess copper cyanide and a high-boiling solvent can make product isolation challenging.[7]Follow a rigorous workup procedure, which may involve treatment with aqueous ammonia or alkali metal cyanides to dissolve copper salts, followed by extraction and distillation or chromatography.[8]
Method 3: Palladium-Catalyzed Cyanation

Problem: Low or no conversion of the aryl halide to the benzonitrile.

Probable Cause Recommended Solution
Catalyst Deactivation: The palladium catalyst can be poisoned by the cyanide anion.[9]Use a palladacycle precatalyst to prevent poisoning during the formation of the active catalyst.[9] The use of K₄[Fe(CN)₆] as a non-toxic and less inhibiting cyanide source can also be beneficial.[10]
Poor Ligand Choice: The phosphine ligand may not be optimal for the specific substrate.A variety of biaryl phosphine ligands have been developed for this reaction.[11] Screening different ligands may be necessary to find the most effective one for your system.
Anhydrous Conditions Not Maintained: The presence of water can interfere with the reaction, especially when using certain cyanide sources.Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Substrate is an Aryl Chloride: Aryl chlorides are generally less reactive than aryl bromides or iodides.Use a highly active catalyst system, such as a palladacycle, which has been shown to be effective for the cyanation of aryl chlorides at low catalyst loadings.[9][12]

Data Presentation

Table 1: Comparative Yields for the Synthesis of Substituted Benzonitriles
Starting MaterialProductSynthesis MethodYield (%)
4-Nitroaniline4-NitrobenzonitrileSandmeyer Reaction93%[13]
4-Bromoaniline4-BromobenzonitrileSandmeyer Reaction75%[13]
4-Bromoanisole4-MethoxybenzonitrileRosenmund-von Braun85%[8]
4-Iodotoluene4-MethylbenzonitrileRosenmund-von Braun90%[8]
4-BromobenzonitrileTerephthalonitrilePd-Catalyzed Cyanation95%[8]
3-Bromoanisole3-MethoxybenzonitrilePd-Catalyzed Cyanation88%[8]
4-Chlorobenzaldehyde4-ChlorobenzonitrileOne-pot from aldehyde88%[14]
Table 2: Thermochemical Data for Selected Benzonitrile Syntheses
ReactionHeat of Reaction (ΔH)Adiabatic Temperature Rise (ΔT_ad)Heat Capacity (Cp)
Ammoxidation of Toluene-256 kJ/mol[1]Data not availableData not available
Dehydration of BenzamideExothermic[4]Data not availableData not available
Sandmeyer ReactionExothermic[5]Data not availableData not available

Note: Specific calorimetric data for many laboratory-scale benzonitrile syntheses are not widely published. It is highly recommended to perform a calorimetric analysis (e.g., using DSC or reaction calorimetry) for any new or scaled-up process.

Experimental Protocols

Protocol 1: Sandmeyer Synthesis of 4-Chlorobenzonitrile

This protocol is adapted from established literature procedures.[8]

Part A: Diazotization

  • In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 4-chloroaniline in an aqueous solution of hydrochloric acid.

  • Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature between 0 and 5 °C.

  • Continue stirring for an additional 30 minutes to ensure the complete formation of the diazonium salt.

Part B: Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide.

  • Slowly add the cold diazonium salt solution from Part A to the copper(I) cyanide solution. Vigorous stirring is essential.

  • Control the rate of addition to maintain the reaction temperature within a safe, predetermined range. The reaction is exothermic and will evolve nitrogen gas.

  • After the addition is complete, the reaction may be gently warmed to ensure completion.

  • The product can be isolated by steam distillation or solvent extraction, followed by purification.

Protocol 2: Palladium-Catalyzed Cyanation of an Aryl Bromide

This protocol is a general representation of a ligand-free palladium-catalyzed cyanation.[15]

  • To a 25 mL flask, add the aryl bromide (6 mmols), N,N-dimethylacetamide (DMAC, 10 mL), K₄[Fe(CN)₆]·3H₂O (557 mg, 1.32 mmols), and sodium carbonate (636 mg, 6 mmols).

  • Add palladium(II) acetate (Pd(OAc)₂) (0.1-0.5 mol %).

  • Evacuate the flask and backfill with an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture, dilute with a suitable organic solvent, and wash with water and brine.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Mandatory Visualization

Exotherm_Troubleshooting_Workflow start Unexpected Temperature Rise stop_reagent Immediately Stop Reagent Addition start->stop_reagent enhance_cooling Enhance Cooling System stop_reagent->enhance_cooling check_stirring Verify Stirring Efficiency enhance_cooling->check_stirring temp_stabilized Temperature Stabilized? check_stirring->temp_stabilized resume_slowly Resume Addition at Slower Rate temp_stabilized->resume_slowly Yes temp_rising Temperature Still Rising? temp_stabilized->temp_rising No continue_monitoring Continue Monitoring resume_slowly->continue_monitoring continue_monitoring->start emergency_quench Execute Emergency Quench and Evacuate temp_rising->emergency_quench Yes investigate Investigate Root Cause (Post-Mortem) temp_rising->investigate No, but unstable emergency_quench->investigate

Caption: Troubleshooting workflow for an unexpected exotherm.

Exotherm_Control_Logic cluster_params Controllable Parameters cluster_outputs System Response reagent_rate Reagent Addition Rate heat_gen Rate of Heat Generation reagent_rate->heat_gen cooling_temp Cooling Bath Temperature heat_rem Rate of Heat Removal cooling_temp->heat_rem stirring_speed Stirring Speed stirring_speed->heat_rem concentration Reactant Concentration concentration->heat_gen safe_operation Safe Operation (Heat Removal >= Heat Generation) heat_gen->safe_operation runaway Thermal Runaway (Heat Generation > Heat Removal) heat_gen->runaway heat_rem->safe_operation heat_rem->runaway

Caption: Logical relationship between parameters and exotherm control.

Sandmeyer_Workflow cluster_diazotization Part A: Diazotization (0-5°C) cluster_cyanation Part B: Cyanation (Controlled Temp) start Charge Aniline and HCl cool1 Cool to 0°C start->cool1 add_nitrite Slowly Add NaNO₂(aq) cool1->add_nitrite stir1 Stir for 30 min at 0-5°C add_nitrite->stir1 diazonium_salt Cold Diazonium Salt Solution stir1->diazonium_salt add_diazonium Slowly Add Diazonium Salt diazonium_salt->add_diazonium prep_cucn Prepare CuCN Solution prep_cucn->add_diazonium monitor Monitor Temp & N₂ Evolution add_diazonium->monitor complete Warm to Complete Reaction monitor->complete workup Isolate & Purify Product complete->workup

Caption: Experimental workflow for a safe Sandmeyer synthesis.

References

Validation & Comparative

spectroscopic comparison of substituted benzonitrile derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Spectroscopic Comparison of Substituted Benzonitrile Derivatives

This guide offers a detailed comparative analysis of substituted benzonitrile derivatives using fundamental spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document provides objective experimental data to illustrate how substituents influence the spectral characteristics of the benzonitrile scaffold.

Spectroscopic analysis is a cornerstone of chemical synthesis and drug development, essential for the verification of molecular structure and purity.[1] For aromatic compounds like benzonitriles, these methods reveal how different functional groups alter the electronic environment of the molecule, leading to unique and predictable spectral fingerprints.[1]

Comparative Spectroscopic Data

The electronic and structural effects of various substituents on the benzonitrile core are evident in their spectroscopic data. The following tables summarize key quantitative data for a selection of substituted benzonitriles compared to the parent benzonitrile molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy Data

UV-Vis spectroscopy provides information on the electronic transitions within a molecule. The primary absorption band in benzonitrile, occurring at 224 nm, is a π→π* transition within the benzene ring.[2] A weaker, secondary band is observed at 271 nm.[2] The position and intensity of these bands are sensitive to the nature of the substituent on the aromatic ring.

Compoundλ_max (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Solvent
Benzonitrile22413,000[2]Water
2711,000[2]Water
Substituted BenzonitrilesData not available in search resultsData not available in search results

Note: Specific UV-Vis data for the substituted derivatives discussed in this guide were not available in the provided search results. Generally, electron-donating groups tend to cause a bathochromic (red) shift, while electron-withdrawing groups cause a hypsochromic (blue) shift of the primary absorption bands.

Fourier-Transform Infrared (FT-IR) Spectroscopy Data

IR spectroscopy is a powerful tool for identifying functional groups. The most characteristic feature in the IR spectrum of a benzonitrile derivative is the sharp, intense absorption band corresponding to the nitrile (-C≡N) stretching vibration, which typically appears around 2230 cm⁻¹.[1] The presence of a hydroxyl group (-OH) is easily identified by a characteristic broad O-H stretching band around 3300-3500 cm⁻¹.[1]

CompoundKey Vibrational Frequencies (cm⁻¹)
ν(C≡N) Other Key Bands
Benzonitrile~2230[1]3066-3078 (Aromatic C-H stretch)[3]
3-Bromo-4-hydroxybenzonitrile~2230~3300-3500 (Broad, O-H stretch)[1]
Benzonitrile Cation2130 ± 1(Cationic species)[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure and the electronic environment of individual atoms. Substituents on the benzonitrile ring cause predictable changes in the chemical shifts of the aromatic protons and carbons.

Table 1: ¹H NMR Spectral Data Comparison

CompoundAromatic Protons (δ, ppm)MultiplicityCoupling Constant (J, Hz)Solvent
4-Amino-2-(trifluoromethyl)benzonitrile7.66d8.5DMSO-d₆[5]
7.04d2.0DMSO-d₆[5]
6.85dd8.5, 2.0DMSO-d₆[5]
3-(trifluoromethoxy)benzonitrile7.50 - 7.80m-CDCl₃[5]
3-Bromo-4-methoxybenzonitrile----
3-Bromo-4-hydroxybenzonitrile----
Benzonitrile7.56 - 7.78m-D₂O[6]

Note: Specific peak assignments for 3-Bromo derivatives were not detailed in the search results.

Table 2: ¹³C NMR Spectral Data Comparison

CompoundAromatic Carbons (δ, ppm)Solvent
Benzonitrile131.89, 135.11, 136.20D₂O[6]
4-Amino-2-(trifluoromethyl)benzonitrileData not available in search resultsDMSO-d₆
3-(trifluoromethoxy)benzonitrileData not available in search resultsCDCl₃

Note: Comprehensive ¹³C NMR data for the substituted examples were not available in the provided search results.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of benzonitrile derivatives.

UV-Visible Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the benzonitrile derivative in a UV-transparent solvent (e.g., ethanol, water, or hexane). Concentrations are typically in the micromolar (10⁻⁶ M) to millimolar (10⁻³ M) range.

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition : Record the spectrum over a range of 200-400 nm. Use a cuvette containing the pure solvent as a reference. The instrument measures absorbance (A) as a function of wavelength (λ). The molar absorptivity (ε) can be calculated using the Beer-Lambert law, A = εlc, where l is the path length and c is the concentration.[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr).

  • Instrumentation : Use a Fourier-Transform Infrared spectrophotometer.

  • Data Acquisition : Scan the sample over the mid-infrared range, typically 4000-400 cm⁻¹. The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not provided in the solvent.

  • Instrumentation : Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra. For ¹H NMR, parameters such as spectral width, acquisition time, and number of scans are optimized. For ¹³C NMR, a greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the characterization of a synthesized benzonitrile derivative.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation start Start: Synthesis of Derivative purification Purification (e.g., Chromatography, Recrystallization) start->purification analysis Sample Preparation purification->analysis uv_vis UV-Vis Spectroscopy analysis->uv_vis ftir FT-IR Spectroscopy analysis->ftir nmr NMR Spectroscopy (¹H, ¹³C) analysis->nmr data_interp Spectral Data Interpretation uv_vis->data_interp ftir->data_interp nmr->data_interp structure_confirm Structure Confirmation data_interp->structure_confirm end_node End: Characterized Compound structure_confirm->end_node

Caption: General workflow for spectroscopic characterization.

Conclusion

The comparative analysis of substituted benzonitriles using UV-Vis, FT-IR, and NMR spectroscopy provides invaluable insights into their molecular structure and electronic properties. Minor modifications to the substituent on the aromatic ring lead to distinct and identifiable changes in the corresponding spectra.[1] For instance, the nitrile group provides a sharp and strong IR absorption band, while hydroxyl and methoxy groups introduce unique signals in both IR and NMR spectra.[1][7] This systematic approach is fundamental for the unambiguous characterization, quality control, and rational design of new benzonitrile derivatives for applications in pharmaceutical and materials science.

References

A Comparative Guide to the Reactivity of Bromo- vs. Chloro-Substituted Benzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the choice of starting materials is paramount to the success of a reaction. Halogenated benzonitriles are versatile building blocks, but the seemingly subtle difference between a bromo and a chloro substituent can have profound implications for reaction outcomes, rates, and overall efficiency. This guide provides an in-depth technical comparison of the reactivity of bromo- versus chloro-substituted benzonitriles, supported by mechanistic insights and experimental data, to empower researchers in making informed decisions for their synthetic strategies.

Core Chemical Principles: C-Br vs. C-Cl Bonds

The fundamental differences in reactivity between bromobenzonitriles and chlorobenzonitriles are rooted in the intrinsic properties of the carbon-halogen bond.

  • Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond.[1] This is a critical factor in reactions where the cleavage of this bond is part of the rate-determining step, such as in many transition-metal-catalyzed cross-coupling reactions. The lower BDE of the C-Br bond means less energy is required to break it, often leading to faster reaction rates.[1] For instance, the experimental BDE for bromobenzene is approximately 82.6 kcal/mol, whereas for chlorobenzene, it is significantly higher at 97.6 kcal/mol.[2]

  • Electronegativity and Polarizability: Chlorine is more electronegative than bromine, leading to a more polarized C-Cl bond. However, the C-Br bond is more polarizable. This difference in polarizability can influence the interaction of the aryl halide with a metal catalyst, with the "softer" C-Br bond often facilitating faster oxidative addition.[1]

These fundamental properties manifest in distinct reactivity patterns across different classes of chemical reactions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a key transformation for aryl halides, particularly those activated by electron-withdrawing groups like the nitrile (-CN) group.[3][4] The nitrile group, when positioned ortho or para to the halogen, strongly activates the ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex.[4][5]

Mechanism and Reactivity Trends:

The SNAr mechanism is a two-step process:

  • Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is typically the rate-determining step.[6]

  • Leaving Group Departure: The leaving group is eliminated, and the aromaticity of the ring is restored.[6]

Interestingly, the reactivity order for halogens in SNAr reactions is often the reverse of what is observed in SN1 and SN2 reactions: F > Cl ≈ Br > I .[3][4] This counterintuitive trend is because the cleavage of the carbon-halogen bond occurs after the rate-determining step.[4] The dominant factor influencing the reaction rate is the stability of the Meisenheimer complex. The more electronegative the halogen, the more it stabilizes the developing negative charge in the ring through its inductive effect, thereby lowering the activation energy of the first step.[6][7]

Therefore, for nucleophilic aromatic substitution reactions, chlorobenzonitriles are generally more reactive than bromobenzonitriles .

Diagram: SNAr Mechanism on a Halogenated Benzonitrile

SNAr_Mechanism Reactants Halobenzonitrile + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Intermediate Step 1: Nucleophilic Attack (Rate-Determining) Product Substituted Benzonitrile + Halide (X⁻) Intermediate->Product Step 2: Leaving Group Departure (Fast)

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Transition-Metal-Catalyzed Cross-Coupling Reactions

In contrast to SNAr reactions, the reactivity of halobenzonitriles in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, is primarily dictated by the ease of C-X bond cleavage.

Mechanism and Reactivity Trends:

These reactions typically proceed through a catalytic cycle involving three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide. This is often the rate-limiting step of the cycle.[1][8][9]

  • Transmetalation (for Suzuki, etc.) or Migratory Insertion (for Heck): The second coupling partner is introduced to the palladium center.

  • Reductive Elimination: The coupled product is formed, and the palladium(0) catalyst is regenerated.[8][9]

The general reactivity order for aryl halides in these reactions is I > Br > OTf >> Cl .[1][10] This trend directly correlates with the carbon-halogen bond dissociation energies. The weaker C-Br bond undergoes oxidative addition more readily than the stronger C-Cl bond.[1][11]

Consequently, for most palladium-catalyzed cross-coupling reactions, bromobenzonitriles are significantly more reactive than chlorobenzonitriles . This often translates to the need for milder reaction conditions (e.g., lower temperatures, less active catalysts) and can result in higher yields for bromo-substituted substrates.[12] However, recent advancements in ligand design have led to the development of highly active palladium catalysts capable of efficiently activating the more challenging C-Cl bond, making chlorobenzonitriles increasingly viable and economically attractive substrates.[13]

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ ArX Ar-X (Benzonitrile) ArPdX Ar-Pd(II)-X L₂ Organoboron R-B(OH)₂ ArPdR Ar-Pd(II)-R L₂ ArPdR->Pd0 Product Ar-R ArPdR->Product Reductive Elimination ArX->ArPdX Oxidative Addition (Rate-Limiting) Organoboron->ArPdR Transmetalation (Base)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Experimental Data

The following table summarizes typical observations from the literature, illustrating the general reactivity trends. Note that specific reaction conditions, including the choice of catalyst, ligand, base, and solvent, can significantly influence the outcome.

Reaction TypeBromo-benzonitrileChloro-benzonitrileKey Takeaway
Suzuki-Miyaura Coupling High yields at lower temperatures (e.g., 80 °C) with standard Pd catalysts.Often requires higher temperatures (>100 °C), more active (and expensive) ligands, and longer reaction times.[12]Bromo-derivatives are more reactive due to the lower C-Br bond dissociation energy, facilitating the rate-limiting oxidative addition step.[1]
Buchwald-Hartwig Amination Generally good to excellent yields with a variety of amine coupling partners under standard conditions.[14][15]Can be challenging, often necessitating the use of specialized, bulky, electron-rich phosphine ligands to achieve comparable yields.[16]Similar to Suzuki coupling, the oxidative addition to the C-Br bond is more facile.
Nucleophilic Aromatic Substitution (SNAr) Slower reaction rates compared to the chloro-analog under identical conditions.Faster reaction rates due to the greater inductive stabilization of the Meisenheimer intermediate by the more electronegative chlorine atom.[7]Chlorine's higher electronegativity accelerates the rate-determining nucleophilic attack.

Experimental Protocols

Representative Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol provides a general framework for comparing the reactivity of a bromo- vs. a chloro-benzonitrile.

  • Reaction Setup: To two separate oven-dried reaction vessels equipped with magnetic stir bars, add the aryl halide (4-bromobenzonitrile or 4-chlorobenzonitrile, 1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) to each vessel.

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1, 5 mL) to each vessel.

  • Reaction Execution: Seal the vessels and heat the reaction mixtures to a specified temperature (e.g., 80-100 °C).

  • Monitoring and Analysis: Monitor the progress of each reaction by TLC or GC-MS at regular intervals (e.g., every hour) to compare the rate of consumption of the starting materials.

  • Work-up and Purification: Upon completion, cool the reactions to room temperature, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Diagram: Comparative Experimental Workflow

Workflow cluster_bromo Reaction A: Bromobenzonitrile cluster_chloro Reaction B: Chlorobenzonitrile start Start: Parallel Reaction Setup setup_bromo 1. Add Reagents: 4-Bromobenzonitrile, Boronic Acid, Base, Catalyst start->setup_bromo setup_chloro 1. Add Reagents: 4-Chlorobenzonitrile, Boronic Acid, Base, Catalyst start->setup_chloro react_bromo 2. Heat to 80-100 °C setup_bromo->react_bromo monitor_bromo 3. Monitor by GC-MS react_bromo->monitor_bromo analysis 4. Comparative Analysis: Reaction Rates & Yields monitor_bromo->analysis react_chloro 2. Heat to 80-100 °C setup_chloro->react_chloro monitor_chloro 3. Monitor by GC-MS react_chloro->monitor_chloro monitor_chloro->analysis

Caption: Workflow for a comparative reactivity study.

Conclusion and Practical Recommendations

The choice between a bromo- and a chloro-substituted benzonitrile is a critical decision that balances reactivity against substrate cost and availability.

  • For transition-metal-catalyzed cross-coupling reactions , bromobenzonitriles are the substrates of choice for achieving high reactivity under mild conditions. They are ideal for complex, late-stage functionalizations where reaction efficiency is paramount.

  • For nucleophilic aromatic substitution reactions , chlorobenzonitriles offer a reactivity advantage, potentially leading to faster reactions and higher yields.

  • Economic Considerations: Aryl chlorides are generally less expensive and more widely available than their bromo counterparts. For large-scale industrial processes, the development of a robust protocol using a chlorobenzonitrile, despite the potentially more challenging reaction conditions, can offer significant cost savings.

Ultimately, the optimal choice depends on the specific transformation, the scale of the synthesis, and the available catalytic systems. A thorough understanding of the underlying mechanistic principles governing the reactivity of these valuable synthetic intermediates is essential for successful and efficient molecular construction.

References

Uncharted Territory: The Biological Activity of 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile Remains Undisclosed

Author: BenchChem Technical Support Team. Date: December 2025

Despite its availability from chemical suppliers and its presence in chemical databases, a comprehensive public profile of the biological activity of 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile, and a comparative analysis against its structural analogs, remains elusive. Extensive searches of scientific literature and patent databases have yielded no specific experimental data on this compound's biological effects, precluding the creation of a detailed comparison guide for researchers and drug development professionals.

The PubChem database provides basic physicochemical properties and safety information for this compound, but critically, lacks any curated data on its biological activity or mechanism of action. This absence of information extends to peer-reviewed research articles and patents, where this specific compound is not featured in studies that would typically include structure-activity relationship (SAR) analyses.

While the broader class of substituted benzonitriles, particularly those bearing trifluoromethyl and amino groups, has been a subject of interest in medicinal chemistry, especially in the context of kinase inhibitors for oncology, no public records specifically detail the performance of this compound. Patents in the field of kinase inhibitors often disclose large libraries of related compounds and their corresponding biological data, such as IC50 values against various enzymes. However, a thorough review of relevant patents has not revealed the inclusion of this particular molecule or a direct comparison with its close analogs.

This lack of publicly available data makes it impossible to fulfill the requirements of a comparative guide, which would necessitate:

  • Quantitative Data Presentation: Summarized tables of biological activity (e.g., IC50, EC50, Ki values) for the target compound and its analogs are not available.

  • Experimental Protocols: Without published studies, the detailed methodologies for any biological assays performed on this compound cannot be provided.

  • Signaling Pathway and Workflow Visualization: The absence of data on the compound's mechanism of action prevents the creation of diagrams illustrating its effects on cellular signaling or experimental workflows.

Trifluoromethyl Benzonitriles: A Comparative Guide to their Structure-Activity Relationship as Potent TRPV1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the structure-activity relationship (SAR) of trifluoromethyl benzonitrile derivatives, focusing on their potent antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This document outlines key structural modifications that influence inhibitory activity, presents comparative data with non-fluorinated analogs, and provides detailed experimental protocols for the assays cited.

The trifluoromethyl (-CF3) group is a cornerstone in modern medicinal chemistry, renowned for its ability to enhance a molecule's metabolic stability, binding affinity, and overall potency. In the context of benzonitrile scaffolds, the trifluoromethyl moiety has been instrumental in the development of highly effective TRPV1 antagonists. TRPV1 is a non-selective cation channel that plays a crucial role in pain perception, making it a significant target for analgesic drug development.

Comparative Analysis of 2-Substituted 4-(Trifluoromethyl)benzonitrile Derivatives

A systematic exploration of substitutions at the 2-position of the 4-(trifluoromethyl)benzonitrile core has revealed critical insights into the SAR for TRPV1 antagonism. The inhibitory activity is typically evaluated by measuring the inhibition of capsaicin-induced activation of the TRPV1 channel, with potency often expressed as the inhibitory constant (Ki).

Data Presentation: In Vitro Activity of 2-Substituted 4-(Trifluoromethyl)benzonitrile Analogs as TRPV1 Antagonists

The following table summarizes the in vitro activity of a series of 2-substituted 4-(trifluoromethyl)benzonitrile derivatives against human TRPV1 (hTRPV1) activated by 100 nM capsaicin. The data is compiled from a study by Kim et al. (2010).

Compound ID2-SubstituenthTRPV1 Kᵢ (nM)[1]
8 Dipropylamino0.3
43 2-Benzylamino0.3
44S (S)-2-(1-Phenylethyl)amino0.3
45 Benzylthio0.5
9 Piperidin-1-yl2.1
10 Azepan-1-yl1.8
11 Azocan-1-yl2.4
46 4-Fluorobenzylthio1.2
47 4-Chlorobenzylthio1.5
48 4-Methylbenzylthio1.3
49 (Furan-2-yl)methylthio8.9

Key SAR Observations:

  • Amino Substituents: Tertiary amines at the 2-position generally exhibit excellent antagonism. The dipropylamine derivative (8 ) is highly potent with a Kᵢ of 0.3 nM.[1] Cyclic amines such as piperidinyl (9 ), azepanyl (10 ), and azocanyl (11 ) also show strong antagonism.[1]

  • Benzylamino and Benzylthio Substituents: The presence of a benzyl group, either as a benzylamino (43 ) or benzylthio (45 ) substituent, leads to outstanding potency.[1] Stereochemistry plays a crucial role, as demonstrated by the (S)-isomer of the 2-(1-phenylethyl)amino derivative (44S ), which is significantly more active than its (R)-counterpart.[1]

  • Substitutions on the Benzyl Ring: Modifications to the phenyl ring of the benzylthio group generally result in slightly reduced potency compared to the unsubstituted analog (45 ).[1]

Comparison with Non-Trifluoromethylated Alternatives

To understand the contribution of the trifluoromethyl group, it is essential to compare the activity of these compounds with their non-fluorinated benzonitrile counterparts or other classes of TRPV1 antagonists. While a direct head-to-head comparison within the same study is not always available, data from other studies on non-fluorinated benzonitrile TRPV1 antagonists can provide valuable context. For instance, certain non-fluorinated benzonitriles have also been investigated as TRPV1 antagonists, though often with lower potency compared to their trifluoromethylated analogs.

Experimental Protocols

Synthesis of 2-Substituted 4-(Trifluoromethyl)benzonitriles

A library of 2-substituted 4-(trifluoromethyl)benzonitriles can be synthesized starting from commercially available 2-chloro-4-(trifluoromethyl)benzonitrile.[1]

General Procedure for Amination (Method A):

  • A mixture of 2-chloro-4-(trifluoromethyl)benzonitrile (1.00 mmol), the appropriate amine (2.00 mmol), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.5 mmol) are dissolved in 1,4-dioxane (8 ml).

  • The mixture is stirred for 12 hours at 50 °C.

  • The reaction is quenched with water and extracted twice with ethyl acetate (EtOAc).

  • The combined organic extracts are dried over MgSO₄, filtered, and concentrated in vacuo.

  • The residue is purified by flash column chromatography on silica gel.[1]

General Procedure for Thiolation (Method E):

  • A mixture of 2-chloro-4-(trifluoromethyl)benzonitrile (1.00 mmol), the appropriate thiol (3.00 mmol), 18-crown-6-ether (catalytic amount), and potassium carbonate (2.00 mmol) are dissolved in acetonitrile (3 ml).

  • The mixture is refluxed for 12 hours and then cooled to room temperature.

  • The mixture is quenched by adding water and extracted with EtOAc.

  • The extracted organic compound is dried over MgSO₄, filtered, and concentrated in vacuo.

  • The residue is purified by flash column chromatography on silica gel.[1]

In Vitro TRPV1 Antagonism Assay

The potency of the synthesized compounds as TRPV1 antagonists is determined by their ability to inhibit the activation of the channel by capsaicin.

Protocol for Measuring Inhibition of Capsaicin-Induced TRPV1 Activation:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human TRPV1 are cultured in appropriate media.

  • Calcium Influx Assay:

    • Cells are seeded in 96-well plates and grown to confluence.

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution.

    • The test compound (antagonist) at various concentrations is pre-incubated with the cells for a defined period (e.g., 15 minutes).

    • The plate is then placed in a fluorescence plate reader.

    • Capsaicin (agonist) is added to the wells at a final concentration that elicits a submaximal response (e.g., 100 nM).

    • The increase in intracellular calcium concentration is measured as an increase in fluorescence intensity.

  • Data Analysis:

    • The fluorescence signal is recorded over time.

    • The inhibitory effect of the test compound is calculated as the percentage reduction in the capsaicin-induced fluorescence signal compared to the control (vehicle-treated) wells.

    • IC₅₀ values (the concentration of antagonist that inhibits 50% of the capsaicin response) are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

    • Kᵢ values can be calculated from the IC₅₀ values using the Cheng-Prusoff equation, which requires knowledge of the capsaicin concentration and its affinity for the receptor.

Visualizations

Logical Relationship of SAR for 2-Substituted 4-(Trifluoromethyl)benzonitriles as TRPV1 Antagonists

SAR_Logic cluster_scaffold Core Scaffold cluster_substituents Substituents at 2-Position cluster_activity TRPV1 Antagonist Potency Scaffold 4-(Trifluoromethyl)benzonitrile Amine Tertiary Amines (e.g., Dipropylamino) Scaffold->Amine Substitution CyclicAmine Cyclic Amines (e.g., Piperidinyl) Scaffold->CyclicAmine Substitution Benzyl Benzyl Groups (Amino or Thio) Scaffold->Benzyl Substitution High High Potency (Ki < 1 nM) Amine->High Moderate Moderate Potency (1 nM < Ki < 10 nM) CyclicAmine->Moderate SubstitutedBenzyl Substituted Benzylthio Benzyl->SubstitutedBenzyl Modification Benzyl->High SubstitutedBenzyl->Moderate

Caption: SAR logic for 2-substituted 4-(trifluoromethyl)benzonitriles as TRPV1 antagonists.

Experimental Workflow for Evaluating TRPV1 Antagonists

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assay In Vitro Assay cluster_analysis Data Analysis Start 2-Chloro-4-(trifluoromethyl)benzonitrile Reaction Substitution Reaction (Amination or Thiolation) Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Analogs Synthesized Analogs Purification->Analogs Incubation Pre-incubation with Analog Analogs->Incubation Cells hTRPV1-expressing HEK293 Cells Loading Calcium Dye Loading Cells->Loading Loading->Incubation Activation Capsaicin Addition Incubation->Activation Measurement Fluorescence Measurement Activation->Measurement Calculation Calculate % Inhibition Measurement->Calculation Curve Generate Dose-Response Curve Calculation->Curve IC50 Determine IC50/Ki Curve->IC50

Caption: Experimental workflow for the synthesis and evaluation of TRPV1 antagonists.

References

Comparative Guide to the Synthesis and HPLC Validation of 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development and organic synthesis, the efficient and reliable production of key chemical intermediates is paramount. This guide provides a comparative analysis of two potential synthetic routes for 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile, a valuable building block in medicinal chemistry. The guide also details a standardized High-Performance Liquid Chromatography (HPLC) method for the validation of the final product's purity.

Comparison of Synthetic Routes

Two primary synthetic strategies for this compound are outlined below. Route A involves the bromination of a commercially available precursor, while Route B builds the molecule from a brominated starting material.

Table 1: Comparison of Proposed Synthetic Routes

ParameterRoute A: Electrophilic BrominationRoute B: Sandmeyer Cyanation
Starting Material 4-Amino-2-(trifluoromethyl)benzonitrile4-Bromo-2-(trifluoromethyl)aniline
Key Transformation Electrophilic Aromatic Substitution (Bromination)Diazotization followed by Sandmeyer Reaction
Potential Advantages Potentially shorter synthesis, high selectivity due to activating amino group.Utilizes a potentially more accessible starting material.
Potential Challenges Control of regioselectivity to avoid di- or tri-bromination.Handling of diazonium salts which can be unstable. Use of cyanide salts requires stringent safety protocols.
Reported Precursor Yield 73-75% (for 4-amino-2-(trifluoromethyl)benzonitrile)[1]81% (for a related diamine synthesis)[2]
Reported Precursor Purity >99% by HPLC (for 4-amino-2-(trifluoromethyl)benzonitrile)[1][3]99% by HPLC (for a related diamine synthesis)[2]

Experimental Protocols

The following are detailed experimental protocols for the proposed synthetic routes and the subsequent HPLC validation.

Route A: Synthesis via Electrophilic Bromination

This route starts with the bromination of 4-Amino-2-(trifluoromethyl)benzonitrile.

Step 1: Bromination of 4-Amino-2-(trifluoromethyl)benzonitrile

  • Dissolve 4-Amino-2-(trifluoromethyl)benzonitrile (1 equivalent) in a suitable solvent such as acetic acid or a chlorinated solvent (e.g., dichloromethane).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in the same solvent to the cooled reaction mixture with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a solution of sodium thiosulfate to neutralize any remaining bromine.

  • Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Route B: Synthesis via Sandmeyer Cyanation

This route begins with the diazotization of 4-Bromo-2-(trifluoromethyl)aniline followed by a Sandmeyer reaction.

Step 1: Diazotization of 4-Bromo-2-(trifluoromethyl)aniline

  • Suspend 4-Bromo-2-(trifluoromethyl)aniline (1 equivalent) in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1 equivalent) in water, maintaining the temperature below 5 °C.

  • Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) in a suitable solvent.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to afford this compound.

HPLC Validation Protocol

The following HPLC method is designed for the purity determination and validation of the synthesized this compound.

Table 2: HPLC Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B, 2-15 min: 10-90% B, 15-20 min: 90% B, 20-22 min: 90-10% B, 22-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.

System Suitability

Before sample analysis, perform system suitability tests by injecting the standard solution five times. The following criteria should be met:

  • Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%

  • Tailing factor: 0.8 - 1.5

  • Theoretical plates: ≥ 2000

Analysis

Inject the sample solution and record the chromatogram. Calculate the purity of the sample using the area normalization method.

Visual Representations

The following diagrams illustrate the proposed synthetic pathways and the HPLC validation workflow.

Synthesis_Pathways cluster_A Route A: Electrophilic Bromination cluster_B Route B: Sandmeyer Cyanation A_start 4-Amino-2-(trifluoromethyl)benzonitrile A_reagent Br2, Acetic Acid A_start->A_reagent A_product This compound A_reagent->A_product B_start 4-Bromo-2-(trifluoromethyl)aniline B_reagent1 1. NaNO2, H2SO4 2. CuCN B_start->B_reagent1 B_product This compound B_reagent1->B_product

Caption: Proposed synthetic pathways for this compound.

HPLC_Workflow prep Sample and Standard Preparation hplc HPLC Analysis (C18 Column, Gradient Elution) prep->hplc system_suitability System Suitability Check (RSD, Tailing, Plates) hplc->system_suitability data Data Acquisition and Peak Integration system_suitability->data purity Purity Calculation (Area Normalization) data->purity report Final Report purity->report

Caption: Workflow for the HPLC validation of this compound.

References

X-ray crystallography of 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the three-dimensional structure of small molecules is paramount for rational drug design and structure-activity relationship (SAR) studies. X-ray crystallography stands as a definitive method for elucidating these intricate atomic arrangements. This guide provides a comparative overview of the crystallographic analysis of benzonitrile derivatives, with a focus on compounds structurally related to 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile. While crystallographic data for this specific molecule is not publicly available, a comparison with similar structures offers valuable insights into the expected molecular geometry and crystal packing.

Comparison of Crystallographic Data

The following table summarizes key crystallographic parameters for several substituted benzonitrile derivatives. This data allows for a comparative analysis of how different functional groups influence the crystal lattice and molecular conformation.

Compound Name2-Amino-4-chlorobenzonitrile[1]4-(Trifluoromethyl)benzonitrile[2]3-(Trifluoromethyl)benzonitrile[3]2-(Trifluoromethyl)benzonitrile[4]
Molecular Formula C₇H₅ClN₂C₈H₄F₃NC₈H₄F₃NC₈H₄F₃N
Crystal System TriclinicNot SpecifiedNot SpecifiedNot Specified
Space Group P-1Not SpecifiedNot SpecifiedNot Specified
Unit Cell Dimensions a = 3.8924(9) Åb = 6.7886(15) Åc = 13.838(3) Åα = 77.559(16)°β = 8.898(17)°γ = 83.021(17)°Not SpecifiedNot SpecifiedNot Specified
Key Bond Lengths C≡N: 1.146(4) ÅC-N (amino): 1.369(4) ÅNot SpecifiedNot SpecifiedNot Specified

Note: Detailed unit cell parameters and bond lengths for the trifluoromethyl derivatives were not available in the searched public databases.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure for a novel benzonitrile derivative would follow a well-established experimental workflow.[5]

1. Crystal Growth: High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. A common method for small organic molecules is slow evaporation from a saturated solution.[6] The choice of solvent is critical and should be one in which the compound is moderately soluble.[6] The process should be carried out in a vibration-free environment to allow for the growth of well-ordered crystals.[6]

2. Crystal Mounting and Data Collection: A suitable single crystal is selected and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and radiation damage. The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation) and a detector, rotates the crystal through a series of orientations. At each orientation, the diffraction pattern of X-rays scattered by the crystal is recorded.[5]

3. Data Processing and Structure Solution: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections. This data is then used to solve the phase problem and generate an initial electron density map. For small molecules, direct methods are often employed for structure solution.[7]

4. Structure Refinement: The initial structural model is refined against the experimental data to improve the fit and obtain the final, accurate atomic coordinates, bond lengths, and angles. This iterative process minimizes the difference between the observed and calculated structure factors.

Alternative Analytical Techniques

While single-crystal X-ray diffraction is considered the gold standard for structure determination, other techniques can provide valuable structural information, especially when suitable crystals cannot be obtained.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical environment and connectivity of atoms in a molecule in solution.[9][10] It is a powerful tool for elucidating the constitution of a molecule but does not directly provide the three-dimensional arrangement in the solid state.

  • Powder X-ray Diffraction (PXRD): When single crystals are not available, PXRD can be used to analyze the crystalline nature of a bulk sample and can sometimes be used for structure determination, though with lower precision than single-crystal XRD.[11][12]

  • Microcrystal Electron Diffraction (MicroED): This cryo-electron microscopy technique can determine high-resolution structures from nanocrystals that are too small for conventional X-ray diffraction.[8]

Visualizing the Crystallography Workflow

The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule using X-ray crystallography.

crystallography_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination cluster_output Final Output synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth mounting Crystal Mounting crystal_growth->mounting xray_diffraction X-ray Diffraction mounting->xray_diffraction data_processing Data Processing xray_diffraction->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file

General workflow for single-crystal X-ray crystallography.

References

comparing the efficacy of different catalysts for cross-coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of Catalysts for Cross-Coupling Reactions

For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount to the success of cross-coupling reactions. This guide provides a comparative analysis of the efficacy of various catalysts for three key transformations: the Suzuki-Miyaura, Heck, and Sonogashira reactions. The performance of palladium, nickel, and copper-based catalytic systems is evaluated with supporting experimental data to facilitate informed catalyst selection.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. While palladium complexes have traditionally dominated this field, nickel-based catalysts have emerged as a more economical and earth-abundant alternative.[1] The choice of ligand, base, and solvent system significantly impacts the reaction outcome.

Below is a comparison of different palladium and nickel catalysts in the Suzuki-Miyaura coupling of aryl halides with phenylboronic acid.

Data Presentation: Catalyst Performance in Suzuki-Miyaura Coupling

Table 1: Coupling of 4-Chlorotoluene with Phenylboronic Acid

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / XPhosK₃PO₄Dioxane1200.592[2]
[Pd(allyl)Cl]₂ / XPhosK₃PO₄Dioxane/H₂O1200.3353[3]
Pd(PPh₃)₄K₃PO₄DMF85553[3]
[Ni(dppf)Cl₂]K₃PO₄1,4-Dioxane80--[4]

Table 2: Coupling of 4-Bromobenzotrifluoride with Phenylboronic Acid

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
[Pd(dppf)Cl₂]K₃PO₄1,4-Dioxane80-High[4]
[Ni(dppf)Cl₂]K₃PO₄1,4-Dioxane80-Moderate[4]

Heck Reaction

The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between unsaturated halides and alkenes.[5] Palladium complexes are the most common catalysts for this transformation. The choice of palladium precursor, ligand, and base are critical for achieving high yields and selectivity.[4][6]

Here, we compare the performance of different palladium catalysts in the Heck reaction of iodobenzene with styrene.

Data Presentation: Catalyst Performance in the Heck Reaction

Table 3: Coupling of Iodobenzene with Styrene

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd-[Salen-Py][Br]₂ (0.5 mol%)---195.1[7]
Pd(OAc)₂ (0.5 mol%)---1~70[7]
Pd-Salen (0.5 mol%)---13.6[7]
Palladium Milling BallK₂CO₃ / TEADMF120182[8]

Sonogashira Coupling

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides.[9] The traditional catalytic system employs a palladium catalyst in conjunction with a copper(I) co-catalyst.[10] However, to circumvent issues associated with copper, copper-free Sonogashira coupling protocols have been developed.[11][12]

This section compares the efficacy of traditional Pd/Cu systems with copper-free alternatives.

Data Presentation: Catalyst Performance in Sonogashira Coupling

Table 4: Coupling of Aryl Halides with Phenylacetylene

SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-IodotoluenePd/Cu@AC--10024Moderate-Excellent[11]
4-Bromoanisole[PdCl₂(PPh₃)₂] (Cu-free)TBAFNone-386[11]
4-BromoanisolePd ionanofluid (Cu-free, MW)TEA[C₈mim][NTf₂]500.598[13]
IodobenzeneCu(I)-PANI@MWCNT (Pd-free)KOHDMF135-96[14]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of cross-coupling reactions. Below are representative procedures for the Suzuki-Miyaura, Heck, and Sonogashira reactions.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 eq), the arylboronic acid (1.5 eq), and the base (e.g., K₃PO₄, 2.0 eq).

  • Catalyst Addition: Add the palladium or nickel catalyst (e.g., [Pd(dppf)Cl₂] or [Ni(dppf)Cl₂], 5 mol%).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times. Add the degassed solvent (e.g., 1,4-dioxane) via syringe.

  • Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 80 °C) for the specified time. Monitor the reaction progress by TLC, GC, or LC-MS.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.[4]

Protocol 2: General Procedure for the Heck Reaction

This procedure is a representative example for the Heck reaction.

  • Reaction Setup: To a solution of the aryl halide (e.g., 4-bromophenol, 1.0 eq) in a suitable solvent (e.g., triethylamine), add the alkene (e.g., styrene, 1.2 eq), a phosphine ligand (e.g., tri(o-tolyl)phosphine, 0.06 eq), and the palladium catalyst (e.g., Pd(OAc)₂, 0.01 eq) at room temperature.

  • Reaction Execution: Stir the reaction mixture at an elevated temperature (e.g., 100 °C) under a nitrogen atmosphere overnight.

  • Work-up and Purification: Cool the reaction mixture and add it to a 1 mol/L HCl aqueous solution. Extract the mixture with an organic solvent (e.g., diethyl ether). Combine the organic layers, dry over anhydrous sodium sulfate, and filter. The crude product can be purified by recrystallization or column chromatography.[15]

Protocol 3: General Procedure for Sonogashira Coupling (Pd/Cu Catalyzed)

This is a standard procedure for a traditional Sonogashira coupling.

  • Reaction Setup: To a degassed solution of the aryl halide (1.0 eq), terminal alkyne (1.1 eq), and base (2.2 eq) in a suitable solvent (e.g., MeCN, 0.5 M), add the palladium catalyst (e.g., Pd₁@NC, 0.1 mol%), copper(I) iodide (CuI, 1 mol%), and a phosphine ligand (e.g., PPh₃, 1 mol%).

  • Reaction Execution: Vigorously stir the reaction mixture for 24 hours at 80 °C (353 K) under a protective argon atmosphere.

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture to remove the catalyst. The filtrate can then be subjected to standard aqueous work-up and purification by column chromatography.[16]

Visualizing Experimental Design

The following diagrams illustrate the logical workflow for selecting a catalyst and a general experimental procedure for cross-coupling reactions.

Catalyst_Selection_Workflow cluster_input Input Parameters cluster_decision Catalyst & Condition Selection cluster_output Experimental Execution Reaction_Type Reaction Type (e.g., Suzuki, Heck) Literature_Search Literature Search & Database Analysis Reaction_Type->Literature_Search Substrates Substrates (Aryl Halide, Coupling Partner) Substrates->Literature_Search Catalyst_Choice Choose Catalyst (Pd, Ni, Cu-based) Literature_Search->Catalyst_Choice Ligand_Base_Solvent Select Ligand, Base, & Solvent Catalyst_Choice->Ligand_Base_Solvent Based on substrate & desired reactivity Protocol Define Experimental Protocol Ligand_Base_Solvent->Protocol Experiment Perform Reaction Protocol->Experiment Analysis Analyze Results (Yield, Purity) Experiment->Analysis Experimental_Workflow start Start reagents 1. Weigh Reagents (Substrates, Base, Catalyst) start->reagents setup 2. Assemble Reaction (Inert Atmosphere) reagents->setup solvent 3. Add Degassed Solvent setup->solvent reaction 4. Heat and Stir solvent->reaction monitoring 5. Monitor Progress (TLC, GC, LC-MS) reaction->monitoring workup 6. Quench and Work-up monitoring->workup Reaction Complete purification 7. Purify Product (Chromatography) workup->purification end End purification->end

References

The Trifluoromethyl Group: A Strategic Advantage in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry, the strategic incorporation of the trifluoromethyl (CF₃) group has become a cornerstone for enhancing the therapeutic potential of drug candidates. This powerful functional group imparts a unique combination of electronic and steric properties that can significantly improve a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a comparative analysis of the advantages conferred by the trifluoromethyl group, supported by experimental data and detailed methodologies for key assays.

The inclusion of a trifluoromethyl group is a well-established strategy to bolster a drug candidate's properties.[1] Its strong electron-withdrawing nature, high lipophilicity, and the exceptional stability of the carbon-fluorine bond are pivotal to its beneficial effects.[2] These attributes can lead to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to biological targets.[1]

Comparative Analysis of Physicochemical and Pharmacokinetic Properties

The impact of the trifluoromethyl group is evident when comparing drugs with and without this moiety. A notable example is the comparison between the nonsteroidal antiandrogens bicalutamide (containing a CF₃ group) and flutamide (containing a nitro group, but often compared as a first-generation predecessor).

PropertyBicalutamide (with CF₃)Flutamide (without CF₃)Advantage of CF₃ Group
Metabolic Stability (Elimination Half-life) 6-10 days[3]5-6 hours (active metabolite hydroxyflutamide: 8-9 hours)[3]Significantly longer half-life, allowing for less frequent dosing.[3]
Binding Affinity (to Androgen Receptor) Higher affinity (4-fold greater than hydroxyflutamide)[3][4]Lower affinity[3][4]Increased potency and target engagement.[3]
Lipophilicity (LogP) ~2.9 (calculated)~2.3 (calculated)Enhanced lipophilicity can improve membrane permeability.

Key Advantages of the Trifluoromethyl Group in Detail

Enhanced Metabolic Stability

The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group highly resistant to metabolic degradation, particularly by cytochrome P450 enzymes.[1] This increased stability often translates to a longer drug half-life and improved bioavailability.[2] For instance, celecoxib, a COX-2 inhibitor containing a trifluoromethyl group, has an elimination half-life of approximately 11 hours.[5][6] Its metabolism primarily involves the oxidation of the methyl group, not the trifluoromethyl group.[7][8]

Increased Lipophilicity and Permeability

The trifluoromethyl group is highly lipophilic, which can enhance a drug's ability to cross biological membranes, such as the intestinal wall and the blood-brain barrier.[1] This improved permeability can lead to better absorption and distribution to the target site. The antidepressant fluoxetine, which contains a trifluoromethyl group, has an experimental LogP value of 4.05, indicating significant lipophilicity that facilitates its entry into the central nervous system.[9]

Improved Binding Affinity

Experimental Protocols

To aid researchers in evaluating the impact of the trifluoromethyl group, detailed methodologies for key experiments are provided below.

Metabolic Stability Assay (In Vitro Microsomal Stability)

Objective: To determine the rate of metabolism of a compound by liver microsomes.

Methodology:

  • Preparation of Reagents:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Liver microsomes (e.g., human, rat) stored at -80°C.

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

    • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Quenching solution (e.g., ice-cold acetonitrile with an internal standard).

  • Incubation:

    • Pre-warm a solution of liver microsomes in phosphate buffer at 37°C.

    • Add the test compound to the microsomal solution to a final concentration (e.g., 1 µM).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the mixture at 37°C with gentle shaking.

  • Sampling and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately add the aliquot to the quenching solution to stop the reaction and precipitate proteins.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t₁/₂) as 0.693/k.

    • Calculate the intrinsic clearance (CLᵢₙₜ) using the appropriate equations.

Lipophilicity Determination (LogP/LogD by Shake-Flask Method)

Objective: To determine the partition coefficient (LogP) or distribution coefficient (LogD) of a compound between n-octanol and water.

Methodology:

  • Preparation of Phases:

    • Pre-saturate n-octanol with water (or buffer for LogD) and water (or buffer) with n-octanol by mixing them and allowing the phases to separate.

  • Partitioning:

    • Prepare a solution of the test compound in either the aqueous or organic phase.

    • Combine known volumes of the n-octanol and aqueous phases in a flask.

    • Add the test compound solution.

    • Shake the flask vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

    • Allow the phases to separate completely.

  • Sample Analysis:

    • Carefully separate the two phases.

    • Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Data Analysis:

    • Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

    • LogP (or LogD) is the logarithm of P.

Binding Affinity Assay (Competitive Binding for IC₅₀ Determination)

Objective: To determine the concentration of a test compound that inhibits the binding of a known ligand to its target by 50% (IC₅₀).

Methodology:

  • Preparation of Reagents:

    • Target protein (e.g., receptor, enzyme).

    • Labeled ligand (e.g., radiolabeled, fluorescently labeled) with known affinity for the target.

    • Test compound at various concentrations.

    • Assay buffer.

  • Incubation:

    • In a multi-well plate, combine the target protein, a fixed concentration of the labeled ligand, and varying concentrations of the test compound.

    • Include control wells with no test compound (maximum binding) and wells with a large excess of an unlabeled ligand (non-specific binding).

    • Incubate the plate to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Separate the protein-bound labeled ligand from the free labeled ligand. This can be achieved by methods such as filtration, centrifugation, or size-exclusion chromatography.

  • Detection:

    • Quantify the amount of bound labeled ligand using a suitable detection method (e.g., scintillation counting for radioligands, fluorescence measurement for fluorescent ligands).

  • Data Analysis:

    • Plot the percentage of specific binding of the labeled ligand against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualizing the Impact of the Trifluoromethyl Group

The following diagrams illustrate the role of the trifluoromethyl group in the drug design and evaluation workflow.

cluster_0 Drug Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Improved Properties Lead Compound Lead Compound Introduction of CF3 Introduction of CF3 Lead Compound->Introduction of CF3 Modification CF3-Analog CF3-Analog Introduction of CF3->CF3-Analog Synthesis Metabolic Stability Assay Metabolic Stability Assay CF3-Analog->Metabolic Stability Assay Testing Lipophilicity Assay (LogP) Lipophilicity Assay (LogP) CF3-Analog->Lipophilicity Assay (LogP) Testing Binding Affinity Assay (IC50) Binding Affinity Assay (IC50) CF3-Analog->Binding Affinity Assay (IC50) Testing Increased Half-life Increased Half-life Metabolic Stability Assay->Increased Half-life Enhanced Permeability Enhanced Permeability Lipophilicity Assay (LogP)->Enhanced Permeability Higher Potency Higher Potency Binding Affinity Assay (IC50)->Higher Potency Optimized Candidate Optimized Candidate Increased Half-life->Optimized Candidate Enhanced Permeability->Optimized Candidate Higher Potency->Optimized Candidate

Caption: Workflow for evaluating the benefits of trifluoromethyl group introduction in drug design.

cluster_properties Physicochemical Properties cluster_advantages Pharmacological Advantages cluster_outcomes Therapeutic Outcomes Trifluoromethyl Group (CF3) Trifluoromethyl Group (CF3) High Electronegativity High Electronegativity Trifluoromethyl Group (CF3)->High Electronegativity Increased Lipophilicity Increased Lipophilicity Trifluoromethyl Group (CF3)->Increased Lipophilicity Metabolic Stability (Strong C-F Bond) Metabolic Stability (Strong C-F Bond) Trifluoromethyl Group (CF3)->Metabolic Stability (Strong C-F Bond) Modulated pKa Modulated pKa High Electronegativity->Modulated pKa Improved Binding Affinity Improved Binding Affinity High Electronegativity->Improved Binding Affinity Enhanced Membrane Permeability Enhanced Membrane Permeability Increased Lipophilicity->Enhanced Membrane Permeability Blocked Metabolic Sites Blocked Metabolic Sites Metabolic Stability (Strong C-F Bond)->Blocked Metabolic Sites Increased Bioavailability Increased Bioavailability Enhanced Membrane Permeability->Increased Bioavailability Longer Half-life Longer Half-life Blocked Metabolic Sites->Longer Half-life Higher Potency & Selectivity Higher Potency & Selectivity Improved Binding Affinity->Higher Potency & Selectivity

References

A Comparative Review of Patented PI3K Inhibitors: Buparlisib and Alternatives in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the patented phosphoinositide 3-kinase (PI3K) inhibitor, Buparlisib, and its alternatives. The focus is on the synthetic utility of key intermediates, such as 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile, and a comparison of the biological activities of the final compounds, supported by experimental data from patent literature.

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for the development of novel anticancer therapeutics. This has led to the development of numerous PI3K inhibitors, with Buparlisib (BKM120) being a notable pan-class I PI3K inhibitor. The synthesis of such intricate molecules often relies on strategically functionalized building blocks. One such potential intermediate is this compound, whose structural motifs are commonly found in modern kinase inhibitors.

This guide will delve into the patented synthesis of Buparlisib, propose a synthetic route for a novel analog using this compound, and compare the in vitro efficacy of Buparlisib with other patented PI3K inhibitors, namely Copanlisib and Alpelisib.

Synthetic Strategies for PI3K Inhibitors

The synthesis of complex heterocyclic compounds like Buparlisib often involves multi-step sequences that rely on the availability of highly functionalized intermediates. The patent literature provides detailed routes for the preparation of these inhibitors.

Patented Synthesis of Buparlisib

Buparlisib, chemically named 5-(2,6-dimorpholinopyrimidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine, is a potent pan-PI3K inhibitor. Its synthesis is detailed in patent WO2007084786 and further refined in subsequent patents such as US9481665B2. A key step in its synthesis involves a Suzuki coupling reaction.

A representative synthetic scheme for Buparlisib is outlined below:

G cluster_1 Synthesis of Pyridine Fragment cluster_2 Synthesis of Pyrimidine Fragment start_A 2-amino-5-bromo-4-(trifluoromethyl)pyridine boronic_ester 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine start_A->boronic_ester [Pd(dppf)Cl2], KOAc, bis(pinacolato)diboron Buparlisib Buparlisib boronic_ester->Buparlisib Suzuki Coupling [Pd(PPh3)4], Na2CO3 start_B 2,4,6-trichloropyrimidine dimorpholino 4-chloro-2,6-dimorpholinopyrimidine start_B->dimorpholino Morpholine, DIPEA dimorpholino->Buparlisib

Fig. 1: Patented Synthetic Route to Buparlisib.
Hypothetical Synthesis of a Buparlisib Analog using this compound

The title compound, this compound, represents a valuable starting material for the synthesis of novel kinase inhibitors. The presence of the bromine atom provides a handle for cross-coupling reactions, while the amino group can be utilized for building heterocyclic rings. A hypothetical synthesis of a Buparlisib analog, where the pyridine core is replaced by a benzonitrile moiety, is proposed below. This analog could exhibit altered pharmacokinetic properties or a different kinase selectivity profile.

G cluster_1 Synthesis of Benzonitrile Fragment cluster_2 Synthesis of Pyrimidine Fragment start_analog This compound boronic_ester_analog 4-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzonitrile start_analog->boronic_ester_analog [Pd(dppf)Cl2], KOAc, bis(pinacolato)diboron Buparlisib_Analog Buparlisib Analog boronic_ester_analog->Buparlisib_Analog Suzuki Coupling [Pd(PPh3)4], Na2CO3 start_B 2,4,6-trichloropyrimidine dimorpholino 4-chloro-2,6-dimorpholinopyrimidine start_B->dimorpholino Morpholine, DIPEA dimorpholino->Buparlisib_Analog

Fig. 2: Proposed Synthesis of a Buparlisib Analog.

Comparative Performance of PI3K Inhibitors

The efficacy of PI3K inhibitors is typically evaluated through in vitro enzyme assays that measure their ability to inhibit the activity of different PI3K isoforms. The half-maximal inhibitory concentration (IC50) is a standard metric for this assessment.

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)Patent
Buparlisib (BKM120) 52166116262WO2007084786
Copanlisib (BAY 80-6946) 0.53.70.76.4WO2008070679
Alpelisib (BYL719) 4.61156290250WO2010029082

Table 1: In Vitro Potency of Patented PI3K Inhibitors.

As shown in Table 1, Buparlisib acts as a pan-PI3K inhibitor with activity against all class I isoforms. In contrast, Copanlisib shows potent inhibition of PI3Kα and PI3Kδ, while Alpelisib is highly selective for the PI3Kα isoform. The choice of inhibitor for clinical development often depends on the specific PI3K isoform that is dysregulated in a particular cancer type.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K pathway is a central signaling cascade that, upon activation by receptor tyrosine kinases (RTKs), growth factor receptors, or G protein-coupled receptors (GPCRs), phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and PDK1. Activated AKT, in turn, phosphorylates a multitude of substrates, including mTOR, leading to the regulation of cell growth, proliferation, and survival.

G cluster_inhibitors Inhibitors Receptor Growth Factor Receptor / RTK / GPCR PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates mTOR mTOR AKT->mTOR activates Cell_Survival Cell Survival AKT->Cell_Survival Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Buparlisib Buparlisib Buparlisib->PI3K Copanlisib Copanlisib Copanlisib->PI3K Alpelisib Alpelisib Alpelisib->PI3K

A Comparative Guide to the Regioselectivity of Electrophilic Aromatic Bromination in Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Controlling the regioselectivity—the specific position at which the bromine atom is introduced—is therefore of paramount importance. This guide provides a comparative analysis of bromination outcomes for various substituted anilines, supported by experimental data and detailed protocols. We will explore how factors such as protecting groups, the electronic nature of other substituents, and steric hindrance dictate the final product distribution.

Comparative Performance Data

The regiochemical outcome of aniline bromination is highly dependent on the substrate's structure and the reaction conditions employed. The following table summarizes the results for several key substituted anilines, illustrating the diverse selectivity that can be achieved.

SubstrateReagents & ConditionsMajor Product(s)Product Distribution / Yield
AnilineBromine Water, Room Temperature2,4,6-TribromoanilineForms a white precipitate in high yield.[2][3]
AcetanilideBromine in Glacial Acetic Acid, Room Tempp-BromoacetanilideHigh, often near quantitative, yield of the para isomer.[4]
o-Toluidine (2-methylaniline)N-Bromosuccinimide (NBS) in Benzene6-Bromo-2-methylaniline & 4-Bromo-2-methylaniline~69% ortho-bromo isomer, ~22% para-bromo isomer.[5]
p-Toluidine (4-methylaniline)Bromine in Glacial Acetic Acid, Ice Bath3,5-Dibromo-4-aminotolueneMajor product is the dibrominated compound.[6]
3-(Trifluoromethyl)anilineN-Bromosuccinimide (NBS) in DMF, Room Temp4-Bromo-3-(trifluoromethyl)anilineHigh yield of the single 4-bromo isomer.[7]
Factors Influencing Regioselectivity

The selection of the bromination site is a result of the interplay between the powerful ortho-, para-directing amino group and other factors. The diagram below illustrates the logical process for predicting the outcome based on the electronic and steric properties of the aniline substrate.

G sub Substituted Aniline nh2 Strongly Activating -NH2 group (o,p director) sub->nh2 sub_type Nature of Substituent (X)? nh2->sub_type edg Electron-Donating Group (EDG) (e.g., -CH3) Activates, o,p director sub_type->edg EDG ewg Electron-Withdrawing Group (EWG) (e.g., -CF3) Deactivates, m-director sub_type->ewg EWG comp Competing Directing Effects (e.g., o- or p-substituted EDG) edg->comp coop Cooperative Directing Effects (e.g., m-substituted EWG) ewg->coop prod_coop Selective Bromination (ortho/para to -NH2 and meta to EWG) coop->prod_coop steric Steric Hindrance May block ortho-positions comp->steric prod_comp Mixture of Isomers (Major product determined by strongest directing group and sterics) steric->prod_comp

Caption: Logical workflow for predicting bromination regioselectivity.

Experimental Protocols

The following protocols provide detailed methodologies for the selective bromination of different aniline substrates.

Protocol 1: Para-Selective Monobromination of Aniline via Acetanilide Intermediate

This three-step method is the most common approach to achieve selective monobromination of aniline in the para position by temporarily reducing the activating effect of the amino group.[4]

Step 1: Protection of Aniline (Synthesis of Acetanilide)

  • In a fume hood, add aniline (1.0 eq.) to a flask containing glacial acetic acid.

  • To this solution, add acetic anhydride (1.1 eq.) dropwise while stirring.

  • Stir the mixture at room temperature for 30 minutes.

  • Pour the reaction mixture into ice-cold water to precipitate the acetanilide.

  • Collect the solid product by vacuum filtration, wash with cold water, and air dry.

Step 2: Bromination of Acetanilide

  • Dissolve the dried acetanilide (1.0 eq.) in glacial acetic acid.

  • In a separate container, prepare a solution of bromine (1.0 eq.) in glacial acetic acid.

  • Slowly add the bromine solution to the acetanilide solution with constant stirring at room temperature.

  • Continue stirring for 1 hour. The product, p-bromoacetanilide, may precipitate.

  • Pour the reaction mixture into cold water and stir to ensure complete precipitation.

  • Collect the crude product by vacuum filtration. Wash with cold water, followed by a cold sodium bisulfite solution to remove excess bromine.

  • Recrystallize the product from an ethanol/water mixture to obtain pure p-bromoacetanilide.

Step 3: Deprotection (Hydrolysis of p-Bromoacetanilide)

  • Place the purified p-bromoacetanilide (1.0 eq.) in a round-bottom flask.

  • Add a solution of aqueous hydrochloric acid (e.g., 7-8 M).

  • Heat the mixture to reflux for 1-2 hours, or until the solid has completely dissolved.

  • Cool the solution to room temperature and then in an ice bath.

  • Neutralize the solution by carefully adding a base (e.g., aqueous NaOH) to precipitate the p-bromoaniline.

  • Collect the pure product by vacuum filtration, wash with cold water, and dry.

Protocol 2: Regioselective Bromination of 3-(Trifluoromethyl)aniline

This protocol demonstrates highly selective bromination where the directing effects of the amino and trifluoromethyl groups are cooperative.[7]

  • Reaction Setup: In a dry round-bottom flask, dissolve 3-(trifluoromethyl)aniline (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-bromosuccinimide (NBS) (1.0 eq.) portion-wise to the stirred solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 3 hours. Monitor the progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water to remove DMF.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, 4-bromo-3-(trifluoromethyl)aniline. Further purification can be achieved by column chromatography if necessary.

Protocol 3: Dibromination of p-Toluidine

This procedure illustrates the high reactivity of an aniline ring activated by two electron-donating groups, leading to disubstitution.[6]

  • Reaction Setup: Dissolve p-toluidine (1.0 eq.) in glacial acetic acid in a round-bottom flask equipped with a mechanical stirrer and a dropping funnel. Place the flask in a cooling bath.

  • Reagent Addition: While stirring, slowly add a solution of bromine (2.1 eq.) in glacial acetic acid from the dropping funnel. Maintain a low temperature (ice bath) during the addition as the reaction is exothermic.

  • Precipitation: After the addition is complete, pour the flask's contents into a beaker of ice-cold water with vigorous stirring.

  • Product Collection: The product, 4-amino-3,5-dibromo-toluene, will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry.

References

The Influence of Substituents on the Vibrational Spectra of Benzonitriles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of various substituents on the vibrational spectra of benzonitriles, supported by experimental data. Understanding these effects is crucial for applications in molecular spectroscopy, materials science, and as probes in biological systems.

Introduction

The nitrile (C≡N) stretching vibration in benzonitriles is a sharp and intense band in infrared (IR) and Raman spectra, typically appearing in the 2220-2260 cm⁻¹ region.[1] The precise frequency of this vibration is sensitive to the electronic environment of the nitrile group, making it an excellent probe of molecular structure and local environment. Substituents on the benzene ring can significantly alter the electronic distribution within the molecule, thereby modulating the C≡N stretching frequency. This guide explores the systematic effects of electron-donating and electron-withdrawing groups on the vibrational spectra of para-substituted benzonitriles.

Data Presentation: Substituent Effects on C≡N Stretching Frequency

The following table summarizes the C≡N stretching frequencies for a series of para-substituted benzonitriles, as determined by Fourier Transform Infrared (FTIR) spectroscopy. The data is correlated with the Hammett substituent constant (σp), a measure of the electronic effect of a substituent in the para position.

Substituent (p-X)Hammett Constant (σp)C≡N Stretching Frequency (νC≡N) in cm⁻¹ (in CCl₄)
-N(CH₃)₂-0.832217.5
-NH₂-0.662221.0
-OCH₃-0.272226.5
-CH₃-0.172228.5
-H0.002229.3
-Cl0.232231.5
-Br0.232231.5
-COCH₃0.502232.0
-CN0.662233.0
-NO₂0.782234.5

Analysis and Comparison

The data clearly demonstrates a correlation between the electronic nature of the substituent and the C≡N stretching frequency.

  • Electron-donating groups (e.g., -N(CH₃)₂, -NH₂, -OCH₃), which have negative σp values, decrease the C≡N stretching frequency. This is attributed to the increased electron density on the benzene ring, which can be delocalized into the π* antibonding orbital of the nitrile group. This delocalization weakens the C≡N bond, leading to a lower vibrational frequency.

  • Electron-withdrawing groups (e.g., -CN, -NO₂), which have positive σp values, increase the C≡N stretching frequency. These groups withdraw electron density from the benzene ring and the nitrile group, strengthening the C≡N bond and thus increasing the energy required for vibration.

This relationship can be visualized as a linear correlation when plotting the C≡N stretching frequency against the Hammett constant (σp), as illustrated in the logical relationship diagram below.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To measure the C≡N stretching frequency of substituted benzonitriles.

Instrumentation:

  • A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer or Bruker model, equipped with a deuterated triglycine sulfate (DTGS) detector.

Sample Preparation:

  • Prepare solutions of the para-substituted benzonitriles in a non-polar solvent like carbon tetrachloride (CCl₄) or chloroform (CHCl₃) at a concentration of approximately 0.05 M.

  • Use a liquid transmission cell with sodium chloride (NaCl) or potassium bromide (KBr) windows and a path length of 0.5 mm.

Data Acquisition:

  • Record a background spectrum of the pure solvent in the transmission cell.

  • Fill the cell with the sample solution and record the sample spectrum.

  • The spectra are typically recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 2 cm⁻¹.

  • To improve the signal-to-noise ratio, 32 or 64 scans are typically co-added.

Data Analysis:

  • The background spectrum is automatically subtracted from the sample spectrum by the instrument's software.

  • The peak position of the C≡N stretching vibration is determined from the resulting absorbance spectrum.

Raman Spectroscopy

Objective: To obtain complementary vibrational data for the C≡N stretching mode.

Instrumentation:

  • A Raman spectrometer, such as a Renishaw or Horiba model, equipped with a laser excitation source (e.g., 532 nm or 785 nm) and a charge-coupled device (CCD) detector.

Sample Preparation:

  • Samples can be analyzed as neat liquids, solids, or as solutions in a suitable solvent (e.g., dichloromethane, acetonitrile).

  • For liquid samples, a glass capillary tube or a cuvette is used. Solid samples can be analyzed directly.

Data Acquisition:

  • The laser is focused on the sample.

  • The scattered light is collected and directed to the spectrometer.

  • Spectra are typically recorded over a Raman shift range that includes the C≡N stretching region (e.g., 2100-2400 cm⁻¹).

  • Acquisition times and laser power are optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.

Data Analysis:

  • The Raman spectrum is baseline-corrected to remove any background fluorescence.

  • The peak position of the C≡N stretching band is determined from the corrected spectrum.

Mandatory Visualization

Substituent_Effect substituent Para Substituent on Benzonitrile electron_donating Electron-Donating Group (e.g., -NH2, -OCH3) σp < 0 substituent->electron_donating Nature of Substituent electron_withdrawing Electron-Withdrawing Group (e.g., -NO2, -CN) σp > 0 substituent->electron_withdrawing Nature of Substituent ring_ed Increases Electron Density on Benzene Ring electron_donating->ring_ed ring_ew Decreases Electron Density on Benzene Ring electron_withdrawing->ring_ew pi_backbonding Delocalization into C≡N π* Antibonding Orbital ring_ed->pi_backbonding inductive_withdrawal Inductive Withdrawal from C≡N σ Bonding Orbital ring_ew->inductive_withdrawal bond_weakening Weakens C≡N Bond pi_backbonding->bond_weakening bond_strengthening Strengthens C≡N Bond inductive_withdrawal->bond_strengthening freq_decrease Decreased C≡N Stretching Frequency (Red Shift) bond_weakening->freq_decrease freq_increase Increased C≡N Stretching Frequency (Blue Shift) bond_strengthening->freq_increase

References

Safety Operating Guide

Proper Disposal of 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile (CAS No. 155255-45-1). The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals must adhere to these guidelines and consult with their institution's Environmental Health and Safety (EHS) department for specific protocols.

Hazard Identification and Waste Characterization

This compound is a hazardous substance. Safety Data Sheets (SDS) and available toxicological information indicate that this compound is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation. Due to its toxic nature, it must be managed as hazardous waste.

Regulatory Consideration: While a specific U.S. Environmental Protection Agency (EPA) hazardous waste code for this compound is not explicitly listed, it should be treated as a toxic organic solid. The final waste code determination must be made in consultation with your institution's EHS department or a licensed hazardous waste disposal contractor. Based on its properties, it may fall under a "U" or "D" list category for toxic wastes.

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure the following PPE is worn:

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved respirator is required.

Step-by-Step Disposal Protocol

Objective: To safely collect, store, and prepare this compound waste for pickup by a licensed hazardous waste disposal company.

Materials:

  • Designated hazardous waste container (chemically compatible, e.g., polyethylene)

  • Hazardous waste labels

  • Permanent marker

  • Secondary containment bin

  • Spill kit for toxic solids

Procedure:

  • Container Selection:

    • Use a clean, dry, and chemically compatible container with a secure, tight-fitting lid.

    • The original manufacturer's container is a suitable option if it is in good condition.

  • Waste Collection:

    • Carefully transfer the solid this compound waste into the designated hazardous waste container.

    • Avoid creating dust. If there is a risk of dust generation, perform this task within a chemical fume hood.

    • Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department.

  • Labeling:

    • As soon as the first portion of waste is added to the container, affix a hazardous waste label.

    • Fill out the label completely and legibly with the following information:

      • The words "Hazardous Waste"

      • Full chemical name: "this compound"

      • CAS Number: "155255-45-1"

      • Accumulation start date

      • Hazard characteristics (e.g., "Toxic")

      • Generator's name and contact information

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

    • Place the primary container in a secondary containment bin to prevent the spread of material in case of a leak.

    • Segregate this waste from incompatible chemicals.

  • Chemical Incompatibility:

    • Store this compound away from strong oxidizing agents, strong acids, and strong reducing agents. Aromatic amines can react violently with these substances.

  • Disposal Request:

    • Once the container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup by a licensed hazardous waste contractor.

    • Follow all institutional procedures for waste manifest and pickup scheduling.

Spill and Emergency Procedures

In the event of a spill, immediately alert personnel in the area and evacuate if necessary. For a small spill, if you are trained and have the appropriate PPE and spill kit, you may clean it up. For large spills, or if you are unsure, contact your institution's emergency response team.

Emergency Contact TypeInformation
Spill Follow your institution's specific spill response protocol. Use a spill kit for toxic solids. Absorb the material with an inert absorbent and place it in a sealed container for disposal as hazardous waste.
Fire Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.
First Aid Inhalation: Move to fresh air. Skin Contact: Immediately wash with plenty of soap and water. Eye Contact: Rinse cautiously with water for several minutes. Ingestion: Do NOT induce vomiting. Seek immediate medical attention for all routes of exposure.

Visualizing the Disposal Workflow

The following diagram illustrates the key steps in the proper disposal of this compound.

Disposal Workflow for this compound A 1. Wear Appropriate PPE B 2. Select & Prepare Waste Container A->B C 3. Transfer Waste (Avoid Dust) B->C D 4. Securely Seal Container C->D E 5. Label Container (Hazardous Waste) D->E F 6. Store in Secondary Containment E->F G 7. Segregate from Incompatibles F->G H 8. Contact EHS for Disposal Pickup G->H

Caption: A flowchart of the disposal process.

Personal protective equipment for handling 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile (CAS No. 155255-45-1). Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation.[1] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeMinimum RequirementRecommended for High-Risk Operations
Eye/Face ANSI-approved safety goggles with side shields.A full-face shield worn over safety goggles.
Hand Chemical-resistant gloves (e.g., nitrile). Inspect prior to use.Double-gloving with compatible materials. Consult manufacturer's glove compatibility charts.
Body Laboratory coat, long pants, and closed-toe/heel shoes.Flame-resistant lab coat; chemical-resistant apron.
Respiratory Work within a certified chemical fume hood.A respirator with appropriate cartridges may be necessary for emergencies or large-scale work.

Operational Plan: Step-by-Step Handling Procedures

This section details the procedural workflow for the safe handling of this compound.

2.1. Pre-Experiment Preparation

  • Review Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for this compound.

  • Designated Work Area: All work with this compound must be conducted within a properly functioning and certified chemical fume hood.

  • Assemble Materials: Ensure all necessary equipment, including glassware, spill cleanup materials, and designated waste containers, are readily available within the fume hood.

  • Emergency Equipment Check: Confirm that an eyewash station and safety shower are accessible and in good working order.

2.2. Handling the Compound

  • Donning PPE: Put on all required PPE as outlined in Table 1 before entering the designated work area.

  • Weighing and Transferring:

    • Perform all weighing and transfers of the solid compound within the chemical fume hood to minimize the risk of inhalation.

    • Use a disposable weighing boat or paper.

    • Carefully transfer the compound to the reaction vessel, avoiding the creation of dust.

  • In Solution:

    • When working with the compound in solution, use a syringe or cannula for transfers to minimize aerosol formation.

    • Keep all containers tightly sealed when not in use.

2.3. Post-Experiment

  • Decontamination: Decontaminate all glassware and work surfaces.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use PPE in the designated solid hazardous waste container.

  • Personal Hygiene: Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

3.1. Waste Segregation

  • Solid Waste: Collect contaminated items such as gloves, weighing paper, and pipette tips in a clearly labeled, sealed container for solid hazardous waste.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a designated, leak-proof, and compatible container.

    • The container must be clearly labeled as "Hazardous Waste: Halogenated Organic Compounds" and list all chemical constituents.

    • Do not mix with incompatible waste streams.

3.2. Disposal Procedure

  • Ensure all waste containers are tightly sealed and properly labeled.

  • Store waste in a designated, well-ventilated, and secure area away from incompatible materials.

  • Arrange for collection and disposal by a licensed hazardous waste disposal company, following all local and national regulations.

Decontamination and Spill Response

4.1. Decontamination of Surfaces

  • For routine cleaning of potentially contaminated surfaces, use a detergent solution followed by a rinse with clean water.

  • For known contamination, a solution of sodium thiosulfate can be used to treat the area before cleaning with absorbent pads.[2]

4.2. Spill Response

  • Minor Spill (within fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Small spills can be treated with sodium thiosulfate before absorption.[2]

    • Carefully collect the absorbed material into a labeled hazardous waste container.[2]

    • Decontaminate the spill area.

  • Major Spill (outside fume hood):

    • Evacuate the laboratory immediately.

    • Alert others and prevent entry to the area.

    • Contact your institution's emergency response team or local emergency services.

Experimental Workflow and Safety Protocol

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal Waste Management prep_sds Review SDS prep_area Prepare Fume Hood prep_sds->prep_area prep_ppe Don PPE prep_area->prep_ppe handle_weigh Weigh & Transfer prep_ppe->handle_weigh Proceed to Handling handle_reaction Perform Reaction handle_weigh->handle_reaction cleanup_decon Decontaminate Surfaces handle_reaction->cleanup_decon Reaction Complete cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff disp_label Label Waste cleanup_waste->disp_label cleanup_wash Wash Hands cleanup_doff->cleanup_wash disp_store Store Safely disp_label->disp_store disp_collect Arrange Collection disp_store->disp_collect spill Spill Occurs spill_response Follow Spill Response Protocol spill->spill_response

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.